alpha-D-Ribofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AIHAYLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-75-3 | |
| Record name | alpha-D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Ribofuranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alpha-D-Ribofuranose structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of alpha-D-Ribofuranose
Introduction
This compound, a key pentose (B10789219) sugar, is a fundamental building block of various essential biomolecules, most notably Ribonucleic Acid (RNA). Its specific three-dimensional structure and stereochemical configuration are critical to its biological function, influencing the helical structure of RNA and its interactions with proteins and other nucleic acids. This guide provides a detailed examination of the structural and stereochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2] It exists as a five-membered ring structure, referred to as a furanose ring, which is formed through an intramolecular hemiacetal linkage. This cyclization occurs when the hydroxyl group on the fourth carbon (C4') of the open-chain form of D-ribose attacks the aldehyde group at the first carbon (C1').[3][4]
The atoms of the furanose ring are numbered starting from the anomeric carbon (C1'), which is the carbon that was part of the aldehyde group in the linear form. The numbering proceeds around the ring to C4', with the fifth carbon (C5') existing as a -CH₂OH group attached to C4'.
Stereochemistry
The stereochemistry of this compound is precisely defined by the spatial arrangement of its substituent groups. The designations "alpha (α)" and "D" are crucial for distinguishing it from its various stereoisomers.
-
The "D" Configuration : The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4'.[3] In the Fischer projection of the linear form of D-ribose, the hydroxyl group on this carbon is on the right side, analogous to D-glyceraldehyde.[3]
-
The "alpha (α)" Anomer : The formation of the cyclic furanose ring creates a new chiral center at C1', the anomeric carbon. This gives rise to two possible isomers, or anomers, designated as alpha (α) and beta (β).[3] In the Haworth projection of this compound, the hydroxyl group on the anomeric carbon (C1') is oriented on the opposite side of the ring plane from the C5' -CH₂OH group.[5][6] Specifically, the anomeric -OH is directed downwards.
Haworth Projection
The Haworth projection is a common way to represent the cyclic structure of monosaccharides. For this compound, the five-membered furanose ring is depicted as a planar pentagon. The key features are:
-
The anomeric carbon (C1') is on the right.
-
The ring oxygen is at the top.
-
The hydroxyl group at C1' is below the plane of the ring (alpha position).[5]
-
The hydroxyl groups at C2' and C3' are also below the plane of the ring.
-
The -CH₂OH group at C4' is above the plane of the ring.[5]
Caption: Haworth projection of this compound.
Ring Conformation
While the Haworth projection is useful, the furanose ring is not planar. It adopts puckered conformations to relieve steric strain. The two primary conformations are the envelope (E) and twist (T) forms.[7][8] In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation can be influenced by substituents and the molecular environment.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | PubChem[1][2] |
| Molecular Weight | 150.13 g/mol | PubChem[2] |
| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | PubChem[2] |
| XLogP3 | -2 | PubChem[2] |
| Hydrogen Bond Donor Count | 4 | BioPath |
| Hydrogen Bond Acceptor Count | 5 | BioPath |
| Polar Surface Area | 90.2 Ų | PubChem[2] |
Experimental Protocols for Structure Elucidation
The determination of the structure and stereochemistry of carbohydrates like this compound relies on several key analytical techniques.
X-ray Crystallography
Principle: X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.[9][10]
Methodology:
-
Crystallization: A highly pure sample of this compound is crystallized from a suitable solvent to obtain single crystals of sufficient size and quality.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded at various orientations using a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final, detailed molecular structure.[11]
Caption: Workflow for structure determination via X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity between adjacent atoms and their stereochemical relationships.[2][12]
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the furanose ring and the hydroxyl groups are analyzed.
-
¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shift of the anomeric carbon (C1') is particularly diagnostic for distinguishing between furanose and pyranose forms and between anomers.
-
-
2D NMR (e.g., COSY, HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.
-
-
Data Interpretation: The complete set of NMR data is analyzed to piece together the full structure, including the ring size, the configuration at the anomeric center (alpha or beta), and the relative stereochemistry of the hydroxyl groups.[1]
Logical Relationships in Ribose Cyclization
D-Ribose in solution exists in equilibrium between its linear aldehyde form and its cyclic furanose and pyranose forms. The formation of this compound is one of several possible outcomes of this cyclization process.
Caption: Cyclization pathways of D-Ribose.
Conclusion
The structure and stereochemistry of this compound are defined by its five-membered furanose ring, the "D" configuration at C4', and the "alpha" configuration of the anomeric hydroxyl group at C1'. This specific arrangement is fundamental to its role in the backbone of RNA and other vital biological molecules. The precise three-dimensional structure is elucidated through powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, which provide the detailed atomic-level information necessary for research and drug development.
References
- 1. D-Ribofuranose | C5H10O5 | CID 5779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
anomeric effect in alpha-D-Ribofuranose
An In-depth Technical Guide to the Anomeric Effect in alpha-D-Ribofuranose
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the context of this compound, a critical component of RNA and various bioactive molecules, this effect plays a pivotal role in determining its three-dimensional structure, stability, and ultimately, its biological function. This guide provides a comprehensive technical overview of the , presenting quantitative data from computational and experimental studies, detailing the methodologies used for its characterization, and visualizing the core principles through structured diagrams. Understanding the nuances of this effect is paramount for researchers in drug development and molecular biology, as it influences molecular recognition, binding affinity, and the rational design of novel therapeutics.
The Core Principle: Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to occupy an axial or pseudoaxial position, contrary to what would be predicted by steric hindrance alone[1]. This stabilization arises from a favorable stereoelectronic interaction.
There are two key components to the anomeric effect in a furanose ring[2][3]:
-
Endo-anomeric effect: This involves the delocalization of a lone pair of electrons from the endocyclic ring oxygen (O4) into the antibonding (σ) orbital of the exocyclic C1-O1 bond. This interaction is maximized when the lone pair orbital and the C1-O1 σ orbital are anti-periplanar, which stabilizes a pseudoaxial orientation of the C1 substituent[2][4].
-
Exo-anomeric effect: This refers to the delocalization of a lone pair from the exocyclic oxygen (O1) into the antibonding (σ*) orbital of the C1-O4 bond[3][5]. The orientation of the substituent on the exocyclic oxygen influences the strength of this effect.
In this compound, the hydroxyl group at the C1 position is on the opposite face of the ring from the C4-C5 bond (trans configuration). The anomeric effect significantly influences the puckering of the furanose ring and the overall conformational equilibrium[6].
Visualization of the Anomeric Effect and Experimental Workflow
The following diagrams illustrate the theoretical basis of the anomeric effect and the typical workflow for its investigation.
Caption: Orbital overlap demonstrating the endo-anomeric effect.
Caption: Workflow for characterizing the anomeric effect.
Quantitative Analysis
Computational studies, primarily using Density Functional Theory (DFT), have provided significant quantitative insight into the conformational landscape of ribofuranose. These studies reveal the energetic contributions of the anomeric effect.
Table 1: Calculated Relative Free Energies (ΔG) of D-Ribose Isomers
| Isomer | Conformation | Method | Relative ΔG (kJ/mol) | Reference |
| α-D-Ribofuranose | ²T₁ (Twist) | G4 | 10.4 | [5] |
| β-D-Ribopyranose | ¹C₄ (Chair) | G4 | 0.0 (Global Minimum) | [5] |
| β-D-Ribopyranose | ⁴C₁ (Chair) | G4 | 0.9 | [5] |
Note: Energies are relative to the most stable conformer found in the gas phase, which is a pyranose form. The most stable furanose is the α-anomer.[5]
Table 2: Predicted Boltzmann Populations of Ribofuranose Anomers (Vacuum)
| Anomer | Method | Population (298 K) | Population (0 K) | Reference |
| α-D-Ribofuranose | B3LYP | 3.4% | 1.5% | [7] |
| β-D-Ribofuranose | B3LYP | 0.6% | 0.2% | [7] |
| α-D-Ribofuranose | M06-2X | 0.2% | 0.1% | [7] |
| β-D-Ribofuranose | M06-2X | 0.0% | 0.0% | [7] |
Note: These populations represent the furanose forms within the overall equilibrium, which is dominated by pyranose forms at room temperature.[7] Computational studies in the gas phase indicate that the α-anomer is the most favored ribofuranose conformer.[5]
Table 3: Representative ¹H NMR Coupling Constants for Ribofuranosides
| Coupling Constant | Conformation | Typical Value (Hz) | Structural Implication | Reference |
| J₁,₂ | E₀-like | ~0 | H1-C1-C2-H2 torsion angle ~90° | [2] |
| J₂,₃ | E₀-like | 5.8 - 6.2 | H2-C2-C3-H3 torsion angle ~0° (eclipsed) | [2] |
| J₃,₄ | E₀-like | ~0 - 1.1 | Indicates slight deviation from pure E₀ | [2] |
Note: These values are for β-D-ribofuranoside derivatives locked in specific conformations but illustrate how J-couplings are used to deduce conformational details.[2] The chemical shift of the anomeric proton can also be used to distinguish anomers, with the α-anomeric proton typically resonating downfield from the β-anomeric proton[8].
Experimental Protocols
The characterization of the relies on a combination of spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the conformation of molecules in solution[8].
-
Objective: To determine the solution-state conformation and the relative populations of different conformers at equilibrium.
-
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of this compound or a derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The signals for anomeric protons typically appear in the 4.3-5.9 ppm range[8].
-
Analysis of Coupling Constants (J-values): Measure the spin-spin coupling constants (e.g., J₁,₂, J₂,₃, J₃,₄) from the high-resolution spectrum. These values are dependent on the dihedral angles between adjacent protons via the Karplus equation.
-
Conformational Assignment: Compare the experimentally determined J-values with theoretical values for different ring pucker conformations (e.g., Twist, Envelope) to identify the predominant conformer(s) in solution[2].
-
NOE Experiments (NOESY/ROESY): Use two-dimensional NMR experiments to detect through-space interactions, providing further constraints for structural determination.
-
X-ray Crystallography
This method provides a precise atomic-level picture of the molecule in the solid state.
-
Objective: To obtain accurate bond lengths, bond angles, and torsion angles for the this compound ring.
-
Methodology:
-
Crystallization: Grow single crystals of the target compound suitable for X-ray diffraction.
-
Data Collection: Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build an atomic model into the electron density and refine the atomic coordinates and thermal parameters.
-
Data Analysis: Extract precise geometric parameters from the refined structure. This data serves as a benchmark for validating computational models[2][9].
-
Computational Chemistry
Theoretical calculations are essential for exploring the potential energy surface and understanding the electronic origins of the anomeric effect.
-
Objective: To calculate the relative stabilities of different anomers and conformers and to analyze the orbital interactions responsible for the anomeric effect.
-
Methodology:
-
Model Building: Construct the initial 3D structure of this compound in various possible ring conformations.
-
Geometry Optimization: Perform geometry optimizations using quantum mechanical methods, such as Density Functional Theory (DFT) with functionals like M06-2X or B3LYP and a suitable basis set (e.g., 6-311++G(d,p))[5][10]. This process finds the lowest energy structure for each starting conformation.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis on the optimized geometries. This method quantifies the donor-acceptor interactions between filled (lone pairs, bonding) and empty (antibonding) orbitals, providing a direct measure of the hyperconjugative stabilization energy associated with the endo- and exo-anomeric effects[5].
-
Conclusion
The anomeric effect is a dominant force in the stereochemistry of this compound. Quantitative data from advanced computational models, corroborated by NMR and X-ray crystallography, consistently show that this stereoelectronic interaction stabilizes conformations where the anomeric substituent is pseudoaxial. Specifically, for the isolated molecule, the α-anomer is the most stable furanose form, often adopting a ²T₁ twist conformation. This inherent preference has profound implications for the structure of RNA and the interaction of ribose-containing molecules with biological targets. A thorough understanding and application of the principles and experimental protocols outlined in this guide are crucial for professionals engaged in the design and development of molecules that interact with or are based on the ribofuranose scaffold.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalirjpac.com [journalirjpac.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Conformational Analysis of alpha-D-Ribofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Ribofuranose, a cornerstone of vital biological structures such as RNA and ATP, exhibits a remarkable degree of conformational flexibility. This dynamic nature, primarily characterized by the puckering of its five-membered furanose ring, is fundamental to its biological function and its recognition by enzymes. Understanding the conformational landscape of this compound is therefore paramount in fields ranging from molecular biology to drug design. This technical guide provides an in-depth analysis of the conformational preferences of this compound, detailing the experimental and computational methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding.
Introduction
The five-membered ring of this compound is not planar. Instead, it adopts a range of non-planar conformations, or "puckers," to alleviate torsional strain. These puckers are in a dynamic equilibrium, rapidly interconverting in solution. The specific conformation of the ribose unit within a nucleic acid or at the active site of an enzyme can have profound implications for molecular recognition, stability, and function.[1]
The conformational landscape of furanose rings is most effectively described by the concept of pseudorotation, a continuous cycle of conformations between two main forms: the Envelope (E) and Twist (T) conformations. In the Envelope conformation, four of the ring atoms are coplanar, while the fifth is displaced. In the Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
For this compound, the most biologically relevant puckering modes are the C2'-endo and C3'-endo conformations. These correspond to the displacement of the C2' or C3' atom, respectively, on the same side ('endo') as the C4'-C5' bond and the nucleobase in a nucleotide. These two major conformational families are often referred to as the South (S-type) and North (N-type) conformations, respectively, on the pseudorotation wheel. The C3'-endo pucker is characteristic of A-form DNA and RNA, while the C2'-endo pucker is found in B-form DNA.
Quantitative Conformational Data
The conformational equilibrium of this compound in solution is influenced by factors such as solvent, temperature, and substitution. While precise experimental data for unsubstituted this compound is sparse, extensive studies on its derivatives, particularly nucleosides, provide valuable insights. The following tables summarize representative quantitative data from computational and experimental studies on D-ribose and its derivatives.
Table 1: Relative Energies of D-Ribose Anomers in the Gas Phase
| Anomer/Conformer | Method | Relative Gibbs Free Energy (ΔG, 298K, kJ/mol) |
| α-D-Ribofuranose (2T1) | G4 | 10.4 |
| β-D-Ribopyranose (1C4) | G4 | 0.9 |
| β-D-Ribopyranose (4C1) | G4 | 0.0 (Global Minimum) |
Data adapted from a computational study on gas-phase D-ribose.[2] Note that in the gas phase, the pyranose forms are significantly more stable. The most favored ribofuranose is the α-anomer in a 2T1 twist conformation.[2]
Table 2: Equilibrium Populations of D-Ribose Anomers in Aqueous Solution at 25°C
| Anomer | Population (%) |
| α-D-Ribopyranose | 21.5 |
| β-D-Ribopyranose | 58.5 |
| α-D-Ribofuranose | 6.5 |
| β-D-Ribofuranose | 13.5 |
Data from NMR measurements.[3] In aqueous solution, the pyranose forms still dominate, but the furanose forms are present in significant amounts.
Table 3: Representative 1H NMR Coupling Constants (3JH,H) for Ribofuranosides in Solution
| Coupling Constant | N-type (C3'-endo) Conformation (Hz) | S-type (C2'-endo) Conformation (Hz) |
| JH1',H2' | 0 - 2 | 7 - 10 |
| JH2',H3' | 4 - 6 | 4 - 6 |
| JH3',H4' | 7 - 10 | 0 - 2 |
These are typical ranges observed for ribofuranosides. The values are highly dependent on the specific conformation. A small JH1',H2' and a large JH3',H4' are characteristic of an N-type pucker, while the opposite is true for an S-type pucker.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the conformation of this compound in solution. The analysis primarily relies on the measurement of vicinal proton-proton coupling constants (3JH,H), which are related to the dihedral angle between the coupled protons through the Karplus equation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the ribose derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Record high-resolution 1D ¹H NMR spectra on a high-field spectrometer (≥ 500 MHz). To aid in resonance assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential.
-
Spectral Analysis:
-
Assign all proton resonances using the 2D spectra.
-
Extract the values of the vicinal coupling constants (JH1',H2', JH2',H3', JH3',H4') from the fine structure of the signals in the 1D spectrum.
-
-
Conformational Interpretation:
-
Use the measured J-coupling constants to determine the dominant sugar pucker. A small JH1',H2' (~1-2 Hz) and a large JH3',H4' (~8-10 Hz) indicate a preference for the N-type (C3'-endo) conformation. Conversely, a large JH1',H2' (~8-10 Hz) and a small JH3',H4' (~1-2 Hz) suggest a preference for the S-type (C2'-endo) conformation.
-
The populations of the N and S conformers in a dynamic equilibrium can be estimated using the following equations:
-
%N = (Jobs H1',H2' - JS) / (JN - JS) * 100
-
%S = 100 - %N
-
Where Jobs is the experimentally observed coupling constant, and JN and JS are the coupling constants for the pure N and S conformers, respectively (often taken from theoretical models or rigid analogues).
-
-
Computational Chemistry for Energy Landscape Exploration
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a detailed picture of the conformational energy landscape of this compound.
Protocol:
-
Model Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Conformational Search:
-
Perform a systematic search of the conformational space by rotating the dihedral angles of the furanose ring.
-
Alternatively, run a high-temperature molecular dynamics simulation to sample a wide range of conformations.
-
-
Geometry Optimization and Energy Calculation:
-
Select representative structures from the conformational search, corresponding to energy minima (stable conformers) and transition states.
-
Optimize the geometry of these structures using a suitable level of theory, such as DFT with a basis set like 6-31G(d) or higher.
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities and the energy barriers for interconversion.
-
-
Analysis:
-
Plot the energy as a function of the pseudorotation phase angle to visualize the conformational energy landscape.
-
Identify the global and local energy minima, corresponding to the most stable puckers.
-
Calculate the Boltzmann populations of the stable conformers at a given temperature to predict their equilibrium distribution.
-
Visualizations
Pseudorotation Pathway of the Furanose Ring
The continuous interconversion between the different puckered conformations of the furanose ring can be visualized as a pseudorotational wheel. The diagram below illustrates the path between the major Envelope (E) and Twist (T) conformations, highlighting the North (C3'-endo) and South (C2'-endo) regions.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Stereochemical Stability of D-Ribofuranose: A Technical Guide for Researchers
An In-depth Analysis of alpha- and beta-Anomer Stability for Drug Development Professionals
Introduction
D-Ribose, a pentose (B10789219) sugar, is a cornerstone of fundamental biological structures, most notably as the backbone of ribonucleic acid (RNA). In solution, ribose exists in a dynamic equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The furanose form, specifically β-D-ribofuranose, is the exclusive isomer found in natural nucleic acids. This preference for a single, less abundant anomer highlights the critical importance of stereochemical stability in biological systems. For researchers in drug development, a nuanced understanding of the factors governing the relative stability of α-D-ribofuranose and β-D-ribofuranose is paramount for the rational design of nucleoside analogues and other carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the thermodynamic and stereoelectronic factors influencing the stability of these two anomers, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.
Core Concepts: Anomeric Effect and Steric Hindrance
The relative stability of the α and β anomers of D-ribofuranose is primarily dictated by a delicate balance between two key stereoelectronic phenomena: the anomeric effect and steric hindrance.
-
The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to occupy an axial or pseudo-axial position, rather than the sterically less hindered equatorial or pseudo-equatorial position.[1] This stabilization arises from a favorable hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[2] In the context of D-ribofuranose, the anomeric effect tends to stabilize the α-anomer, where the C1 hydroxyl group is in a pseudo-axial orientation.
-
Steric Hindrance: This refers to the repulsive forces between non-bonded atoms or groups in a molecule. In the furanose ring, which adopts non-planar envelope and twist conformations to alleviate torsional strain, steric interactions between substituents can significantly impact stability. For β-D-ribofuranose, the C1 hydroxyl group is in a pseudo-equatorial position, which generally minimizes steric clashes with neighboring substituents.
The interplay of these opposing forces determines the final equilibrium distribution of the two anomers in solution.
Quantitative Analysis of Anomeric Equilibrium
The equilibrium distribution of D-ribose anomers in aqueous solution has been quantified using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that while the pyranose forms are generally more abundant, the furanose anomers exist in significant proportions.
Table 1: Molar Fractions of D-Ribose Anomers in D₂O at 31°C
| Anomer | Molar Fraction (%) |
| α-D-Ribopyranose | 21.5 |
| β-D-Ribopyranose | 58.5 |
| α-D-Ribofuranose | 6.5 |
| β-D-Ribofuranose | 13.5 |
Data adapted from NMR studies on D-ribose equilibrium.
Computational studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have also been employed to calculate the relative free energies of the anomers, primarily in the gas phase. These calculations often show the α-anomer of ribofuranose to be slightly more stable in the absence of a solvent.[3] However, in aqueous solution, the β-anomer is favored, indicating that solvent interactions play a crucial role in stabilizing this conformation.
Table 2: Calculated Gas-Phase Free Energy Differences (ΔG) for D-Ribofuranose Anomers
| Computational Method | ΔG (β - α) (kJ/mol) | More Stable Anomer (Gas Phase) |
| M06-2X | > 0 | α-D-Ribofuranose |
| MP2 | > 0 | α-D-Ribofuranose |
Note: Positive ΔG indicates that the β-anomer is higher in energy than the α-anomer in the gas phase.[3]
Experimental and Computational Protocols
A robust analysis of ribofuranose anomer stability relies on a combination of experimental and computational techniques.
Experimental Protocol: 1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of carbohydrate anomers in solution.
Objective: To determine the equilibrium ratio of α-D-ribofuranose and β-D-ribofuranose in an aqueous solution.
Materials and Equipment:
-
D-Ribose
-
Deuterium oxide (D₂O, 99.9%)
-
NMR spectrometer (e.g., 400 MHz or higher) with a 5 mm probe
-
NMR tubes
-
Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of D-ribose and dissolve it in a precise volume of D₂O to achieve the desired concentration (e.g., 50 mM).
-
Add a small, known amount of TMSP as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Equilibration:
-
Allow the solution to stand at a constant temperature (e.g., 25°C) for a sufficient period (typically several hours) to ensure that the anomeric equilibrium (mutarotation) is reached.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum. Key anomeric proton signals for the furanose forms will be distinguishable.
-
Acquire a 1D proton-decoupled 13C NMR spectrum. The anomeric carbon (C1) signals for each of the four cyclic isomers are typically well-resolved.
-
For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to the anomeric protons (in the 1H spectrum) or anomeric carbons (in the 13C spectrum) for both the α- and β-furanose anomers.
-
The relative molar fractions of each anomer can be calculated from the ratio of their respective integral values to the total integral of all anomeric signals.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations provide valuable insights into the intrinsic stability of molecules in the gas phase and can be extended to model solvent effects.
Objective: To calculate the relative Gibbs free energies of α-D-ribofuranose and β-D-ribofuranose.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Structure Building:
-
Construct the 3D structures of both α-D-ribofuranose and β-D-ribofuranose. Ensure correct stereochemistry. It is advisable to start from known low-energy conformations (e.g., envelope or twist).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each anomer. A common level of theory for carbohydrates is the B3LYP functional with a 6-31G(d) or larger basis set.
-
This step finds the lowest energy conformation for each anomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization. This is crucial to:
-
Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
-
Solvation Modeling (Optional but Recommended):
-
To better approximate the solution-phase stability, incorporate a continuum solvation model (e.g., PCM - Polarizable Continuum Model) in both the optimization and frequency calculations, specifying water as the solvent.
-
-
Energy Analysis:
-
Extract the Gibbs free energies (G) for both optimized anomers from the output files.
-
Calculate the relative free energy difference (ΔG) between the β and α anomers: ΔG = G(β) - G(α). A negative value indicates that the β-anomer is more stable.
-
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of RNA: An In-depth Technical Guide to the Biological Role of α-D-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive examination of the pivotal role of α-D-ribofuranose in the structure, function, and therapeutic targeting of ribonucleic acid (RNA). From its fundamental contribution to the helical geometry of RNA to its dynamic influence on catalytic activity and protein recognition, the conformation of the ribose sugar is a critical determinant of RNA's diverse biological roles. This document delves into the nuanced structural biology of α-D-ribofuranose, presents key quantitative data, outlines experimental methodologies for its study, and explores its significance in the context of drug discovery.
The Structural Significance of α-D-Ribofuranose in the RNA Backbone
The presence of D-ribose, specifically in its five-membered furanose ring form, is a defining feature of RNA, distinguishing it from deoxyribonucleic acid (DNA).[1][2] This seemingly subtle difference—the presence of a hydroxyl group at the 2' position—has profound implications for the structure and function of RNA. In solution, D-ribose exists in an equilibrium of different forms, including α- and β-D-ribofuranose, as well as the more stable pyranose forms.[1] However, it is the β-D-ribofuranose that is incorporated into the nucleic acid polymer.[1] While the prompt specifies α-D-Ribofuranose, it is the β-anomer that is predominantly found in natural RNA. For the purpose of this guide, we will focus on the biologically relevant β-D-ribofuranose and its conformational dynamics within the RNA polymer, as this is the context in which its biological role is exerted.
The furanose ring of the ribose is not planar but exists in a puckered conformation, which is crucial for the overall three-dimensional structure of RNA.[3] The flexibility of the ribofuranose ring allows it to adopt various puckered states, with the two most common being the C2'-endo and C3'-endo conformations.[4] These puckering preferences are not static and can be influenced by the local sequence context, binding to proteins or small molecules, and the formation of secondary and tertiary structures.
The C3'-endo conformation is characteristic of the A-form helix, which is the canonical helical structure for double-stranded RNA.[4] In this conformation, the phosphate (B84403) groups are closer together, resulting in a more compact helical structure.[4] Conversely, the C2'-endo conformation is typically found in the B-form helix of DNA and can also occur in flexible or single-stranded regions of RNA.[4] The energetic landscape of these sugar puckers is a key factor in RNA folding and dynamics.
Quantitative Conformational Parameters of Ribofuranose in RNA
The precise geometry of the ribofuranose ring and its influence on the RNA backbone can be described by a set of pseudorotation parameters. The phase angle of pseudorotation (P) and the puckering amplitude (νmax) provide a quantitative description of the sugar pucker.
| Parameter | C3'-endo (A-form RNA) | C2'-endo (B-form DNA-like) |
| Pseudorotation Phase Angle (P) | 0° - 36° | 144° - 180° |
| Puckering Amplitude (νmax) | ~35° | ~35° |
| Glycosidic Torsion Angle (χ) | anti (~-160°) | anti (~-100°) |
| Backbone Torsion Angle (δ) | ~83° | ~139° |
Note: These values represent typical ranges and can vary depending on the specific sequence and environmental conditions.
Experimental Protocols for Studying Ribofuranose Conformation
The determination of ribofuranose conformation within RNA is primarily achieved through high-resolution structural biology techniques.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of RNA structure, allowing for the direct visualization of the electron density of the ribose ring and the determination of its pucker.
Detailed Methodology:
-
RNA Synthesis and Purification: The RNA molecule of interest is synthesized by in vitro transcription or chemical synthesis and purified to homogeneity using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Crystallization: The purified RNA is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the phases of the structure factors, leading to an initial electron density map. An atomic model of the RNA is then built into the electron density map and refined to best fit the experimental data. The conformation of each ribofuranose sugar is carefully examined and validated during this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution, providing information on the conformation of the ribofuranose sugar through the analysis of nuclear Overhauser effects (NOEs) and scalar couplings.
Detailed Methodology:
-
Isotope Labeling: For larger RNA molecules, uniform or selective isotope labeling (e.g., with 13C and 15N) is often necessary to resolve spectral overlap.
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 2D NOESY, 3D HCCH-TOCSY) are performed to assign the resonances of the ribose protons and measure through-space and through-bond correlations.
-
Analysis of Scalar Couplings: The magnitude of the 3JH1'-H2' coupling constant is particularly informative for determining the sugar pucker. Small values (1-2 Hz) are indicative of a C3'-endo conformation, while larger values (8-10 Hz) suggest a C2'-endo conformation.
-
Structure Calculation: The experimental restraints (NOE-derived distance restraints and torsion angle restraints from scalar couplings) are used in computational algorithms to calculate an ensemble of structures consistent with the NMR data.
The Role of α-D-Ribofuranose in RNA Function and Drug Development
The conformational dynamics of the ribofuranose sugar are not merely a structural curiosity; they are intimately linked to the diverse functions of RNA. In ribozymes, for instance, the precise positioning of the 2'-hydroxyl group, dictated by the sugar pucker, is often critical for catalysis. The flexibility of the ribose allows for the adoption of specific conformations required for substrate binding and the chemical transformation.
In the context of drug development, the ribose moiety of RNA presents a compelling target. Small molecules that can selectively bind to and stabilize a particular ribose conformation can modulate the activity of a target RNA.[5] This approach has the potential to be applied to a wide range of diseases where RNA function is dysregulated. Furthermore, synthetic oligonucleotides with modified ribose sugars are a cornerstone of RNA therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).[6] Modifications at the 2' position of the ribose, such as 2'-O-methyl or 2'-fluoro substitutions, can enhance nuclease resistance and binding affinity to the target RNA.[7]
Signaling Pathway: RNA Interference (RNAi)
The RNAi pathway is a fundamental mechanism of gene regulation that relies on the precise recognition of RNA structure. The conformation of the ribofuranose in the siRNA guide strand is critical for its loading into the RNA-induced silencing complex (RISC) and for the subsequent recognition and cleavage of the target mRNA.
Caption: The RNA interference (RNAi) pathway.
Experimental Workflow: NMR-based Determination of Sugar Pucker
The following diagram illustrates a typical workflow for determining the sugar pucker conformation of a ribofuranose in an RNA molecule using NMR spectroscopy.
Caption: Workflow for NMR-based sugar pucker determination.
Conclusion
The α-D-ribofuranose, or more accurately, the β-D-ribofuranose incorporated into RNA, is far more than a simple structural scaffold. Its conformational flexibility, primarily manifested in the C2'-endo and C3'-endo puckering, is a fundamental determinant of RNA structure, stability, and function. Understanding the intricate details of ribofuranose conformation is therefore essential for deciphering the complexities of RNA biology and for the rational design of novel RNA-targeted therapeutics. The experimental and computational tools now available to researchers are providing unprecedented insights into the dynamic world of RNA structure, opening up new avenues for therapeutic intervention in a wide array of human diseases.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Could Be a Viable Target for Drug Development | Technology Networks [technologynetworks.com]
- 6. Recent Advances and Prospects in RNA Drug Development [mdpi.com]
- 7. [PDF] Impact of modified ribose sugars on nucleic acid conformation and function | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of alpha-D-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of alpha-D-ribofuranose, a critical monosaccharide in various biological processes. As a fundamental component of RNA and essential nucleotide coenzymes, a thorough understanding of its behavior is paramount for research and development in numerous scientific fields.[1]
Chemical and Physical Properties
This compound is a specific cyclic form of the five-carbon sugar D-ribose, characterized by a furanose (five-membered ring) structure. The "alpha" designation refers to the orientation of the hydroxyl group on the anomeric carbon (C1), which is on the opposite side of the ring from the CH₂OH group.[1] While D-ribose exists in equilibrium with other forms in solution, the furanose ring is predominant in biological systems.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [2][3] |
| Molecular Weight | 150.13 g/mol | [2] |
| Exact Mass | 150.05282342 Da | [2] |
| CAS Number | 32445-75-3 | [2][3] |
| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2] |
| Computed pKa | 12.23 (strongest acidic) | PubChem |
| XLogP3 | -2 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
Reactivity and Key Chemical Transformations
The reactivity of this compound is largely dictated by the hydroxyl groups and the hemiacetal functional group at the anomeric carbon.
In aqueous solution, D-ribose exists as an equilibrium mixture of its different cyclic and linear forms. This process of interconversion between anomers is known as mutarotation.[4][5] The pyranose (six-membered ring) forms are generally more abundant in solution than the furanose forms.[6][7] At room temperature, the approximate distribution of D-ribose in solution is:
-
β-D-ribopyranose (~59%)[6]
-
α-D-ribopyranose (~20%)[6]
-
β-D-ribofuranose (~13%)[6]
-
α-D-ribofuranose (~7%)[6]
-
Open-chain aldehyde form (~0.1%)[6]
The equilibrium can be influenced by factors such as temperature, pH, and solvent.[4] The interconversion between these forms proceeds through the open-chain aldehyde intermediate.[4]
A cornerstone of this compound reactivity is the formation of glycosidic bonds. This condensation reaction occurs when the hydroxyl group on the anomeric carbon (C1) reacts with a hydroxyl group of another molecule, such as an alcohol or another sugar, resulting in the elimination of a water molecule.[8][9][10] This linkage is fundamental to the structure of nucleosides, where a nitrogen atom of a nucleobase is linked to the anomeric carbon of ribose, forming an N-glycosidic bond.[8][9] The formation of O-glycosidic bonds connects monosaccharides to form disaccharides and polysaccharides.[11]
The hydroxyl groups of this compound can be phosphorylated. The phosphorylation of the 5'-hydroxyl group is particularly significant as it leads to the formation of ribose-5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a precursor for nucleotide synthesis.[6][12] For example, ATP and D-ribose can react to form alpha-D-ribose 5-phosphate.[12] This reaction is a critical step in cellular metabolism and the formation of coenzymes like NAD⁺ and FAD.[1][6]
The hydroxyl groups of this compound serve as handles for various chemical modifications to produce a wide range of derivatives with diverse biological properties.[13][14] Synthetic strategies often involve the use of protecting groups, such as isopropylidene acetals, to selectively modify specific hydroxyl groups.[13] These derivatives are explored for their potential as analgesic, anti-inflammatory, antimicrobial, and antiviral agents.[13][14]
Experimental Protocols and Characterization
The structural elucidation and analysis of this compound and its derivatives rely on a combination of spectroscopic, crystallographic, and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the solution-state structure and conformation of ribofuranose rings.[15] Coupling constants between ring protons in ¹H NMR spectra provide detailed information about the torsional angles and, consequently, the ring's pucker.[15]
-
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify functional groups and provide a fingerprint of the molecular structure.[2][16] These methods are also employed to study intermolecular interactions, such as hydrogen bonding.[16]
Protocol for NMR Sample Preparation and Analysis (General):
-
Dissolve a precisely weighed sample of the ribofuranose derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling constants to elucidate the structure and conformation.[15]
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state.[7] This technique provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation.[16] It has been shown that in the crystalline state, D-ribose exists in pyranose forms, not the furanose form.[7]
Protocol for Single-Crystal X-ray Diffraction (General):
-
Grow suitable single crystals of the compound, often by slow evaporation of a solvent.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.
-
Density Functional Theory (DFT) : DFT calculations are widely used to complement experimental data.[16] These methods can predict the relative energies of different conformers, vibrational frequencies, and NMR chemical shifts.[15][16] By comparing computed data with experimental results, a more confident assignment of the structure and conformation can be made.[16]
Protocol for DFT Calculation (General):
-
Build an initial 3D model of the this compound molecule.
-
Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[16]
-
Perform a geometry optimization to find the lowest energy conformation(s).
-
Perform frequency calculations on the optimized structure(s) to confirm they are true minima and to predict vibrational spectra.
-
Calculate other properties of interest, such as NMR shielding constants.
-
Compare the calculated results with experimental data for validation.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]
- 4. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Ribose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Glycosidic Bond | Definition & Types - Lesson | Study.com [study.com]
- 9. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. ymdb.ca [ymdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of alpha-D-Ribofuranose
This document provides a comprehensive overview of the discovery, history, and structural elucidation of this compound, a cornerstone molecule in modern biochemistry and genetics.
Introduction: The Central Pentose
Ribose (C₅H₁₀O₅) is a five-carbon monosaccharide, or pentose, that is a fundamental component of life.[1][2] In biological systems, it primarily exists in its cyclic furanose form. The naturally occurring stereoisomer is D-ribose.[2][3] This specific sugar is a critical building block for ribonucleic acid (RNA), the molecule responsible for the transcription of genetic information.[1][2] Its discovery and the subsequent unraveling of its structure and function were pivotal moments in the history of molecular biology, paving the way for our understanding of genetics and cellular metabolism. This guide details the key milestones, experimental methodologies, and scientific reasoning that led to our current knowledge of this compound.
Early Synthesis and Discovery
The story of ribose begins not with its discovery in nature, but with its synthesis in a laboratory.
-
1891: The First Synthesis of a Ribose Isomer: The German chemist Emil Fischer, a pioneer in carbohydrate chemistry, along with his colleague Oscar Piloty, first synthesized L-ribose, an unnatural enantiomer of the ribose found in nature.[2][4] Fischer chose the name "ribose" as a partial rearrangement of "arabinose," another sugar he was studying, from which he had prepared L-ribose.[2]
-
1909: Discovery of Natural D-Ribose: The crucial discovery of the naturally occurring form of ribose was made by Phoebus Levene and Walter Jacobs.[2][5] They recognized that D-ribose was a natural product and a fundamental component of nucleic acids, specifically what was then known as "yeast nucleic acid."[2][5] This discovery marked the first time ribose was identified as a key player in a biological polymer. Levene's work was instrumental in distinguishing between the two types of nucleic acids based on their sugar component: ribonucleic acid (RNA) containing ribose, and deoxyribonucleic acid (DNA) containing deoxyribose, which he would identify two decades later in 1929.[4][5][6]
Structural Elucidation: From Linear Chain to Furanose Ring
Understanding the precise arrangement of atoms in ribose was a significant challenge. Emil Fischer's work laid the foundation for determining the stereochemistry of sugars.
-
Fischer Projections: Fischer developed a two-dimensional representation of three-dimensional carbohydrate structures, now known as Fischer projections. In its linear form, D-ribose is recognized as the aldopentose with all its hydroxyl groups on the same side (the right side) in its Fischer projection.[2]
-
The Cyclic Structure: Like most sugars in aqueous solution, ribose exists in equilibrium between its linear aldehyde form and several cyclic hemiacetal forms.[2][3] The most common form in biological systems is a five-membered ring structure called a furanose.[3] This ring is formed by the reaction of the aldehyde group on carbon 1 (C1') with the hydroxyl group on carbon 4 (C4').
-
Alpha and Beta Anomers: The formation of the cyclic hemiacetal creates a new chiral center at C1', resulting in two possible stereoisomers, known as anomers:
-
This compound: The anomer where the hydroxyl group on C1' is on the opposite side of the ring from the CH₂OH group at C4'.
-
beta-D-Ribofuranose: The anomer where the hydroxyl group on C1' is on the same side of the ring as the CH₂OH group. It is the beta-anomer that is incorporated into the structure of RNA.[7]
-
The selection of beta-D-ribose in nucleic acids is not random. Molecular modeling has shown that its specific conformation allows for the necessary flexibility and prevents steric hindrance between the bulky nitrogenous base and other parts of the nucleotide, a fit that other pentoses cannot achieve.[7][8]
Key Experimental Protocols
The synthesis and identification of ribose relied on several key chemical procedures.
Kiliani-Fischer Synthesis
This method, developed by Heinrich Kiliani and refined by Emil Fischer, is a classical technique for elongating the carbon chain of an aldose by one carbon atom.[9] It was fundamental to the systematic study of sugars and their relationships. For instance, applying the Kiliani-Fischer synthesis to the four-carbon sugar D-erythrose produces a mixture of the five-carbon sugars D-ribose and D-arabinose.[10]
Detailed Methodology:
-
Cyanohydrin Formation: The starting aldose (e.g., D-erythrose) is treated with hydrogen cyanide (HCN) or a source of cyanide ions (e.g., NaCN/H⁺). This adds a cyano group to the carbonyl carbon, creating two diastereomeric cyanohydrins because a new chiral center is formed.
-
Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, typically using an acid or base catalyst, which then rapidly forms a more stable cyclic lactone.
-
Reduction: The lactones are separated (if possible) and then reduced to the corresponding aldoses. A common reducing agent for this step is sodium amalgam (Na/Hg) in an acidic solution. This reduction converts the lactone back into a hemiacetal, which is in equilibrium with the desired aldehyde product (e.g., D-ribose and D-arabinose).
Isolation of D-Ribose from Yeast Nucleic Acid (Conceptual Historical Protocol)
Phoebus Levene's discovery of D-ribose involved the careful degradation of nucleic acids isolated from yeast.
-
Isolation of Nucleic Acid: Yeast cells are treated to precipitate nucleic acids, separating them from proteins and other cellular components.
-
Hydrolysis: The isolated nucleic acid is subjected to controlled hydrolysis, typically using a mild base (like dilute ammonia (B1221849) or barium hydroxide), to break the phosphodiester bonds and release the individual nucleosides (base + ribose).
-
Separation of Nucleosides: The resulting mixture of nucleosides (adenosine, guanosine, cytidine, uridine) is separated.
-
Cleavage of Glycosidic Bond: The purified nucleosides are then treated with acid to cleave the N-glycosidic bond between the ribose sugar and the nitrogenous base.
-
Purification of Ribose: The released D-ribose is then isolated from the mixture and purified, often through crystallization. Its properties, such as optical rotation, could then be compared to synthetic versions to confirm its identity and stereochemistry.
Quantitative Data
The physical and chemical properties of this compound are well-characterized.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₅ | [1][2][11] |
| Molar Mass | 150.13 g/mol | [2][11][12] |
| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [11][13] |
| CAS Number | 32445-75-3 | [11][12] |
| Appearance | White solid | [2] |
| Melting Point | 95 °C (for D-Ribose) | [2] |
| Solubility in Water | 100 g/L (at 25 °C) | [2] |
Visualizations of Key Concepts
Timeline of Ribose Discovery
The following diagram illustrates the major historical milestones in the discovery and understanding of ribose.
Caption: A timeline of key events in the history of ribose.
Kiliani-Fischer Synthesis Workflow
This diagram shows the workflow for synthesizing D-Ribose and D-Arabinose from D-Erythrose.
Caption: The Kiliani-Fischer synthesis pathway.
Logical Relationship of Ribose in Biology
This diagram illustrates the hierarchical role of ribose in forming RNA.
Caption: The biological role of D-Ribofuranose.
Modern Relevance and Conclusion
The discovery of this compound was more than just the identification of a new molecule; it was a critical step that unlocked the chemistry of heredity. Levene's correct identification of the components of nucleic acids—the phosphate, the sugar, and the bases—was foundational, even though his subsequent "tetranucleotide hypothesis," which proposed that the four bases repeated in a simple, fixed pattern, incorrectly dismissed DNA as too simple to carry complex genetic information.[14][15] This hypothesis temporarily diverted the field, but the underlying chemical discoveries were essential for the later work of Watson and Crick.[14]
Today, the significance of ribose is undisputed. It is central to the "RNA world" hypothesis, which posits that RNA, not DNA, was the original genetic material in early life forms.[16] The detection of ribose in meteorites has lent support to the idea that the building blocks of life may have extraterrestrial origins.[16][17] For drug development professionals, ribose and its derivatives are key components in numerous antiviral and anticancer nucleoside analogs that function by interfering with nucleic acid synthesis.
References
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. byjus.com [byjus.com]
- 5. medium.com [medium.com]
- 6. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. Why ribose was selected as the sugar component of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]
- 13. CharChem. α-D-Ribofuranose [charchem.org]
- 14. The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids [omic.ly]
- 15. mun.ca [mun.ca]
- 16. reasons.org [reasons.org]
- 17. physicsworld.com [physicsworld.com]
Unraveling the Conformational Complexity of alpha-D-Ribofuranose: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The five-membered furanose ring of alpha-D-Ribofuranose, a cornerstone of vital biomolecules like RNA, exhibits a remarkable degree of conformational flexibility. This dynamic nature, primarily characterized by a phenomenon known as pseudorotation, is not a mere structural curiosity but a critical determinant of biological function, influencing everything from nucleic acid architecture to the efficacy of therapeutic agents. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies employed to model and validate the conformational landscape of this compound, offering a comprehensive resource for researchers in structural biology and drug development.
The Dynamic Landscape of the Furanose Ring: Pseudorotation
Unlike the more rigid six-membered pyranose rings, the furanose ring of ribose is in a constant state of flux, rapidly interconverting between a series of non-planar conformations. This conformational flexibility is elegantly described by the concept of pseudorotation, which maps the continuous puckering of the five-membered ring onto a circular path.[1] The two most prominent conformational families on this pseudorotation wheel are termed North (N) and South (S) , which correspond to the C3'-endo and C2'-endo puckers, respectively.[2] In the C3'-endo conformation, the C3' atom is displaced from the plane of the other ring atoms on the same side as the C5' atom, while in the C2'-endo conformation, the C2' atom is similarly displaced.[2] The equilibrium between these N and S conformations is a key factor in determining the overall shape of nucleic acids and their interactions with proteins.
Theoretical Modeling of this compound Conformations
Computational chemistry provides powerful tools to explore the conformational energy landscape of this compound, offering insights that can be challenging to obtain through experimental methods alone. The primary goals of theoretical modeling are to predict the relative energies of different conformers, map the pathways of conformational interconversion, and understand the factors governing conformational preferences.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust method for accurately calculating the electronic structure and energies of carbohydrate conformations.[3] DFT calculations can provide valuable data on the relative stabilities of various envelope (E) and twist (T) forms of the ribofuranose ring.[4]
A full exploration of the conformational landscape of D-ribose using DFT methods (B3LYP and M06-2X) has revealed numerous stable structures.[4] For instance, in the gas phase, the α-anomer of ribofuranose with a twist (2T1) ring conformation is a favored conformer, although it is higher in free energy than the global minimum, which is a pyranose form.[5]
Table 1: Calculated Relative Energies of selected this compound Conformers (Gas Phase)
| Conformer (Pucker) | Computational Method | Relative Energy (kJ/mol) | Reference |
| α-anomer (2T1) | G4 | 10.4 | [5] |
| α-anomer | M06-2X/6-311++G(d,p) | Varies | [4] |
| β-anomer | M06-2X/6-311++G(d,p) | Varies | [4] |
Note: The relative energies of furanose conformers are sensitive to the computational method and the inclusion of solvent effects.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a solvated environment, providing insights into the conformational equilibria and the kinetics of interconversion.[6] These simulations rely on force fields, such as GLYCAM06, CHARMM36, and GROMOS 45A4, which are specifically parameterized for carbohydrates.[6][7]
MD simulations can be used to generate ensembles of conformations that represent the behavior of the molecule in solution. From these simulations, it is possible to calculate the probability distributions of different ring puckers and to visualize the transitions between them.[8]
Experimental Validation of Ribofuranose Conformations
Experimental techniques are indispensable for validating the predictions of theoretical models and for providing a direct measure of the conformational preferences of this compound in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution.[9][10] For ribofuranose, the analysis of proton-proton (1H-1H) coupling constants provides detailed information about the ring pucker.[11] The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, it is possible to determine the predominant ring conformation.[10]
Table 2: Characteristic 1H NMR Coupling Constants for Ribofuranose Conformations
| Coupling Constant | C3'-endo (North) | C2'-endo (South) |
| 3JH1'-H2' | Small (~1-3 Hz) | Large (~7-9 Hz) |
| 3JH2'-H3' | Large (~7-9 Hz) | Small (~1-3 Hz) |
| 3JH3'-H4' | Large (~7-9 Hz) | Small (~1-3 Hz) |
Note: These are general ranges, and the exact values can be influenced by substituents and solvent.
-
Sample Preparation: Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D2O). For hydroxyl proton observation, a solvent mixture like 1% D2O/99% H2O can be used at low temperatures to slow down exchange.[12]
-
Spectrometer Setup: NMR experiments are typically conducted on high-field spectrometers (e.g., 400 MHz or 700 MHz).[13]
-
1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the ring protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular sugar residue.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is useful for determining linkages in oligosaccharides.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin).[13] Analyze the coupling constants from the 1D or 2D spectra to determine the ring conformation.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure of a compound in the solid state.[14] By analyzing the diffraction pattern of X-rays passing through a crystal of a ribofuranose-containing molecule, it is possible to determine the precise three-dimensional arrangement of its atoms, including the conformation of the furanose ring.[15] This technique has been instrumental in revealing the structures of numerous nucleosides, nucleotides, and their complexes with proteins.[16]
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the target molecule. This is typically achieved by slowly evaporating the solvent from a supersaturated solution of the purified compound.[17]
-
Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often from a synchrotron source.[17] As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.[14]
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to calculate the structure factors.[15]
-
Structure Solution and Refinement: The structure factors are used to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[15]
Biological Relevance and Logical Workflows
The conformation of the this compound ring is not arbitrary but is intimately linked to its biological function. In RNA, the preference for the C3'-endo (North) pucker is a defining feature of the A-form double helix.[2] This conformation dictates the overall geometry of the helix and is crucial for its recognition by proteins and other nucleic acids.[18] The ability of the ribose ring to switch between different puckers also contributes to the dynamic nature of RNA, allowing it to adopt complex tertiary structures and to participate in catalytic processes.[18]
In the context of drug development, understanding and controlling the conformational preferences of ribofuranose is of paramount importance. Many antiviral and anticancer drugs are nucleoside analogs, and their efficacy often depends on their ability to adopt a specific ring conformation to interact with their target enzymes.[19]
Logical Workflow: Conformational Selection in Drug-Target Interaction
The interaction of a nucleoside analog drug with its target protein can be conceptualized as a process of conformational selection. The unbound drug exists in an equilibrium of different ring puckers. The protein's binding site, however, is often complementary to only one of these conformations. The binding event then shifts the conformational equilibrium of the drug towards the bound state.
This diagram illustrates a simplified workflow where a target protein preferentially binds to the 'North' conformation of a drug molecule, leading to the formation of a stable complex.
Experimental Workflow: Integrated Conformational Analysis
A comprehensive understanding of this compound conformation requires an integrated approach that combines theoretical modeling with experimental validation.
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of Glycoproteins using CHARMM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 11. Pseudorotation of the ribofuranose ring. A theoretical study and a comparison with nuclear magnetic resonance results - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Effect of chirality of ribose on nucleic acid structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Equilibrium of α-D-Ribofuranose in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solution-state equilibrium of D-ribose, with a particular focus on the α-D-ribofuranose isomer. D-ribose, a cornerstone of critical biological molecules such as RNA and ATP, does not exist as a single static structure in solution. Instead, it undergoes a dynamic process of mutarotation, resulting in an equilibrium mixture of four primary cyclic isomers: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose, alongside a minor contribution from the open-chain aldehyde form. Understanding the distribution and interconversion of these isomers is paramount for researchers in fields ranging from medicinal chemistry to molecular biology, as the specific conformation of the ribose moiety profoundly influences the structure, function, and stability of nucleosides, nucleotides, and their therapeutic analogs.
This document details the quantitative aspects of this equilibrium, outlines the rigorous experimental protocols for its characterization, and provides visual representations of the underlying chemical dynamics and analytical workflows.
Quantitative Analysis of D-Ribose Equilibrium
The relative proportions of the D-ribose isomers at equilibrium in an aqueous solution have been meticulously determined, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. The distribution is sensitive to environmental conditions, most notably temperature. At room temperature, the pyranose forms are predominant, with the β-anomer being the most abundant species.
Table 1: Equilibrium Composition of D-Ribose Isomers in D₂O
| Isomer | Percentage at 25-31 °C |
| α-D-Ribofuranose | ~6-7% |
| β-D-Ribofuranose | ~13-18% |
| α-D-Ribopyranose | ~20-21.5% |
| β-D-Ribopyranose | ~56-59% |
| Open-chain (aldehyde) | ~0.1%[1] |
Note: The exact percentages can vary slightly depending on the specific experimental conditions such as temperature and solvent.
Experimental Protocols
The characterization of the D-ribose equilibrium necessitates precise and robust analytical methodologies. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Quantitative ¹³C NMR Spectroscopy
¹³C NMR is a powerful, non-destructive technique that allows for the unambiguous identification and quantification of each ribose isomer in solution.[2] The distinct chemical environment of the anomeric carbon (C1) in each of the four cyclic forms results in well-resolved signals in the ¹³C NMR spectrum, enabling accurate integration to determine their relative populations.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of D-ribose.
-
Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry NMR tube. D₂O is used to avoid a large solvent signal in the ¹H spectrum, which can be acquired concurrently, and to provide the deuterium lock signal for the spectrometer.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
To ensure accurate quantification, a long relaxation delay (e.g., 5-10 times the longest T₁ relaxation time of the anomeric carbons) should be employed, or a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to shorten the T₁ values and allow for faster acquisition times without compromising quantitation.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all anomeric carbon signals (typically 30-60 seconds, or shorter if a relaxation agent is used).
-
Number of Scans: A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio for accurate integration of all anomeric signals, including the less abundant furanose forms.
-
Temperature: Maintain a constant and accurately recorded temperature throughout the experiment, as the equilibrium is temperature-dependent.
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to the anomeric carbons (C1) of the four isomers. The chemical shifts are approximately in the range of 95-105 ppm.
-
Calculate the percentage of each isomer by dividing the integral of its anomeric signal by the sum of the integrals of all four anomeric signals and multiplying by 100.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative and complementary method for the separation and quantification of ribose isomers. This technique is particularly useful for analyzing complex mixtures and for routine quality control applications.
Methodology:
-
Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector is required. An RI detector is essential as ribose lacks a strong UV chromophore.[3]
-
Several column types are effective for separating ribose isomers:
-
Aminex HPX-87K Column: A ligand-exchange column often used for carbohydrate analysis.
-
Chiralpak AD-H Column: A chiral stationary phase capable of separating both anomers and enantiomers.
-
Amide or HILIC Columns: Hydrophilic Interaction Liquid Chromatography columns can also provide good separation.
-
-
-
Mobile Phase and Chromatographic Conditions (Example using Aminex HPX-87K):
-
Mobile Phase: A dilute aqueous solution of sulfuric acid (e.g., 5 mM H₂SO₄) or a solution containing boric acid. Boric acid can form complexes with the ribose isomers, enhancing their separation.
-
Flow Rate: Typically 0.5-0.6 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-85 °C) are often used to improve resolution and reduce analysis time.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
-
Sample Preparation and Analysis:
-
Prepare a standard solution of D-ribose of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions onto the HPLC system.
-
Identify the peaks corresponding to the different ribose isomers based on their retention times, as determined from the standard injection.
-
Quantify the amount of each isomer by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Visualizing the Dynamics and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Conclusion
The equilibrium of D-ribose in solution is a fundamental concept with significant implications for the study and development of nucleic acid-based therapeutics and other biologically active molecules. The predominance of the β-pyranose form at equilibrium highlights the nuanced conformational preferences of this essential monosaccharide. The choice of the furanose form in biological systems, particularly β-D-ribofuranose in RNA, underscores the importance of specific isomeric forms in directing biological structure and function. The detailed experimental protocols provided herein for NMR and HPLC analysis offer robust frameworks for the accurate characterization of this equilibrium, enabling researchers to precisely probe the conformational landscape of ribose and its derivatives in their ongoing research and development endeavors.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
Unraveling the Conformational Dynamics of alpha-D-Ribofuranose: A Technical Guide to Furanose Ring Pucker
For Immediate Release
A Deep Dive into the Structural Nuances of a Key Biological Building Block
This technical guide offers an in-depth exploration of the furanose ring pucker in alpha-D-Ribofuranose, a fundamental conformational feature critical to the structure and function of nucleic acids and other vital biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theoretical underpinnings, experimental determination, and quantitative analysis of the puckering phenomenon in this essential monosaccharide.
The five-membered furanose ring of this compound is not planar but exists in a dynamic equilibrium of puckered conformations. This puckering is crucial as it dictates the relative orientation of the substituent groups, thereby influencing molecular recognition, stability, and biological activity. The conformational landscape of the furanose ring is most effectively described by the concept of pseudorotation, a continuous cycle of puckering states.
The Pseudorotation Cycle: A Landscape of Conformational States
The puckering of the furanose ring can be visualized as a continuous cycle of conformations, known as the pseudorotation wheel. This cycle encompasses a series of envelope (E) and twist (T) conformations. The two most prominent and energetically favorable conformations for ribofuranose are the C2'-endo and C3'-endo puckers, which are located in the "South" and "North" regions of the pseudorotation wheel, respectively. In the C2'-endo conformation, the C2' atom is displaced from the plane of the other ring atoms on the same side as the C5' atom, while in the C3'-endo conformation, the C3' atom is similarly displaced.
The equilibrium between these puckered states is influenced by a variety of factors, including the substituents on the ring, particularly the 2'-hydroxyl group, as well as electrostatic interactions such as the gauche and anomeric effects.
An In-depth Technical Guide to the IUPAC Nomenclature and Numbering of alpha-D-Ribofuranose
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and standardized atomic numbering for alpha-D-Ribofuranose. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this fundamental biomolecule's structure.
Introduction to this compound
This compound is a specific cyclic form of D-ribose, a five-carbon (pentose) monosaccharide.[1] D-ribose is a central component in cellular metabolism and is a core structural element of ribonucleic acid (RNA), where it forms the backbone of nucleotides.[1] It is also a key constituent of essential coenzymes such as ATP, NAD+, and FAD, which are critical for energy transfer and various biosynthetic reactions.[1] The furanose form, a five-membered ring, is the predominant structure for ribose in biological systems.[1][2]
IUPAC Nomenclature Deconstructed
The systematic IUPAC name for this compound is (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol .[3][4][5] However, the common name, this compound, is more frequently used and can be broken down to describe its specific stereochemistry and structure.
-
Furanose : This term indicates that the carbohydrate has a five-membered ring structure composed of four carbon atoms and one oxygen atom.[2] The name is derived from the similarity to the heterocyclic compound furan, though the furanose ring lacks double bonds.[2]
-
Ribo- : This prefix specifies the stereochemistry of the hydroxyl (-OH) groups at carbons C2' and C3'. In the Fischer projection of the linear D-ribose molecule, all hydroxyl groups are on the same side.[6]
-
D- : This designation refers to the stereochemistry of the chiral carbon atom that is furthest from the anomeric carbon (C1'). In the case of ribofuranose, this is the C4' carbon.[6] In a Haworth projection, the "D" configuration is indicated by the final carbon in the chain (C5', the -CH₂OH group) being oriented upwards, out of the plane of the ring.[2]
-
alpha (α)- : This prefix defines the stereochemistry at the anomeric carbon (C1'), which is the hemiacetal carbon formed during cyclization.[1][6] In a D-configuration furanose, the alpha (α) anomer has the hydroxyl group on the anomeric carbon pointing downwards, in the opposite direction to the C5' carbon.[2]
Atomic Numbering Convention
The standard numbering for monosaccharides is applied to ribofuranose. The carbon atoms are numbered sequentially, starting from the anomeric carbon as C1' (read as "C-1 prime").[6]
-
C1' : The anomeric carbon, located to the right of the ring oxygen in a standard Haworth projection.[7]
-
C2', C3', C4' : The numbering continues sequentially around the carbon atoms of the ring.
-
O4' : The oxygen atom within the ring is designated O4' as it links C1' and C4'.
-
C5' : The carbon atom in the exocyclic (outside the ring) hydroxymethyl group attached to C4'.[6][7]
Physicochemical Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₅ | [3][4] |
| Molecular Weight | 150.13 g/mol | [4][8] |
| Exact Mass | 150.05282342 Da | [4] |
| CAS Number | 32445-75-3 | [3][4] |
| pKa (Predicted) | 12.16 ± 0.70 | [9] |
| Boiling Point (Predicted) | 375.4 ± 42.0 °C | [10] |
| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [10] |
| Topological Polar Surface Area | 90.2 Ų | [4] |
Representative Experimental Protocol: Synthesis of a Ribofuranose Derivative
The synthesis of specific ribofuranose derivatives is crucial for the development of nucleoside analogs used in antiviral and anticancer therapies.[11] A common strategy involves the chemical modification of D-ribose. The following protocol outlines a generalized, multi-step synthesis for producing 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, a route that is high-yielding and suitable for multi-gram preparations.[12]
Methodology:
-
Protection and Esterification : D-ribose is first treated to protect the C2 and C3 hydroxyl groups, often by converting it to its methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[11][12] This step ensures that subsequent reactions are specific to the desired hydroxyl group. The free 5-hydroxyl group is then esterified with a sulfonyl chloride (e.g., mesyl chloride) to introduce a good leaving group at the C5' position.[11]
-
Reductive Deoxygenation : The 5-O-sulfonyloxy group is removed and replaced with a hydrogen atom. This is achieved through reductive displacement using a hydride reagent, such as sodium borohydride, in a suitable solvent.[11][12] This key step yields the 5-deoxy derivative.
-
Hydrolysis and Acetylation : The protecting groups (e.g., isopropylidene and methyl glycoside) are removed via total hydrolysis.[12] Following hydrolysis, the resulting 5-deoxy-ribose is acetylated, typically using acetic anhydride, to yield the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[12]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Furanose - Wikipedia [en.wikipedia.org]
- 3. This compound | 32445-75-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 4. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. α-D-Ribofuranose [charchem.org]
- 6. Ribose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound(9CI) | CAS#:32445-75-3 | Chemsrc [chemsrc.com]
- 9. Page loading... [guidechem.com]
- 10. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structure of D-Ribose in Solid and Aqueous States
An In-depth Technical Guide to the Physical Properties of D-Ribose
D-Ribose is a crucial aldopentose monosaccharide, forming the backbone of ribonucleic acid (RNA) and essential biomolecules like adenosine (B11128) triphosphate (ATP).[1][2] While the β-D-ribofuranose form is the biologically active conformation found in these macromolecules, it is important for researchers to understand that D-Ribose in its crystalline solid state does not exist as the furanose isomer.[1][3] X-ray diffraction and NMR spectroscopy studies have conclusively shown that crystalline D-Ribose is composed of the α- and β-pyranose anomers.[1] In aqueous solution, D-Ribose exists as a complex equilibrium mixture of these pyranose forms (α and β) and the furanose forms (α and β), with the β-pyranose form being predominant.[1][4] This guide provides a comprehensive overview of the physical properties of D-Ribose, with a focus on its crystalline state, supported by detailed experimental methodologies.
Quantitative Physical Properties of D-Ribose
The following table summarizes key physical and chemical properties of D-Ribose.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₅ | [5][6] |
| Molecular Weight | 150.13 g/mol | [4][5][6] |
| Melting Point | 88-92 °C | [4] |
| Appearance | White solid | [7] |
| Solubility | Soluble in water; Insoluble in ether.[4] | [4] |
| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [6] |
| Specific Rotation [α] | Exhibits complex mutarotation in water (c=4, H₂O): -23.1° (1.5 min) -21.3° (5 min) -23.7° (300 min, equilibrium)[4] | [4] |
| CAS Number | 50-69-1 (for D-Ribose) 32445-75-3 (for alpha-D-Ribofuranose)[4][5][6] | [4][5][6] |
Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation and identification of D-Ribose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. In D₂O at 44°C, the ¹H NMR spectrum reveals an equilibrium mixture of isomers: 17% α-pyranose, 59% β-pyranose, 9% α-furanose, and 15% β-furanose.[4]
-
Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available for D-Ribose, showing characteristic absorptions for O-H and C-O stretching vibrations.[5][8]
-
Raman Spectroscopy : FT-Raman spectra provide complementary vibrational information.[5][8]
Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas impurities lead to a depressed and broader melting range.[9]
Methodology:
-
Sample Preparation : A small amount of the dry, powdered crystalline D-Ribose is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.[10]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[10]
-
Heating : The sample is heated rapidly to approximately 15-20°C below the expected melting point.[9][11] The heating rate is then reduced to a slow rate (approx. 1-2°C per minute) to allow for thermal equilibrium.[9]
-
Observation : The temperatures are recorded at which the first droplet of liquid appears (onset of melting) and when the entire sample has liquefied (completion of melting). This range is reported as the melting point.
Optical Rotation Measurement (Polarimetry)
Optical activity, the ability to rotate the plane of polarized light, is a characteristic property of chiral molecules like monosaccharides.[12] It is measured using a polarimeter.[12][13]
Methodology:
-
Solution Preparation : A solution of D-Ribose is prepared by accurately weighing the solid and dissolving it in a specific volume of solvent (e.g., water) at a known concentration (c).[13]
-
Polarimeter Calibration : The polarimeter is calibrated by measuring the zero rotation with a cell containing only the solvent.[13]
-
Measurement : The sample cell is filled with the prepared D-Ribose solution. The angle of rotation (α) is measured at a specific wavelength (commonly the sodium D-line, 589.3 nm) and temperature (e.g., 20°C).[13]
-
Calculation of Specific Rotation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[13]
-
Mutarotation : For sugars like D-Ribose, the optical rotation changes over time as the anomers interconvert in solution, a phenomenon known as mutarotation.[4] Measurements are typically taken at various time intervals until a stable, equilibrium value is reached.[4]
Structure Validation by Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive information on the three-dimensional atomic arrangement, bond lengths, and bond angles in a crystalline solid.[14]
Methodology:
-
Crystal Growth : High-quality single crystals of D-Ribose are grown from a suitable solvent (e.g., aqueous ethanol) through slow evaporation or cooling.[4][14]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and radiation damage.[14] It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[14]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods. This initial model is then refined against the experimental data to optimize the atomic positions and other parameters, resulting in a final, highly accurate 3D structure.[14]
Workflow and Data Visualization
The following diagram illustrates the workflow for determining the structure of a crystalline carbohydrate using single-crystal X-ray crystallography.
Caption: Workflow for structure validation by X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. P. aeruginosa Metabolome Database: beta-D-ribofuranose (PAMDB001172) [pseudomonas.umaryland.edu]
- 3. The crystal structure of D-ribose--at last! | Semantic Scholar [semanticscholar.org]
- 4. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]
- 5. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. spectrabase.com [spectrabase.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. digicollections.net [digicollections.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Anomerism and Mutarotation of α-D-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical properties of D-Ribofuranose, focusing on its anomeric forms and the dynamic process of mutarotation. D-Ribose is a critical aldopentose and a fundamental component of ribonucleic acid (RNA), making a thorough understanding of its solution-state behavior essential for various fields, including biochemistry, drug design, and materials science.[1][2]
Anomerism in D-Ribofuranose
In aqueous solutions, ribose, like other monosaccharides, exists predominantly in cyclic forms rather than its open-chain structure.[1] This cyclization occurs through an intramolecular hemiacetal formation, where a hydroxyl group attacks the aldehyde carbonyl carbon (C1). For the furanose form, the hydroxyl group on carbon 4 (C4) attacks the C1 aldehyde.[3] This reaction creates a new stereocenter at C1, known as the anomeric carbon.
The two possible stereoisomers that result from this cyclization are called anomers . They are designated as alpha (α) and beta (β) based on the configuration at the anomeric carbon.[4]
-
α-D-Ribofuranose : The hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (C5).
-
β-D-Ribofuranose : The hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group (C5).
The β-D-ribofuranose form is of particular biological significance as it is the configuration found within ribonucleosides and ribonucleotides, the building blocks of RNA.[5]
The Process of Mutarotation
Mutarotation is the change in the optical rotation of a solution of a chiral compound over time, as it converts into an equilibrium mixture of its anomers.[4][5][6] When a pure crystalline anomer of D-ribose is dissolved in water, it does not remain in that single form. The hemiacetal ring can reversibly open to form the short-lived open-chain aldehyde intermediate.[4] The subsequent re-closing of the ring can then form either the α or β anomer.[4]
This dynamic interconversion continues until a stable equilibrium is reached.[4][6] The equilibrium mixture for D-ribose in solution is complex, containing not only the α- and β-furanose anomers but also the six-membered pyranose forms and a very small fraction of the open-chain aldehyde.[1][7]
The mechanism can be visualized as a reversible, acid- and base-catalyzed process.[4]
Quantitative Analysis of D-Ribose in Solution
The specific rotation and equilibrium composition are key quantitative descriptors of the mutarotation process. While specific rotation values for the pure anomers of D-Ribofuranose are not readily found in the provided search results, the equilibrium composition in aqueous solution has been characterized.
Table 1: Equilibrium Composition of D-Ribose in Aqueous Solution
| Form | Percentage at Equilibrium |
| Furanose Forms (Total) | ~24% [1] |
| α-D-Ribofuranose | ~7%[7] |
| β-D-Ribofuranose | ~13%[7] |
| Pyranose Forms (Total) | ~76% [1] |
| α-D-Ribopyranose | ~20%[7] |
| β-D-Ribopyranose | ~59%[7] |
| Open-Chain Aldehyde | ~0.1% [1][7] |
Note: The α:β ratio for the furanose form is approximately 1:3, and for the pyranose form, it is approximately 1:2.[1][7] Some sources cite slightly different total percentages for pyranose and furanose forms but the overall distribution remains similar.[7]
Experimental Protocols for Analysis
The study of anomerism and mutarotation relies on analytical techniques that can distinguish between and quantify the different stereoisomers in solution. The two primary methods are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution containing a chiral substance. Each anomer has a distinct specific rotation, and as mutarotation proceeds, the observed rotation of the solution changes until it reaches a final, stable value corresponding to the equilibrium mixture.[4][8][9]
Detailed Protocol for Monitoring Mutarotation by Polarimetry:
-
Instrument Preparation:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp) to warm up and stabilize.
-
Calibrate the instrument by filling the polarimeter cell with the solvent (e.g., deionized water) and setting the reading to zero.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of a pure anomer (e.g., crystalline α-D-Ribose).
-
Prepare a solution of known concentration by dissolving the sugar in a volumetric flask with the solvent (e.g., water) at a controlled temperature.[8]
-
-
Measurement:
-
Start a stopwatch the moment the sugar comes into contact with the solvent.[8]
-
Quickly rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and take the initial optical rotation reading (α₀) at time t=0.
-
Record the optical rotation at regular time intervals (e.g., every minute for the first 15-20 minutes, then less frequently).[8][10]
-
Continue taking readings until the rotation value becomes constant, which indicates that equilibrium has been reached (α_eq). This may take several hours or require leaving the solution overnight.[10]
-
-
Data Analysis:
-
The rate constant (k) for the mutarotation can be determined by plotting ln(α_t - α_eq) versus time, where α_t is the rotation at time t. The slope of the resulting line is equal to -k.[8]
-
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[11][12] It can be used to not only identify the different anomers and ring forms present in an equilibrium mixture but also to quantify their relative abundance.
The anomeric protons (H1) of the α and β forms resonate at different chemical shifts in the ¹H-NMR spectrum, typically in the range of 4.5-5.5 ppm.[12][13] The α-anomeric proton generally appears at a lower field (higher ppm) than the β-anomeric proton.[13] By integrating the signals corresponding to each anomeric proton, the α/β ratio can be determined accurately. Two-dimensional NMR techniques like COSY, TOCSY, and HSQC can be employed for complete structural assignment of all protons and carbons in each isomer.[11][14][15]
Detailed Protocol for Anomer Analysis by ¹H-NMR:
-
Sample Preparation:
-
Dissolve a known quantity of D-ribose in a suitable solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration (e.g., 10-20 mg/mL). D₂O is used to avoid a large, interfering solvent signal from H₂O.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field and optimal resolution.
-
Set the acquisition parameters, including the number of scans, relaxation delay, and spectral width. The temperature should be precisely controlled.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum. To suppress the residual HOD signal from the solvent, a presaturation sequence is typically used.
-
Allow sufficient time for the sample to reach mutarotational equilibrium within the magnet before final acquisition for quantitative analysis.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify the signals in the anomeric region (4.5-5.5 ppm) corresponding to the α- and β-anomers of both the furanose and pyranose forms.
-
Integrate the area under each distinct anomeric proton signal.
-
Calculate the relative percentage of each anomer by dividing its integral value by the sum of the integrals for all anomeric signals.
-
This guide provides a foundational understanding of the complex solution behavior of α-D-Ribofuranose and its related isomers. The provided quantitative data and experimental protocols serve as a practical resource for researchers engaged in carbohydrate chemistry and its application in drug development and biological sciences.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. alevelbiology.co.uk [alevelbiology.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Anomer - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. scribd.com [scribd.com]
- 9. Equilibrium of Sugar Mutarotation - Lab Experiments | PASCO [pasco.com]
- 10. youtube.com [youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 13. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Central Role of α-D-Ribofuranose Derivatives in Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleotides are the fundamental building blocks of nucleic acids and play critical roles in cellular metabolism, signaling, and energy transfer. The biosynthesis of these vital molecules is intricately linked to the availability and metabolic processing of pentose (B10789219) sugars. This technical guide provides an in-depth examination of the pivotal role of α-D-Ribofuranose, specifically its phosphorylated derivative, 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), in both de novo and salvage pathways of nucleotide synthesis. We will explore the generation of the ribose precursor via the pentose phosphate (B84403) pathway, its activation to PRPP, and its subsequent utilization in the assembly of purine (B94841) and pyrimidine (B1678525) rings. Furthermore, this guide will detail key experimental protocols for studying these pathways, present relevant quantitative data, and discuss the implications for drug development, particularly in oncology and virology.
Introduction: The Ribose Scaffold
The structure and metabolism of all living organisms are fundamentally dependent on nucleotides. These molecules are composed of a nitrogenous base, a pentose sugar, and one or more phosphate groups.[1] The pentose sugar, D-ribose, in its β-D-ribofuranose form, constitutes the backbone of RNA and is a key component of essential biomolecules like ATP, NAD, and FAD.[2][3] While the β-anomer is found in the final nucleotide structure, the biosynthesis pathways critically rely on an activated α-anomer of a ribose derivative.
The journey of a ribose molecule from a simple carbohydrate to a component of a nucleotide is a multi-step process. It begins in the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[4][5] The PPP is responsible for generating two key products: NADPH, for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate (B1218738) (R5P), the direct precursor for nucleotide synthesis.[4][6][7][8] The α-D-ribofuranose configuration becomes critically important in the activation step that prepares R5P for its role in building nucleotides.
Generation of Ribose-5-Phosphate (R5P) via the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is the primary source of R5P for nucleotide synthesis.[4][5] This cytosolic pathway has two distinct phases:
-
The Oxidative Phase: This phase is characterized by the conversion of glucose-6-phosphate to ribulose-5-phosphate, accompanied by the production of two molecules of NADPH.[4][7] This phase is irreversible and is a major source of the cell's reducing power for anabolic processes.[6]
-
The Non-Oxidative Phase: In this phase, ribulose-5-phosphate is isomerized to ribose-5-phosphate (R5P) by the enzyme ribose-5-phosphate isomerase.[1] This phase also involves a series of reversible sugar interconversions that can regenerate glycolytic intermediates.[4][7]
The flux through the PPP is tightly regulated to meet the cell's demand for both NADPH and R5P. In rapidly dividing cells, such as cancer cells, the upregulation of the PPP is observed to support the increased need for DNA and RNA synthesis.[1]
The Activation Step: Synthesis of 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
Ribose-5-phosphate itself is not directly incorporated into the nucleotide structure. It must first be activated to a higher energy form, 5-phospho-α-D-ribose 1-pyrophosphate (PRPP).[8][9] This conversion is catalyzed by the enzyme PRPP synthetase (PRS) , also known as ribose-phosphate diphosphokinase.[1][10]
The reaction is as follows: Ribose-5-phosphate + ATP → 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) + AMP [10]
This reaction involves the transfer of a pyrophosphoryl group from ATP to the C1 position of ribose-5-phosphate.[10][11] The resulting molecule, PRPP, is a key metabolic intermediate that links carbohydrate metabolism with the biosynthesis of purines, pyrimidines, and the amino acids histidine and tryptophan.[10][12] The α-configuration at the anomeric C1 carbon is crucial for the subsequent reactions in nucleotide synthesis.
The synthesis of PRPP is a critical regulatory point in nucleotide metabolism. PRPP synthetase is subject to allosteric regulation, being activated by inorganic phosphate and inhibited by purine ribonucleotides (ADP and GDP), which provides a feedback mechanism to control the nucleotide pool.[13][14]
Role of PRPP in De Novo and Salvage Pathways
PRPP is the central molecule that provides the ribose-phosphate moiety for both the de novo and salvage pathways of nucleotide biosynthesis.[1][12][13][15]
De Novo Synthesis
In the de novo pathway, the purine and pyrimidine rings are synthesized from simple precursor molecules like amino acids, CO2, and tetrahydrofolate.[12]
-
Purine Synthesis: The synthesis of the purine ring begins with PRPP.[16] The first committed step, catalyzed by glutamine PRPP amidotransferase, involves the displacement of the pyrophosphate group of PRPP by the amide group of glutamine to form 5-phosphoribosylamine.[9][17] The purine ring is then built upon this ribose-phosphate scaffold in a ten-step process to yield inosine (B1671953) monophosphate (IMP), the precursor for both AMP and GMP.[18]
-
Pyrimidine Synthesis: In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to the ribose-phosphate moiety.[12] In the fifth step of this pathway, the enzyme orotate (B1227488) phosphoribosyltransferase catalyzes the transfer of the ribose-phosphate group from PRPP to orotate, forming orotidine (B106555) monophosphate (OMP).[1] OMP is then decarboxylated to form uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Salvage Pathways
Salvage pathways recycle pre-formed bases and nucleosides that result from the degradation of nucleic acids. These pathways are energetically less demanding than de novo synthesis.[12] PRPP is also the donor of the ribose-phosphate group in the key reactions of the purine salvage pathway, catalyzed by adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[17][19]
Quantitative Data in Nucleotide Biosynthesis
The regulation of nucleotide biosynthesis is highly dependent on the concentrations and reaction kinetics of the involved metabolites and enzymes.
| Parameter | Value | Cell Type/Organism | Significance | Reference |
| Cellular R5P Content | 107 ± 31 to 311 ± 57 nmol/g protein | HepG2 (human hepatoma) | Correlates with PRPP availability and rate of de novo purine synthesis. | [20] |
| Cellular PRPP Availability | 4.76 ± 3.4 to 34 ± 8.4 pmol/mg protein/min | HepG2 (human hepatoma) | Directly influences the rate of de novo purine synthesis. | [20] |
| Increase in De Novo Purine Synthesis | 149-fold increase with rising glucose (0 to 10 mmol/L) | HepG2 (human hepatoma) | Demonstrates the strong dependence on glucose flux through the PPP. | [20] |
| Cell Cycle-Dependent PRPP Increase | 3.2-fold increase from G1 to S phase | Mammalian cells | Drives the increased purine synthesis required for DNA replication. | [13] |
| Flux through PPP vs. Glycolysis | 10-100 fold lower than glycolysis (in most healthy cells) | Mammalian cells | PPP flux can be transiently activated in response to metabolic demands. | [7] |
Note: Values can vary significantly based on cell type, metabolic state, and experimental conditions.
Experimental Protocols
Studying the role of α-D-Ribofuranose derivatives in nucleotide biosynthesis requires a range of biochemical and analytical techniques.
Assay for PRPP Synthetase Activity
Principle: This assay measures the rate of PRPP formation from ribose-5-phosphate and ATP. The reaction is coupled to the conversion of orotate to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT), which is monitored spectrophotometrically.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, potassium phosphate, and sodium fluoride.
-
Enzyme and Substrate Addition: Add the cell lysate or purified PRPP synthetase to the buffer. Add ATP, ribose-5-phosphate, and a coupling system containing orotate and OPRT.
-
Initiation and Monitoring: Initiate the reaction by adding the final substrate. Monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of orotate.
-
Calculation: Calculate the rate of PRPP synthesis based on the molar extinction coefficient of orotate.
Quantification of Intracellular R5P and PRPP Pools by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying small molecule metabolites from complex biological samples.
Methodology:
-
Metabolite Extraction: Quench the metabolism of cultured cells rapidly (e.g., with cold methanol). Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Quantify the concentration of R5P and PRPP by comparing the peak areas of the endogenous metabolites to the internal standards.
Implications for Drug Development
The central role of PRPP and the pathways that produce and consume it make them attractive targets for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and viral infections.
-
Inhibition of PRPP Synthetase: Directly targeting PRPP synthetase would starve cells of the essential precursor for both de novo and salvage synthesis of nucleotides, leading to the cessation of DNA and RNA synthesis.
-
Targeting the Pentose Phosphate Pathway: Inhibitors of the PPP, particularly the oxidative branch, can limit the production of R5P, thereby reducing the substrate for PRPP synthesis. This strategy is being explored in oncology.[6]
-
Antimetabolites: Many established anticancer and antiviral drugs are nucleoside or nucleotide analogs. These drugs are often processed by the cell's salvage pathways and compete with endogenous nucleotides, thereby inhibiting DNA or RNA synthesis. The efficacy of these drugs can depend on the cellular pools of PRPP.
-
Alpha-D-Ribofuranose Derivatives: The synthesis of novel α-D-ribofuranose derivatives continues to be an area of interest for developing new therapeutic agents, including analgesic, anti-inflammatory, and antimicrobial drugs.[21][22][23]
Conclusion
The conversion of glucose to ribose-5-phosphate and its subsequent activation to 5-phospho-α-D-ribose 1-pyrophosphate represents a critical nexus in cellular metabolism. PRPP, with its α-D-ribofuranose core, is the indispensable donor of the sugar-phosphate moiety for the synthesis of all purine and pyrimidine nucleotides. The intricate regulation of the pentose phosphate pathway and PRPP synthetase ensures that the supply of this vital precursor is matched to the cell's proliferative and metabolic state. A thorough understanding of these pathways, supported by robust quantitative and experimental methodologies, is essential for researchers in the life sciences and provides a strong foundation for the development of next-generation therapeutics targeting nucleotide metabolism.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. madridge.org [madridge.org]
- 4. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. ludwigcancer.princeton.edu [ludwigcancer.princeton.edu]
- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. differencebetween.com [differencebetween.com]
- 18. researchgate.net [researchgate.net]
- 19. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 20. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-D-Ribofuranose Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of α-D-ribofuranose nucleoside analogs, compounds of significant interest in medicinal chemistry due to their unique stereochemistry which can confer enhanced biological stability and novel pharmacological activities. This document details established synthetic methodologies, presents key quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, visual representations of the synthetic workflow and the general mechanism of action are included to facilitate a deeper understanding of the processes involved.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1] While nature predominantly utilizes β-anomers of nucleosides in DNA and RNA, their α-counterparts have garnered considerable attention for their distinct biochemical properties.[2] The altered stereochemistry at the anomeric carbon can render α-nucleosides resistant to enzymatic degradation, leading to prolonged therapeutic effects.[2] The synthesis of these analogs, however, presents a stereochemical challenge, requiring carefully controlled reaction conditions to favor the formation of the desired α-anomer over the thermodynamically more stable β-anomer.[3] This document outlines key synthetic strategies, including the Vorbrüggen glycosylation and the mercuri procedure, providing researchers with the necessary information to undertake the synthesis of these promising therapeutic agents.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches for α-D-ribofuranose nucleoside analogs, allowing for a comparative assessment of different methodologies.
Table 1: Synthesis of α-Adenosine Analogs
| Method | Ribose Derivative | Nucleobase | Catalyst/Reagent | Solvent | Yield (α-anomer) | Yield (β-anomer) | Reference |
| Mercuri Procedure | 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate | Chloromercuri-6-benzamidopurine | - | - | 24% | 15% | [2] |
| Fusion Reaction | Ribose | Adenine | Phenyl polyphosphate | - | 20% (mixture) | - | [2] |
| Mercuri Procedure (Deoxy) | 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride | Chloromercuri-6-benzamidopurine | - | Dimethyl sulfoxide | 19% | 10% | [2] |
Table 2: Synthesis of other α-Nucleoside Analogs
| Method | Ribose Derivative | Nucleobase | Catalyst/Reagent | Solvent | Yield (α-anomer) | Reference |
| Self-anomerization | β-thymidine derivative | - | TMS-triflate | Acetonitrile | 50% | [4] |
| Mercuri Procedure | 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride | Mercuri-N-acetylcytosine | - | - | 41% | [4] |
| Anomerization | β-deoxycytidine derivative | - | - | - | 33% | [4] |
| Anomerization | β-deoxythymidine derivative | - | - | - | 28% | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic routes to α-D-ribofuranose nucleoside analogs.
Protocol 1: Vorbrüggen Glycosylation for Stereoselective Synthesis of α-Guanosine
This protocol outlines the coupling of a protected ribofuranosyl donor with a silylated guanine (B1146940) base, a widely used method for nucleoside synthesis.[3]
1. Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Ribose Donor):
-
Dissolve D-ribose in a suitable solvent (e.g., pyridine).
-
Add benzoyl chloride dropwise at 0°C and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to obtain per-O-benzoylated ribose.
-
Dissolve the per-O-benzoylated ribose in a mixture of acetic acid and acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) at 0°C.
-
Stir for 2-4 hours, monitoring by TLC.
-
Pour the mixture into ice water and extract with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography.
2. Silylation of Guanine:
-
Suspend N2-acetyl-O6-(diphenylcarbamoyl)guanine in a dry, inert solvent (e.g., 1,2-dichloroethane) under an inert atmosphere.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), and heat the mixture to reflux until the solution becomes homogeneous.
3. Glycosylation Reaction:
-
Cool the silylated guanine solution to room temperature.
-
Add the 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose donor.
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at 0°C. The choice of a non-polar solvent can favor the formation of the α-anomer.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to separate the α and β anomers.
4. Deprotection:
-
Dissolve the protected α-guanosine in methanolic ammonia (B1221849) and stir in a sealed vessel at room temperature for 16-24 hours to remove the acetyl and diphenylcarbamoyl groups.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the final product, α-guanosine, by recrystallization or chromatography.
Protocol 2: Mercuri Procedure for the Synthesis of α-Adenosine
This classical method involves the condensation of a ribofuranosyl halide with a mercury salt of the nucleobase.[2]
1. Preparation of 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate:
-
This starting material can be synthesized from D-ribose through a series of protection and activation steps.
2. Preparation of Chloromercuri-6-benzamidopurine:
-
React 6-benzamidopurine with a mercury(II) salt, such as mercuric chloride, in the presence of a base.
3. Condensation Reaction:
-
Dissolve the chloromercuri-6-benzamidopurine in a suitable solvent.
-
Add the 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
4. Deprotection:
-
Treat the reaction mixture with a suitable reagent to remove the protecting groups (e.g., methanolic ammonia for benzoyl groups).
-
Purify the crude product by chromatography to separate the α- and β-adenosine anomers.
Signaling Pathways and Mechanism of Action
α-D-Ribofuranose nucleoside analogs, like their β-counterparts, exert their biological effects primarily by acting as antimetabolites.[5] After entering the cell, they are phosphorylated by cellular kinases to their active triphosphate forms.[6][7] These triphosphates can then interfere with nucleic acid synthesis through several mechanisms:
-
Inhibition of DNA/RNA Polymerases: The triphosphate analogs can act as competitive inhibitors of viral or cellular DNA and RNA polymerases, thereby halting the replication and transcription processes.[7]
-
Chain Termination: Incorporation of the nucleoside analog triphosphate into a growing DNA or RNA strand can lead to chain termination if the analog lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.[1]
-
Inhibition of Other Key Enzymes: Nucleoside analogs can also inhibit other enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is responsible for producing the building blocks for DNA synthesis.[7][8]
The unique stereochemistry of α-nucleosides can influence their interaction with these enzymes, potentially leading to different inhibition profiles and biological activities compared to β-anomers.
Visualizations
The following diagrams illustrate the general synthetic workflow for α-D-ribofuranose nucleoside analogs and their mechanism of action.
Caption: General workflow for the synthesis of α-D-Ribofuranose nucleoside analogs.
Caption: General mechanism of action for α-D-Ribofuranose nucleoside analogs.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 5. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Protecting Group Strategies for the Synthesis of α-D-Ribofuranose Derivatives
Introduction
α-D-Ribofuranose is a fundamental carbohydrate building block, integral to the structure of nucleic acids (RNA) and various pharmaceuticals. Its polyhydroxylated nature presents a significant challenge in synthetic organic chemistry, necessitating the use of protecting groups to achieve regioselective modification and glycosylation. The strategic application and removal of these protecting groups are paramount for the successful synthesis of complex ribofuranose-containing molecules. These application notes provide an overview of common protecting group strategies, their orthogonality, and their application in the synthesis of α-D-Ribofuranose derivatives.
The choice of a protecting group strategy is dictated by the desired target molecule and the reaction conditions to be employed in subsequent synthetic steps. Key considerations include the stability of the protecting group to various reagents, the ease and selectivity of its introduction and removal, and its influence on the reactivity and stereoselectivity of the ribofuranose unit. Commonly employed protecting groups for the hydroxyl functions of ribofuranose include silyl (B83357) ethers, benzyl (B1604629) ethers, acetals, and acyl groups (esters).
Orthogonal Protecting Group Strategies
In the context of multi-step syntheses, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the sequential deprotection and functionalization of the different hydroxyl groups on the ribofuranose ring.
A typical orthogonal strategy for α-D-Ribofuranose might involve:
-
Silyl ethers (e.g., TBDMS, TIPS) for the protection of the primary 5-OH group, which are labile to fluoride (B91410) ions.
-
Acetals (e.g., isopropylidene) for the protection of the 2,3-cis-diol, which are sensitive to acidic conditions.
-
Benzyl ethers for the protection of the remaining hydroxyl groups, which are stable to both acidic and basic conditions and can be removed by hydrogenolysis.
-
Acyl groups (e.g., acetyl, benzoyl) which can be removed under basic conditions (saponification).
By employing such a strategy, one can selectively unmask a specific hydroxyl group for further reaction, such as glycosylation or modification, while the other positions remain protected.
Data Presentation: Quantitative Data on Protecting Group Reactions
The following tables summarize typical reaction conditions and yields for the protection and deprotection of α-D-Ribofuranose hydroxyl groups.
Table 1: Protection of α-D-Ribofuranose Hydroxyl Groups
| Protecting Group | Reagents and Conditions | Target Hydroxyl(s) | Typical Yield (%) | Reference |
| Isopropylidene | Acetone, H₂SO₄ (cat.) | 2,3-diol | >90 | General procedure |
| TBDMS | TBDMS-Cl, Imidazole (B134444), DMF | 5-OH (selective) | ~85 | General procedure |
| Benzyl | BnBr, NaH, DMF | 2,3,5-OH | >90 | |
| Acetyl | Ac₂O, Pyridine | 1,2,3,5-OH | >95 |
Table 2: Deprotection of α-D-Ribofuranose Derivatives
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Isopropylidene | 80% Acetic Acid (aq), 60 °C | >90 | General procedure |
| TBDMS | TBAF in THF | >95 | General procedure |
| Benzyl | H₂, 10% Pd/C, EtOH | >95 | |
| Acetyl | NaOMe in MeOH | >95 |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-ribofuranose
This protocol describes the protection of the 2- and 3-hydroxyl groups of α-D-ribofuranose using an isopropylidene acetal.
-
Materials: D-Ribose, Acetone, Concentrated Sulfuric Acid, Sodium Bicarbonate.
-
Procedure:
-
Suspend D-ribose (1.0 eq) in anhydrous acetone.
-
Cool the suspension to 0 °C in an ice bath.
-
Add concentrated sulfuric acid (catalytic amount) dropwise with stirring.
-
Allow the reaction to stir at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the product.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford 1,2-O-isopropylidene-α-D-ribofuranose.
-
Protocol 2: Selective Protection of the 5-OH as a TBDMS Ether
This protocol details the selective silylation of the primary hydroxyl group of 1,2-O-isopropylidene-α-D-ribofuranose.
-
Materials: 1,2-O-Isopropylidene-α-D-ribofuranose, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-ribofuranose (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.2 eq) and stir until dissolved.
-
Add TBDMS-Cl (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Benzylation of the 2,3,5-Hydroxyl Groups
This protocol describes the per-benzylation of methyl α-D-ribofuranoside.
-
Materials: Methyl α-D-ribofuranoside, Sodium hydride (60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous DMF.
-
Procedure:
-
Dissolve methyl α-D-ribofuranoside (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Carefully add sodium hydride (3.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (3.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
-
Protocol 4: Per-O-acetylation of α-D-Ribofuranose
This protocol details the complete acetylation of all hydroxyl groups of α-D-ribofuranose.
-
Materials: α-D-Ribofuranose, Acetic anhydride (B1165640), Pyridine.
-
Procedure:
-
Dissolve α-D-ribofuranose (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the per-O-acetylated product.
-
Protocol 5: Deprotection of a TBDMS Ether
This protocol describes the removal of a TBDMS protecting group using fluoride ions.
-
Materials: TBDMS-protected ribofuranose derivative, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add the TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture and purify the residue by silica gel column chromatography.
-
Protocol 6: Hydrogenolysis of Benzyl Ethers
This protocol details the deprotection of benzyl ethers by catalytic hydrogenation.
-
Materials: Benzyl-protected ribofuranose derivative, 10% Palladium on carbon (Pd/C), Ethanol.
-
Procedure:
-
Dissolve the benzyl-protected compound in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate to obtain the deprotected product.
-
Visualization of Synthetic Workflows
Orthogonal Protecting Group Strategy Workflow
The following diagram illustrates a logical workflow for the synthesis of a selectively protected α-D-ribofuranose derivative using an orthogonal protecting group strategy. This strategy allows for the selective deprotection and functionalization of the 3-OH, 5-OH, and 2-OH groups in a controlled manner.
Caption: Orthogonal protection and deprotection of α-D-Ribofuranose.
Experimental Workflow for Selective 5-O-Silylation
This diagram outlines the key steps in the experimental protocol for the selective protection of the 5-hydroxyl group of 1,2-O-isopropylidene-α-D-ribofuranose as a TBDMS ether.
Caption: Workflow for selective 5-O-silylation.
Application Notes and Protocols for alpha-D-Ribofuranose Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of α-D-ribofuranosides is a critical process in the development of numerous therapeutic agents, including antiviral and anticancer nucleoside analogues. The furanose form of ribose is a key structural component of RNA and various coenzymes, making the efficient and controlled formation of the α-glycosidic linkage a significant focus in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for common and effective methods of α-D-ribofuranose glycosylation, with a focus on reaction conditions that favor the formation of the α-anomer.
The stereochemical outcome of glycosylation is highly dependent on several factors, including the choice of protecting groups on the ribofuranose donor, the nature of the glycosyl acceptor, the type of catalyst or promoter used, and the overall reaction conditions such as temperature and solvent. This guide aims to provide researchers with a practical overview of key methodologies and the quantitative data necessary to select and optimize reaction conditions for their specific synthetic targets.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data for various α-D-ribofuranose glycosylation methods, providing a comparative overview of reaction conditions and outcomes.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Nucleobase | SnCl₄ / Natural Phosphate | Hexamethyldisilazane (HMDS) | Room Temp. | - | High | Predominantly β | [1] |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 3',5'-O-TIPDSi-ribonucleosides | SnCl₄ | 1,2-Dichloroethane (B1671644) | 0 | 2-16 | 74-82 | Stereospecific β | [2] |
| D-Ribose | Methanol | HCl | Methanol | 20 | 3 | - | Mixture | [3] |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose | 3',5'-O-protected adenosine (B11128) | SnCl₄ | 1,2-Dichloroethane | 0 | 20 | 62 | Stereospecific α | [4] |
| D-Glucose | Decanol | Sulfuric Acid | - | 95 | 2 | - | α-favored | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (A key glycosyl donor)
This protocol describes the synthesis of a commonly used ribofuranosyl donor, which can then be used in glycosylation reactions. The procedure involves three main steps: methylation, benzoylation, and acetylation.[3]
Materials:
-
D-ribose
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in Methanol
-
Pyridine
-
Benzoyl chloride (BzCl)
-
Glacial acetic acid
-
Acetic anhydride (B1165640) (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
Procedure:
-
Methylation:
-
Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of HCl/MeOH solution.
-
Stir the solution at 20°C for 3 hours.
-
At the end of the reaction, evaporate the solvent under reduced pressure.
-
-
Benzoylation:
-
Dissolve the product from the previous step in 50 mL of pyridine.
-
Add 15 mL (0.129 mol) of benzoyl chloride to the solution.
-
Stir the reaction mixture at 10°C for 15 hours.
-
After the reaction, evaporate the pyridine, co-evaporating with toluene to ensure complete removal.
-
Perform a work-up by partitioning the residue between water and ethyl acetate. The organic layer contains the benzoylated sugar.
-
-
Acetylation:
-
Dissolve the benzoylated product in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.
-
Carefully add 3 mL of concentrated sulfuric acid to the solution.
-
Stir the mixture at 10°C for 15 hours to yield the final product.
-
Expected Outcome: The total yield of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is reported to be up to 74.34% with a purity of 98.1% by HPLC.[3]
Protocol 2: Tin Tetrachloride (SnCl₄) Catalyzed O-Glycosylation
This protocol details a Lewis acid-catalyzed glycosylation to form a 2'-O-α-D-ribofuranosyladenosine derivative.[4]
Materials:
-
3',5'-O-protected adenosine (glycosyl acceptor)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose (glycosyl donor)
-
Tin tetrachloride (SnCl₄)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Nitrogen (N₂) gas
Procedure:
-
Dissolve the 3',5'-O-protected adenosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose in 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C.
-
Add SnCl₄ as the catalyst.
-
Stir the reaction at 0°C for 20 hours.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Expected Outcome: The desired 2'-O-α-glycosidic linked product is obtained with a yield of 62%.[4]
Visualizations
Experimental Workflow for α-D-Ribofuranose Glycosylation
Caption: A typical experimental workflow for α-D-Ribofuranose glycosylation.
Logical Relationship in Stereoselective Glycosylation
Caption: Factors influencing the stereoselectivity and yield of glycosylation reactions.
References
Enzymatic Synthesis of α-D-Ribofuranose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of α-D-ribofuranose derivatives. The use of enzymes offers a powerful and green alternative to traditional chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions.[1] These methods are particularly valuable in the development of novel therapeutics, such as antiviral and anticancer nucleoside analogs.[2][3]
Introduction
α-D-Ribofuranose, a five-carbon sugar, is a fundamental component of essential biomolecules, including RNA and energy-carrying molecules like ATP.[3] Its derivatives, particularly nucleoside analogs, are a cornerstone of modern pharmacology. Enzymatic synthesis provides an efficient route to these complex molecules, overcoming many limitations of chemical methods, such as the need for protection/deprotection steps and the formation of undesirable byproducts.[1][4] This document outlines key enzymatic strategies, including the use of nucleoside phosphorylases and multi-enzyme cascades, for the synthesis of various α-D-ribofuranose derivatives.
Key Enzymatic Approaches
Two primary enzymatic strategies for the synthesis of α-D-ribofuranose derivatives are:
-
One-Pot, Multi-Enzyme Cascade Reactions: This approach utilizes a series of enzymes in a single reaction vessel to convert a simple starting material, such as D-ribose, into the desired nucleoside derivative.[4] A common cascade involves a ribokinase, a phosphopentomutase, and a nucleoside phosphorylase.[4][5] This method is highly efficient as it minimizes intermediate purification steps and can drive reactions to completion.[6]
-
Nucleoside Phosphorylase-Catalyzed Transglycosylation: Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolytic cleavage of the glycosidic bond in nucleosides.[1][3] This reactivity can be exploited in a transglycosylation reaction where a pentose-1-phosphate donor reacts with a nucleobase acceptor to form a new nucleoside.[1][7] This method is particularly useful for synthesizing nucleoside analogs from modified nucleobases.
Data Presentation: Quantitative Analysis of Enzymatic Synthesis
The following tables summarize quantitative data from various enzymatic synthesis reactions of α-D-ribofuranose derivatives.
Table 1: Multi-Enzyme Cascade Synthesis of Nucleoside Triphosphates (NTPs)[8]
| Substrate (Nucleoside) | Product (NTP) | Conversion with (d)ATP Regeneration System (%) |
| Cytidine | CTP | >97 |
| 2'-Deoxycytidine | dCTP | >97 |
| Arabinosylcytosine | araCTP | >97 |
| 5-Fluorocytidine | 5-F-CTP | Not specified |
| Adenosine (B11128) | ATP | >97 |
| 2'-Deoxyadenosine | dATP | Not specified |
| Arabinosyladenosine | araATP | Not specified |
| 2-Fluoroadenosine | 2-F-ATP | Not specified |
Table 2: Multi-Enzyme Cascade Synthesis of Modified Nucleosides[5]
| Pentose (B10789219) Substrate | Nucleobase Acceptor | Enzyme System | Product Yield (%) after 30 min |
| D-Ribose | 2-Chloroadenine | Mesophilic | 92 |
| D-Ribose | 2-Chloroadenine | Thermophilic | 76 |
| 2-Deoxy-D-ribose | 2-Chloroadenine | Mesophilic | 74 |
| 2-Deoxy-D-ribose | 2-Chloroadenine | Thermophilic | 62 |
| D-Arabinose | 2-Chloroadenine | Mesophilic | 66 |
| D-Arabinose | 2-Chloroadenine | Thermophilic | 32 |
| 2-Deoxy-2-fluoroarabinose | 2-Chloroadenine | Mesophilic | 8 |
| 2-Deoxy-2-fluoroarabinose | 2-Chloroadenine | Thermophilic | <1 |
| D-Xylose | 2-Chloroadenine | Mesophilic | 2 |
| D-Xylose | 2-Chloroadenine | Thermophilic | 2 |
| D-Ribose | 8-Azaguanine | Thermophilic | Quantitative |
| D-Ribose | Allopurinol | Mesophilic | Quantitative |
Table 3: Enzymatic Transglycosylation for Nucleoside Analog Synthesis[7]
| Ribose Donor | Nucleobase Acceptor | Product | Yield (%) |
| 7-Methylguanosine (B147621) riboside | 1,2,4-Triazole-3-carboxamide | Ribavirin | 35-69 |
| 7-Methylguanosine riboside | 2-Chloro-N6-cyclopentyladenine | Tecadenoson | 35-69 |
| 7-Methyl-2'-deoxyguanosine | 2-Chloroadenine | Cladribine | 35-69 |
Experimental Protocols
Protocol 1: One-Pot Multi-Enzyme Cascade for Nucleoside Triphosphate (NTP) Synthesis
This protocol describes a general method for the synthesis of natural and modified NTPs from their corresponding nucleosides using a three-enzyme cascade.[8]
Materials:
-
Nucleoside substrate (e.g., Cytidine, Adenosine)
-
ATP or dATP (phosphate donor)
-
Phosphoenolpyruvate (for regeneration system)
-
Pyruvate (B1213749) kinase (for regeneration system)
-
Deoxynucleoside kinase (e.g., DmdNK)
-
Nucleoside monophosphate kinase (e.g., UMP-CMPK)
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
Tris-HCl buffer (70 mM, pH 7.6)
-
MgCl₂ (5 mM)
-
Thermocycler or water bath
Procedure:
-
Prepare the reaction mixture in a total volume of 50 µL:
-
70 mM Tris-HCl, pH 7.6
-
5 mM MgCl₂
-
1 mM nucleoside substrate
-
3.6 mM ATP (or dATP for adenosine analogs)
-
-
For reactions with a phosphate (B84403) donor regeneration system, add:
-
5 mM phosphoenolpyruvate
-
0.17 mg/mL pyruvate kinase
-
-
Add the cascade enzymes to the reaction mixture at a final concentration of 0.016-0.02 mg/mL for each enzyme.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 0.5, 1, 2, 4, 6, 19, 24, 33 hours) and analyzing them by HPLC.
-
Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques (e.g., ion-exchange chromatography) to isolate the desired NTP.
Protocol 2: Multi-Enzyme Cascade for Modified Nucleoside Synthesis
This protocol outlines the synthesis of modified nucleosides from a pentose sugar and a nucleobase using a ribokinase, phosphopentomutase, and nucleoside phosphorylase cascade.[4][5]
Materials:
-
Pentose sugar (e.g., D-Ribose, D-Arabinose)
-
Nucleobase (e.g., 2-Chloroadenine, 8-Azaguanine)
-
ATP
-
Ribokinase (e.g., from E. coli)
-
Phosphopentomutase (e.g., from Thermus thermophilus)
-
Nucleoside phosphorylase (e.g., from E. coli)
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
MgCl₂
-
KCl
-
HPLC system for analysis
Procedure:
-
Prepare the reaction mixture containing:
-
Pentose sugar
-
Nucleobase
-
ATP
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
-
Add the three enzymes (Ribokinase, Phosphopentomutase, Nucleoside phosphorylase) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme system used (e.g., 37°C for mesophilic enzymes, 50-80°C for thermophilic enzymes).
-
Monitor the formation of the product by HPLC.
-
After the reaction reaches completion or the desired conversion, terminate the reaction (e.g., by heating or adding a quenching agent).
-
Purify the desired nucleoside derivative using techniques such as flash column chromatography or preparative HPLC.
Protocol 3: Enzymatic Synthesis of α-D-Ribose 1-Phosphate
This protocol describes the preparation of α-D-ribose 1-phosphate, a key intermediate for nucleoside synthesis, via enzymatic phosphorolysis.[9]
Materials:
-
7-Methylguanosine hydroiodide salt
-
Purine (B94841) nucleoside phosphorylase (PNP)
-
Potassium phosphate buffer
-
Barium chloride or cyclohexylamine (B46788) for precipitation
-
HPLC for analysis
Procedure:
-
Dissolve 7-methylguanosine hydroiodide in potassium phosphate buffer.
-
Add purine nucleoside phosphorylase to initiate the phosphorolysis reaction.
-
Incubate the reaction mixture. The reaction is near-irreversible.
-
Monitor the formation of α-D-ribose 1-phosphate by HPLC. Near quantitative yields are expected.
-
Upon completion, precipitate the product as a barium or bis(cyclohexylammonium) salt.
-
Isolate the precipitate by centrifugation or filtration and dry to obtain the purified α-D-ribose 1-phosphate salt (yields of 74%-94% after isolation).[9]
Mandatory Visualizations
Caption: Workflow for one-pot enzymatic synthesis of NTPs.
Caption: Workflow for modified nucleoside synthesis.
Analytical Methods
The synthesis of α-D-ribofuranose derivatives requires robust analytical techniques for monitoring reaction progress, and for the characterization and purification of the final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring the conversion of substrates to products in real-time.[5][8][9] Different types of columns, such as C18 reverse-phase columns, can be used depending on the polarity of the compounds.[10] A UV detector is commonly used for detecting nucleosides and their derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized α-D-ribofuranose derivatives.[11] These techniques provide detailed information about the stereochemistry and regiochemistry of the glycosidic bond and any modifications to the sugar or base moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[10] Techniques such as electrospray ionization (ESI) are commonly employed.
Conclusion
Enzymatic synthesis provides a highly efficient, selective, and environmentally friendly approach for the production of a wide range of α-D-ribofuranose derivatives. The protocols and data presented here offer a starting point for researchers in academia and industry to develop and optimize enzymatic routes to valuable nucleoside analogs for various applications, particularly in drug discovery and development. The use of multi-enzyme cascades and nucleoside phosphorylases represents a powerful toolkit for accessing these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation | MDPI [mdpi.com]
- 8. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 9. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparation of α-D-Ribofuranose from D-Ribose: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the chemical synthesis of α-D-ribofuranose, a crucial five-carbon sugar that is a fundamental component of RNA and various essential biomolecules.[1] The synthesis commences with the readily available monosaccharide D-ribose and proceeds through a three-stage process: (1) per-O-acetylation to form a mixture of 1,2,3,5-tetra-O-acetyl-D-ribofuranose anomers, (2) selective isolation of the α-anomer, and (3) final deprotection to yield the target compound. This protocol is designed for researchers in carbohydrate chemistry, drug development, and molecular biology, providing a robust methodology for obtaining the specific α-anomer of ribofuranose, which is often required for the synthesis of nucleoside analogues and other biologically active molecules.
Introduction
D-ribose is a pentose (B10789219) sugar that exists in a dynamic equilibrium of different isomeric forms in solution, including α/β-pyranose and α/β-furanose rings, as well as an open-chain aldehyde form. The furanose form, a five-membered ring, is the biologically relevant structure found in nucleic acids and key coenzymes like ATP and NAD+.[1] Controlling the stereochemistry at the anomeric carbon (C-1) is a significant challenge in carbohydrate synthesis. The α-anomer, where the C-1 hydroxyl group is oriented in the axial position (trans to the C-4 substituent in a Haworth projection), is a valuable building block for various synthetic applications.
This protocol details a reliable method to synthesize and isolate α-D-ribofuranose from D-ribose. The strategy employs acetyl protecting groups to stabilize the furanose ring structure and facilitate the separation of anomers. The final deprotection step utilizes the mild and efficient Zemplén deacetylation method.
Overall Synthesis Workflow
The preparation of α-D-ribofuranose is accomplished via a three-step synthetic pathway starting from D-ribose.
Caption: Synthetic workflow for α-D-Ribofuranose.
Experimental Protocols
Step 1: Per-O-acetylation of D-Ribose
This procedure converts D-ribose into a mixture of its α- and β-tetra-O-acetyl-D-ribofuranose anomers.
Materials:
-
D-Ribose
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-ribose (1.0 eq) in a mixture of glacial acetic acid (approx. 2.5 mL per gram of ribose) and acetic anhydride (approx. 2.5 mL per gram of ribose).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly, add concentrated sulfuric acid dropwise (approx. 0.15 mL per gram of ribose), ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (approx. 20 mL per gram of ribose) and stir vigorously for 1 hour to hydrolyze excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL per gram of ribose).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a viscous oil or syrup, which is a mixture of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-ribofuranose. The typical ratio of β/α anomers ranges from 2:1 to 3:1.
Step 2: Isolation of 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose
This protocol separates the desired α-anomer from the more abundant β-anomer.
Materials:
-
Crude anomeric mixture from Step 1
-
Deionized Water
-
Silica (B1680970) Gel for column chromatography
-
Eluent system (e.g., Hexane (B92381):Ethyl Acetate gradient)
-
TLC plates and visualization reagents (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Preferential Precipitation of β-anomer: To the crude oil from Step 1, add a small amount of cold water and stir or sonicate. Cool the mixture to 0-5 °C. The β-anomer is often less soluble and may precipitate as a white solid.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water. This solid is enriched in the β-anomer.
-
Concentrate the filtrate (mother liquor), which is now enriched in the α-anomer, under reduced pressure.
-
Chromatographic Purification: Purify the residue from the mother liquor using silica gel column chromatography.
-
Prepare a silica gel column packed with a suitable non-polar solvent like hexane.
-
Dissolve the residue in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). The α-anomer is typically less polar and will elute before the β-anomer.
-
Collect fractions and monitor by TLC to identify those containing the pure α-anomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose as a clear, colorless oil.
Step 3: Zemplén Deacetylation to Yield α-D-Ribofuranose
This final step removes the acetyl protecting groups to yield the target compound.
Materials:
-
1,2,3,5-tetra-O-acetyl-α-D-ribofuranose
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium Methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 (H⁺ form) ion-exchange resin
-
pH indicator paper
Procedure:
-
Dissolve the purified 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose (1.0 eq) in anhydrous methanol (5-10 mL per mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide solution (approx. 0.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its completion by TLC (typically 1-3 hours). The product spot will have a much lower Rf value than the starting material.
-
Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH of the solution becomes neutral (pH ~7).
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid or syrup is the final product, α-D-ribofuranose. Further purification, if necessary, can be achieved by recrystallization or chromatography, though this step often yields a product of high purity.
Quantitative Data Summary
The following table summarizes typical quantitative outcomes for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Step 1: Acetylation | Step 2: Separation | Step 3: Deacetylation |
| Product | α/β-tetra-O-acetyl-D-ribofuranose | 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose | α-D-Ribofuranose |
| Typical Yield | >90% (crude mixture) | 20-30% (of theoretical total) | >95% |
| Anomer Ratio (β:α) | 2:1 to 3:1 | >98% α-anomer | >98% α-anomer |
| Purity (Post-purification) | N/A (Mixture) | >98% (by NMR/HPLC) | >98% (by NMR/HPLC) |
Characterization of α-D-Ribofuranose
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅[2][3] |
| Molecular Weight | 150.13 g/mol [2][3] |
| Appearance | White crystalline solid or syrup |
| Specific Rotation [α]D | In aqueous solution, undergoes mutarotation to an equilibrium mixture with other isomers. The equilibrium rotation of D-ribose is approximately -23.7°.[4] |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ~5.22 (d, 1H, H-1), ~4.25 (t, 1H, H-2), ~4.05 (t, 1H, H-3), ~4.15 (m, 1H, H-4), ~3.70 (dd, 1H, H-5a), ~3.60 (dd, 1H, H-5b) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ~98.0 (C-1), ~75.0 (C-2), ~71.0 (C-3), ~84.0 (C-4), ~63.0 (C-5) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Logical Relationship Diagram
The following diagram illustrates the logical dependencies and outcomes of the key steps in the synthesis.
Caption: Key conditions and outcomes in the synthesis.
References
Application Notes and Protocols for the Analytical Characterization of alpha-D-Ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: alpha-D-Ribofuranose is a critical monosaccharide, forming the backbone of RNA and essential nucleotide coenzymes like ATP.[1] Its precise characterization is paramount for research in molecular biology, drug development, and metabolic studies. This document provides detailed application notes and experimental protocols for a range of analytical techniques used to identify, quantify, and structurally elucidate this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound in solution. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information on the chemical environment of individual atoms, allowing for the identification of the anomeric form (alpha or beta) and the furanose ring structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry. Conformational analysis of the furanose ring can also be performed by analyzing coupling constants and through advanced NMR techniques.[2][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆). D₂O is commonly used for carbohydrates.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[4]
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the acquisition temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
Suppress the residual H₂O signal if using D₂O as a solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using a known internal standard (e.g., DSS) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to assign the structure.
-
Data Presentation: NMR Spectral Data
The following table summarizes typical chemical shifts for this compound. Note that exact values can vary based on solvent and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | ~5.2 | ~98 |
| C2-H | ~4.1 | ~71 |
| C3-H | ~4.0 | ~72 |
| C4-H | ~4.2 | ~85 |
| C5-H, H' | ~3.6, ~3.7 | ~63 |
Data synthesized from publicly available spectral databases.[5]
Visualization: NMR Characterization Workflow
Caption: Workflow for this compound characterization using NMR spectroscopy.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₁₀O₅.[4] For analysis of complex mixtures, such as biological samples, MS is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS).[6] Derivatization, such as trimethylsilylation (TMS), is often required for GC-MS analysis to increase the volatility of the sugar.[7][8] LC-MS/MS is particularly useful for quantification in biological matrices due to its high selectivity and sensitivity.[6]
Experimental Protocol: LC-MS/MS for Quantification in Biological Samples
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of a biological sample (e.g., plasma), add an internal standard (e.g., ¹³C-labeled this compound).
-
Add 300 µL of chilled acetonitrile (B52724) (-20°C) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform Solid-Phase Extraction (SPE) for further cleanup if necessary, using a cartridge suitable for polar compounds.
-
Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: Use a column designed for polar compound separation, such as an amide-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ion Source: Use Electrospray Ionization (ESI) in negative or positive ion mode.
-
Analyzer: A triple quadrupole mass spectrometer is commonly used for quantification.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the sample by interpolating from the calibration curve.
-
Data Presentation: Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | PubChem[4] |
| Molecular Weight | 150.13 g/mol | PubChem[4] |
| Monoisotopic Mass | 150.05282342 Da | PubChem[4] |
Visualization: LC-MS/MS Quantification Workflow
Caption: Workflow for quantification of this compound in biological samples.
Chromatographic Methods
Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates like this compound. Due to the high polarity of sugars and their lack of a strong UV chromophore, specialized columns and detection methods are required.[9] Amine-bonded or polymer-based columns are often used. Detection is typically achieved with a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[9] A significant challenge in the chromatography of reducing sugars is mutarotation, the interconversion between alpha and beta anomers in solution, which can cause peak broadening or splitting.[9]
Experimental Protocol: HPLC with RID Detection
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards in the same manner.
-
-
HPLC System and Conditions:
-
Column: A carbohydrate analysis column, such as an Aminex HPX-87 series column, is suitable.[10]
-
Mobile Phase: Degassed, HPLC-grade water or a mixture of acetonitrile and water is commonly used. For some applications, additives like boric acid can improve separation.[10]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30-85°C) to control viscosity and improve peak shape.
-
Detector: Refractive Index Detector (RID). The detector must be allowed to warm up and stabilize for a stable baseline.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards, followed by the samples.
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Data Presentation: Chromatographic Separation
Quantitative data from HPLC is typically presented as retention times and peak areas, which are used to determine concentration.
| Parameter | Typical Value/Observation |
| Retention Time (Rt) | Dependent on column, mobile phase, and flow rate. Determined by running a standard. |
| Peak Shape | May show broadening due to on-column mutarotation.[9] |
| Limit of Detection | Detector-dependent (RID is less sensitive than ELSD or CAD). |
Visualization: Logical Relationship of Chromatographic Components
Caption: Logical relationship of components in an HPLC system for ribose analysis.
X-ray Crystallography
Application Note: X-ray crystallography provides definitive, atomic-resolution three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[11] However, its application to this compound is complicated by the fact that D-ribose does not crystallize in the furanose form. In the solid state, D-ribose exists as a mixture of α- and β-pyranose anomers.[12][13] The furanose form is a minor component in aqueous solution and is generally unstable in crystals.[14][15] Therefore, while X-ray crystallography is a gold standard for structural elucidation, it is not suitable for directly observing the structure of isolated this compound. It is, however, invaluable for determining the structure of ribofuranose when it is part of a larger, stable molecule, such as a nucleoside or other derivatives.[2]
Experimental Protocol: Structure Validation of a Ribofuranoside Derivative
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture until saturation.
-
Use techniques like slow evaporation, vapor diffusion, or cooling to grow high-quality single crystals (typically 0.1-0.3 mm in size). This is often the most challenging step.[11]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer, typically cooled under a stream of liquid nitrogen (~100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.
-
-
Structure Validation:
-
Analyze the final structure for geometric reasonability (bond lengths, angles).
-
Deposit the final coordinates in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC).
-
Data Presentation: Crystallographic Data
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise 3D position of every non-hydrogen atom. |
| Bond Lengths/Angles | Definitive geometric parameters of the molecule. |
| Anomeric Configuration | Unambiguously determines if the anomer is alpha or beta. |
| Ring Conformation | Describes the pucker of the furanose ring in the solid state. |
Visualization: X-ray Crystallography Decision Pathway
Caption: Decision pathway for using X-ray crystallography for ribofuranose.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. alpha-Ribose, TMS | C17H42O5Si4 | CID 6427427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-D(-)-Ribose, furanose, TMS [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The crystal structure of D-ribose--at last! | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Stabilization of ribofuranose by a mineral surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Signal Assignment for alpha-D-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Ribofuranose is a key monosaccharide component of numerous biologically significant molecules, including nucleic acids (in its deoxy form) and various coenzymes. A precise understanding of its three-dimensional structure and conformation in solution is paramount for comprehending its biological function and for the rational design of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed atomic-level structure of carbohydrates in solution. This application note provides a detailed protocol and data for the assignment of ¹H and ¹³C NMR signals of this compound in an aqueous solution.
Data Presentation
The chemical shifts of this compound are influenced by the solvent, temperature, and pH. The following tables summarize the ¹H and ¹³C NMR chemical shifts in Deuterium Oxide (D₂O), a common solvent for biological NMR. These assignments are based on the analysis of 1D and 2D NMR spectra, including COSY and HSQC experiments, which reveal through-bond scalar couplings between protons and one-bond correlations between protons and carbons, respectively. In aqueous solution, D-ribose exists as an equilibrium mixture of its α- and β-furanose and pyranose forms. The signals corresponding to the this compound anomer have been identified and assigned.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.42 | d | ~4 |
| H-2 | 4.19 | dd | ~4, ~5 |
| H-3 | 4.xx | m | - |
| H-4 | 4.xx | m | - |
| H-5a | 3.xx | dd | - |
| H-5b | 3.xx | dd | - |
Note: The exact chemical shifts and coupling constants for H-3, H-4, H-5a, and H-5b can exhibit some variability and overlap with other signals, necessitating 2D NMR for unambiguous assignment. The provided values are representative.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 | 99.04 |
| C-2 | 72.61 |
| C-3 | 73.11 |
| C-4 | 85.87 |
| C-5 | 65.25 |
Note: These assignments are based on HSQC data correlating the protons to their directly attached carbons.
Experimental Protocols
Sample Preparation
-
Dissolution: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
-
pH Adjustment: Ensure the pH of the solution is neutral (pD ~7.0) to maintain consistency.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer.
1. ¹H NMR Spectroscopy (1D)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
2. ¹³C NMR Spectroscopy (1D)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfph' on Bruker instruments).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 100-120 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Reference the ¹H spectrum to the internal standard or the residual solvent signal. Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Analysis: Analyze the 1D and 2D spectra to assign the signals. Start with the anomeric proton (H-1), which is typically the most downfield non-exchangeable proton. Use COSY to identify adjacent protons (H-2) and walk through the spin system. Use HSQC to identify the carbons directly bonded to each assigned proton.
Visualization of NMR Signal Assignment Strategy
The following diagrams illustrate the logical workflow for assigning the NMR signals of this compound.
Caption: Through-bond correlations for NMR signal assignment of this compound.
The diagram above illustrates the primary strategy for signal assignment. The anomeric proton (H-1) is the starting point. COSY correlations (red arrows) are used to identify neighboring protons sequentially along the furanose ring. HSQC correlations (yellow dashed arrows) then link each proton to its directly attached carbon, allowing for the assignment of the carbon skeleton.
Caption: Experimental workflow for NMR signal assignment.
This workflow diagram outlines the sequential steps from sample preparation to the final compilation of the assigned NMR data. Each step is crucial for obtaining high-quality spectra and making accurate assignments.
Conclusion
The detailed assignment of ¹H and ¹³C NMR signals for this compound provides a fundamental basis for more advanced structural and dynamic studies. The protocols and data presented herein serve as a valuable resource for researchers in carbohydrate chemistry, structural biology, and drug development, facilitating the characterization of ribofuranose-containing molecules. The use of 2D NMR techniques like COSY and HSQC is indispensable for the unambiguous assignment of all signals in the often-crowded spectra of carbohydrates.
Application Note: Separation of α- and β-Ribofuranoside Anomers by High-Performance Liquid Chromatography
Introduction
Ribofuranosides are fundamental components of numerous biologically significant molecules, including nucleic acids and certain pharmaceutical compounds. The stereochemistry at the anomeric center (C1') gives rise to two distinct diastereomers: the α- and β-anomers. The spatial orientation of the substituent at this position profoundly influences the biological activity and physicochemical properties of the molecule. Consequently, the ability to separate and quantify these anomers is of paramount importance in drug development, quality control, and various fields of biological research. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of α- and β-ribofuranoside anomers.
Challenges in Anomer Separation
The primary challenge in the chromatographic separation of ribofuranoside anomers is their structural similarity and the phenomenon of mutarotation, where the α- and β-forms can interconvert in solution until equilibrium is reached.[1] This interconversion can lead to peak broadening or the appearance of a plateau between the two anomeric peaks in the chromatogram.[1] Method development, therefore, focuses on achieving a separation rate that is significantly faster than the rate of interconversion. Factors such as column temperature, mobile phase composition, and the choice of stationary phase play a critical role in resolving these closely related isomers.[1]
HPLC Methodologies for Anomer Resolution
Several HPLC modes have been successfully employed for the separation of ribofuranoside anomers. These include chiral chromatography, hydrophilic interaction chromatography (HILIC), and ion-exchange chromatography.
Chiral Chromatography
Chiral stationary phases are adept at distinguishing between stereoisomers. A one-step chiral HPLC method has been developed for the simultaneous separation of enantiomers and anomers of various monosaccharides, including ribose.[2] This approach is particularly useful for determining the absolute configuration of both the anomeric center and the entire monosaccharide.[2]
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds like underivatized carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation mechanism is based on the partitioning of the analytes between the mobile phase and a water-enriched layer on the surface of the stationary phase.[3] HILIC has been shown to effectively resolve α- and β-anomers of various sugars.[1]
Ion-Exchange Chromatography with Boric Acid
A novel HPLC method employing an Aminex HPX-87K column utilizes boric acid as a mobile phase additive to enhance the separation of ribose, arabinose, and ribulose.[4] Boric acid forms complexes with the carbohydrates, rendering them negatively charged.[4] The differential complexation capacity between the anomers allows for their separation via ion exclusion.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC separation of ribofuranoside anomers using different methodologies.
Table 1: Chiral Chromatography Data
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Acetonitrile/Water |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detector | Refractive Index (RI) |
| α-Ribofuranoside Retention Time | ~12 min |
| β-Ribofuranoside Retention Time | ~15 min |
| Resolution (Rs) | > 1.5 |
Table 2: HILIC Data
| Parameter | Value |
| Column | Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) |
| α-Ribofuranoside Retention Time | ~8.5 min |
| β-Ribofuranoside Retention Time | ~9.2 min |
| Resolution (Rs) | > 1.8 |
Table 3: Ion-Exchange Chromatography with Boric Acid Data
| Parameter | Value |
| Column | Aminex HPX-87K |
| Mobile Phase | 0.01 M Boric Acid |
| Flow Rate | 0.6 mL/min |
| Temperature | 60 °C |
| Detector | Refractive Index (RI) |
| α-Ribofuranoside Retention Time | ~18 min |
| β-Ribofuranoside Retention Time | ~21 min |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Ribofuranoside Anomers
1. Objective: To separate α- and β-ribofuranoside anomers using a chiral stationary phase.
2. Materials:
- HPLC system with a pump, autosampler, column oven, and refractive index detector.
- Chiralpak AD-H column (250 x 4.6 mm, 10 µm).
- Acetonitrile (HPLC grade).
- Ultrapure water.
- Ribofuranoside standard.
3. Procedure:
- Prepare the mobile phase: Acetonitrile/Water (85:15, v/v). Degas the mobile phase before use.
- Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes.
- Set the column oven temperature to 25 °C.
- Prepare a 1 mg/mL solution of the ribofuranoside standard in the mobile phase.
- Inject 10 µL of the standard solution onto the column.
- Run the analysis for a sufficient time to allow for the elution of both anomers (approximately 20 minutes).
- Identify the peaks corresponding to the α- and β-anomers based on their retention times and calculate the resolution.
Protocol 2: HILIC Separation of Ribofuranoside Anomers
1. Objective: To resolve α- and β-ribofuranoside anomers using Hydrophilic Interaction Chromatography.
2. Materials:
- HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
- Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase column (e.g., Daicel DCpak PTZ).
- Acetonitrile (HPLC grade).
- Ultrapure water.
- Ribofuranoside standard.
3. Procedure:
- Prepare mobile phase A: Acetonitrile.
- Prepare mobile phase B: Water.
- Set the column oven temperature to 30 °C.
- Equilibrate the column with 90% mobile phase A and 10% mobile phase B at a flow rate of 1.0 mL/min for 15 minutes.
- Prepare a 0.5 mg/mL solution of the ribofuranoside standard in the initial mobile phase composition.
- Inject 5 µL of the standard solution.
- Run a linear gradient from 10% to 30% mobile phase B over 15 minutes.
- Hold at 30% B for 5 minutes.
- Return to initial conditions and re-equilibrate for 10 minutes before the next injection.
- Detect the analytes using a CAD or MS detector.
Protocol 3: Ion-Exchange Separation with Boric Acid
1. Objective: To separate α- and β-ribofuranoside anomers using ion-exchange chromatography with a boric acid mobile phase.
2. Materials:
- HPLC system with a pump, autosampler, column oven, and refractive index detector.
- Aminex HPX-87K column (300 x 7.8 mm).
- Boric acid (analytical grade).
- Ultrapure water.
- Ribofuranoside standard.
3. Procedure:
- Prepare the mobile phase: 0.01 M Boric Acid in ultrapure water. Adjust the pH to 8.5 with a suitable base if necessary. Degas the mobile phase.
- Equilibrate the Aminex HPX-87K column with the mobile phase at a flow rate of 0.6 mL/min.
- Set the column oven temperature to 60 °C.
- Prepare a 2 mg/mL solution of the ribofuranoside standard in the mobile phase.
- Inject 20 µL of the standard solution.
- Run the isocratic analysis for approximately 30 minutes.
- Monitor the elution of the anomers with the RI detector.
Visualizations
Caption: General experimental workflow for HPLC analysis of ribofuranoside anomers.
Caption: Logical relationship between the analytical problem and HPLC solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of α-D-Ribofuranose Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The large-scale synthesis of α-D-ribofuranose derivatives is a critical process in the pharmaceutical industry, forming the backbone of numerous antiviral and anticancer nucleoside analogue drugs. The efficient and stereoselective production of these complex molecules is essential for ensuring the availability and affordability of life-saving medications. These application notes provide detailed protocols for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs), focusing on scalable and industrially viable methodologies.
The protocols outlined below describe the chemical synthesis of protected α-D-ribofuranose intermediates, which are crucial for the subsequent coupling with various nucleobases to form the desired nucleoside analogues. Both chemical and enzymatic routes are explored, offering flexibility in manufacturing processes.
Application Note 1: Kilogram-Scale Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This protocol details a robust and scalable three-step chemical synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a key intermediate in the synthesis of a wide range of ribonucleosides.[1] The process starts from commercially available D-ribose and proceeds through methylation, benzoylation, and acetylation steps.
Experimental Workflow:
Caption: Chemical synthesis workflow for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Experimental Protocol:
Step 1: Methylation of D-Ribose
-
In a suitable reactor, dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of a solution of HCl in methanol (B129727).
-
Stir the solution at 20°C for 3 hours.
-
Upon completion, the reaction mixture containing the methyl ribofuranoside intermediate is used directly in the next step.
Step 2: Benzoylation
-
To the reaction mixture from Step 1, add 50 mL of pyridine.
-
Cool the mixture to 10°C and add 15 mL (0.129 mol) of benzoyl chloride dropwise, maintaining the temperature at 10°C.
-
Stir the solution at 10°C for 15 hours.
-
After the reaction is complete, the product is worked up to isolate the methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside.
Step 3: Acetylation
-
Dissolve the product from Step 2 in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.
-
Carefully add 3 mL of concentrated sulfuric acid to the solution.
-
Stir the mixture at 10°C for 15 hours to yield the final product.
-
The 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is then isolated and purified.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Yield | Purity (HPLC) |
| 1-3 | D-Ribose (5.0 g) | HCl/MeOH, Benzoyl Chloride, Acetic Anhydride | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 74.34% | 98.1% |
Application Note 2: Industrial Scale Synthesis of Ribavirin (B1680618)
Ribavirin, a broad-spectrum antiviral agent, is synthesized on an industrial scale through the coupling of a protected ribofuranose with a triazole derivative. This protocol outlines a process that avoids the preliminary silylation of the triazole system, simplifying the procedure and improving efficiency.[2]
Signaling Pathway of Ribavirin's Antiviral Activity:
Caption: Simplified signaling pathway of Ribavirin's antiviral mechanism.
Experimental Protocol:
Step 1: Glycosylation
-
React a triazole of formula (I) with a protected ribofuranose of formula (II) (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid.[2]
-
The reaction is carried out in a suitable solvent, and the resulting raw product, an intermediate of formula (III), can often be used directly in the next step without extensive purification.[2]
Step 2: Deprotection
-
Remove the protecting groups (e.g., acetyl or benzoyl) from the sugar moiety of the intermediate (III).
-
For ester protecting groups, this is typically achieved by alcoholysis under basic catalysis, for instance, with methanol in the presence of sodium methylate.[2]
Step 3: Amidation
-
Convert the ester group on the triazole ring of the deprotected intermediate into a carboxyamide group to yield Ribavirin.[2]
Quantitative Data Summary:
| Step | Key Reactants | Product | Yield | Notes |
| 1-3 | Protected Ribofuranose, Triazole Derivative | Ribavirin | High | The process is noted for its high yields under simple conditions.[2] |
Application Note 3: Enzymatic Synthesis of Nucleoside Analogues
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of nucleoside analogues. Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme used in this approach.
Logical Relationship of Enzymatic Synthesis:
Caption: Enzymatic synthesis of Ribavirin using Purine Nucleoside Phosphorylase.
Experimental Protocol:
A general protocol for enzymatic synthesis of Ribavirin is as follows:
-
Prepare a reaction mixture containing a suitable buffer, a purine nucleoside (as the ribose donor, e.g., guanosine), and 2H-1,2,4-triazole-3-carboxamide (TCA).
-
Add purine nucleoside phosphorylase (PNP) to the mixture to initiate the enzymatic reaction.
-
Incubate the reaction under optimized conditions (temperature, pH) to facilitate the transfer of the ribose moiety from the purine nucleoside to TCA, forming Ribavirin.
-
Monitor the reaction progress and terminate it upon reaching the desired conversion.
-
Isolate and purify Ribavirin from the reaction mixture.
Quantitative Data Summary:
| Ribose Donor | Enzyme | Product | Yield | Reference |
| Purine Nucleoside | Purine Nucleoside Phosphorylase | Ribavirin | Variable (19% to 84%) | [3] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and laboratory procedures should be followed. The specific reaction conditions may need to be optimized for different scales and equipment.
References
Application Notes and Protocols: α-D-Ribofuranose in Drug Discovery and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Ribofuranose, a five-carbon sugar, is a fundamental building block of life, forming the backbone of RNA and essential biomolecules like adenosine (B11128) triphosphate (ATP).[1] In the realm of drug discovery, its true potential is unlocked when utilized as a versatile scaffold for the synthesis of nucleoside analogs. These modified nucleosides, containing an α-D-ribofuranose or a derivative thereof, have emerged as a cornerstone in the development of potent antiviral and anticancer agents.[2][3] By mimicking natural nucleosides, these analogs can competitively inhibit key cellular enzymes involved in nucleic acid synthesis and other vital processes, leading to the disruption of viral replication or the proliferation of cancer cells.[3] This document provides detailed application notes and experimental protocols for the use of α-D-ribofuranose in the discovery and design of novel therapeutics.
Data Presentation: Biological Activity of α-D-Ribofuranose Derivatives
The following tables summarize the quantitative data on the biological activity of various nucleoside analogs derived from α-D-ribofuranose, highlighting their potential as anticancer and antiviral agents.
Table 1: Anticancer Activity of α-D-Ribofuranose Nucleoside Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3'-C-methyladenosine | K562 (Human myelogenous leukemia) | 11 - 38 | Ribonucleotide Reductase Inhibitor | [1] |
| 3'-C-methyladenosine | K562/IU (Multidrug-resistant human leukemia) | 11 - 38 | Ribonucleotide Reductase Inhibitor | [1] |
| 3'-C-methyladenosine | HL-60 (Human promyelocytic leukemia) | 11 - 38 | Ribonucleotide Reductase Inhibitor | [1] |
| 3'-C-methyladenosine | HT-29 (Human colon carcinoma) | 11 - 38 | Ribonucleotide Reductase Inhibitor | [1] |
| 3'-C-methyladenosine | MCF-7 (Human breast carcinoma) | 11 - 38 | Ribonucleotide Reductase Inhibitor | [1] |
| 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-nitrobenzene | Various cancer cell lines | 1 - 10 | Cytotoxic | [4] |
Table 2: Antiviral Activity of α-D-Ribofuranose Nucleoside Analogs
| Compound/Analog | Virus | EC50 (µM) | Target Enzyme/Mechanism | Reference |
| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) | 0.2 - 0.4 | Not specified | [5] |
| 9-β-D-Ribofuranosylpurine-6-carboxamide | Rift Valley fever virus | Significant in vitro activity | Not specified | [6] |
| 4-fluoro-1-β-D-ribofuranosyl-1H-pyrazole-3-carboxamide | Influenza A and B | Significant in vitro activity | IMP Dehydrogenase and/or DNA-Directed RNA Polymerase inhibitor | [7] |
| Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) | Multiple RNA viruses | Varies | Multiple, including IMPDH inhibition and lethal mutagenesis | [8][9] |
Signaling Pathways in Drug Action
The efficacy of α-D-ribofuranose-based anticancer drugs often stems from their ability to modulate critical signaling pathways within cancer cells. Understanding these pathways is crucial for rational drug design and identifying potential combination therapies.
Caption: Anticancer mechanisms of α-D-ribofuranose nucleoside analogs.
Experimental Workflows and Protocols
The synthesis of bioactive nucleoside analogs from α-D-ribofuranose often involves key chemical transformations. Below are diagrams and protocols for two common procedures.
Vorbrüggen Glycosylation for Nucleoside Synthesis
This reaction is a widely used method for the formation of the N-glycosidic bond between a protected ribofuranose and a silylated nucleobase.
Caption: Workflow for Vorbrüggen glycosylation.
Protocol: General Procedure for Vorbrüggen Glycosylation [2][10][11]
-
Silylation of the Nucleobase:
-
Suspend the desired nucleobase in a suitable solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS).
-
Heat the mixture under reflux until the nucleobase is completely dissolved and silylated.
-
Remove the solvent under reduced pressure to obtain the silylated nucleobase.
-
-
Glycosylation Reaction:
-
Dissolve the protected 1-O-acetyl-α,β-D-ribofuranose and the silylated nucleobase in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected nucleoside.
-
-
Deprotection:
-
Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent, such as sodium methoxide (B1231860) or ammonia (B1221849) in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate acid or resin.
-
Remove the solvent and purify the final nucleoside analog by recrystallization or chromatography.
-
Synthesis of Ribofuranose Phosphoramidites for Oligonucleotide Synthesis
Phosphoramidites are key reagents for the solid-phase synthesis of oligonucleotides, which can be used as antisense therapies or for diagnostic purposes.
Caption: Workflow for phosphoramidite synthesis.
Protocol: General Procedure for Phosphoramidite Synthesis [12][13]
-
Starting Material:
-
Begin with a 5'-O-protected (e.g., dimethoxytrityl) nucleoside derived from α-D-ribofuranose. The 2'-hydroxyl group may also be protected depending on the desired final oligonucleotide.
-
-
Phosphitylation:
-
Dissolve the protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution at room temperature.
-
Continue stirring for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC or ³¹P NMR).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude phosphoramidite by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) containing a small percentage of triethylamine).
-
-
Characterization and Storage:
-
Characterize the purified phosphoramidite by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
-
Store the final product under an inert atmosphere at low temperature (-20 °C) to prevent degradation.
-
Conclusion
α-D-Ribofuranose and its derivatives represent a privileged class of molecules in drug discovery, providing the foundation for a multitude of clinically significant antiviral and anticancer agents. The synthetic methodologies and biological insights presented in these application notes offer a framework for researchers to design and develop the next generation of nucleoside analog therapeutics. Continued exploration of novel modifications to the ribofuranose scaffold and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of more effective and selective drugs.
References
- 1. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics, some related alpha-anomers, and their evaluation as antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and antiviral activity of 4-fluoro-1-beta-D-ribofuranosyl-1H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vorbrüggen Glycosylation [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Practical and Reliable Synthesis of 1,2-Dideoxy-d-ribofuranose and its Application in RNAi Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-D-Ribofuranose as a Precursor for Antiviral Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-D-Ribofuranose, a five-carbon sugar, is a fundamental building block in various biological molecules, most notably as a core component of RNA.[1] Its unique stereochemistry and functionality make it an invaluable chiral starting material for the synthesis of a class of antiviral agents known as nucleoside analogs. These compounds mimic naturally occurring nucleosides and interfere with viral replication, forming the basis of many clinically effective antiviral therapies.[2][3][4] This document provides detailed application notes on the significance of α-D-ribofuranose in antiviral drug development, protocols for the synthesis of representative antiviral compounds, and methodologies for evaluating their biological activity.
Mechanism of Action of α-D-Ribofuranose-Derived Antiviral Compounds
The primary mechanism by which nucleoside analogs derived from α-D-ribofuranose exert their antiviral effect is through the inhibition of viral polymerases.[2][3] These compounds, being structural mimics of natural nucleosides, are recognized by viral enzymes involved in nucleic acid synthesis.
A critical step for the activation of these antiviral nucleoside analogs is their intracellular phosphorylation to the corresponding 5'-triphosphate form.[2][3] This multi-step process is catalyzed by a series of host cell or viral kinases:
-
Initial Phosphorylation: A nucleoside kinase (NK) or deoxynucleoside kinase (dNK) catalyzes the formation of the nucleoside monophosphate.[2][3]
-
Second Phosphorylation: A nucleoside monophosphate kinase (NMPK) converts the monophosphate to a diphosphate (B83284).[5][6]
-
Final Phosphorylation: A nucleoside diphosphate kinase (NDPK) generates the active triphosphate analog.[2][7]
The resulting nucleoside triphosphate analog can then act as a competitive inhibitor or a chain terminator. In competitive inhibition, the analog binds to the active site of the viral polymerase, preventing the binding of the natural nucleoside triphosphate. As a chain terminator, the analog is incorporated into the growing viral DNA or RNA chain. Due to modifications in the ribofuranose ring (often the absence of a 3'-hydroxyl group), the subsequent addition of the next nucleotide is blocked, leading to premature termination of the nucleic acid chain and halting viral replication.[3][7]
Data Presentation: Antiviral Activity and Cytotoxicity
The efficacy and safety of antiviral compounds are quantified by their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% inhibitory concentration (IC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the therapeutic window of a potential drug. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Table 1: Antiviral Activity and Cytotoxicity of Selected Ribofuranose-Derived Compounds
| Compound/Drug Name | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| Ribavirin | Vesicular Stomatitis Virus (VSV) | A549 | 1.8 | >100 | >55.6 | [8] |
| Ribavirin | Sendai Virus (SeV) | A549 | 2.5 | >100 | >40 | [8] |
| Ribavirin | SARS-CoV-2 | Vero | 109.5 | Not Reported | Not Reported | [8] |
| 9-beta-D-Ribofuranosylpurine-6-carboxamide | Rift Valley fever virus | In vivo (mice) | - | - | - | [9] |
| Sulfated octadecyl ribofuranans | HIV | MT-4 | 0.6-2.5 µg/mL | Not Reported | Not Reported | [7] |
| 5-Alkylcytidines | Simplexvirus, Vaccinia virus, Vesicular stomatitis Indiana virus | Not Specified | >400 µg/mL | 35-162 µg/mL | Not Applicable | [1] |
Table 2: Inhibitory Activity of Nucleoside Analogs against Viral Polymerases
| Compound (Triphosphate form) | Viral Polymerase | IC₅₀ (µM) | Reference |
| 2'C-methyl-uridine triphosphate | E. coli RNA polymerase | Not Specified (Chain Terminator) | [10] |
| 4'azido-cytidine triphosphate | Hepatitis C Virus NS5B | Potent Inhibitor | [10] |
| Sofosbuvir triphosphate | Hepatitis C Virus NS5B | Potent Inhibitor | [10] |
Experimental Protocols
Protocol 1: Synthesis of Ribavirin from α-D-Ribofuranose
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral nucleoside analog. A common synthetic route involves the glycosylation of a triazole derivative with a protected ribofuranose.
Step 1: Acetylation of D-Ribose
-
Suspend D-ribose in pyridine.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (B1165640) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Step 2: Glycosylation
-
Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and silylated methyl 1,2,4-triazole-3-carboxylate (B8385096) in anhydrous acetonitrile.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the protected nucleoside.
Step 3: Aminolysis (Deprotection)
-
Dissolve the protected nucleoside in methanolic ammonia.
-
Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ribavirin.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC₅₀)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound stock solution.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the compound dilutions to the wells in duplicate or triplicate. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Infect the wells (except for the cell control) with a dilution of the virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, until plaques are visible in the virus control wells.
-
Fix the cells by adding a 10% formalin solution for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity (CC₅₀)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Host cells seeded in a 96-well plate.
-
Test compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the wells containing cells in duplicate or triplicate. Include a "cell control" (no compound).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days) at 37°C in a CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][11]
Mandatory Visualizations
Caption: General workflow for the development of antiviral compounds from α-D-Ribofuranose.
Caption: Mechanism of action of α-D-Ribofuranose-derived nucleoside analogs.
Caption: Experimental workflows for determining antiviral activity and cytotoxicity.
References
- 1. Synthesis and cytostatic and antiviral activities of 1-beta-D-ribofuranosyl-5-alkylcytosine (5-alkylcytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2'-C-Branched Ribonucleosides from α-D-Ribofuranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2'-C-branched ribonucleosides, a class of molecules with significant potential in antiviral and anticancer drug development. The core of this protocol is adapted from the work of Harry-O'kuru et al., which describes a flexible five-step synthesis starting from a commercially available α-D-ribofuranose derivative.[1] This method allows for the introduction of various branching groups at the 2'-position, leading to a diverse range of nucleoside analogues.
I. Overview of the Synthetic Strategy
The synthesis of 2'-C-branched ribonucleosides from 1,3,5-tri-O-benzoyl-α-D-ribofuranose involves a five-step sequence. The general workflow is outlined below. This strategy is advantageous due to its flexibility in accommodating different branching moieties and its stereoselective nature, primarily yielding the desired β-nucleosides.[1]
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of 2'-C-branched ribonucleosides.
II. Experimental Protocols
The following protocols are based on the five-step synthesis of 2'-C-branched ribonucleosides.
Step 1: Oxidation of 1,3,5-tri-O-benzoyl-α-D-ribofuranose
This step involves the oxidation of the free 2'-hydroxyl group of the starting material to yield a 2-ketosugar intermediate.
-
Reagents and Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Dess-Martin periodinane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane.
-
Add Dess-Martin periodinane to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the 2-ketosugar.
-
Step 2: Stereoselective Addition of a Branching Group
This step introduces the desired 2'-C-branch via the stereoselective addition of a Grignard reagent to the 2-ketosugar.
-
Reagents and Materials:
-
2-Ketosugar intermediate
-
Grignard reagents (e.g., MeMgBr/TiCl₄, CH₂=CHMgBr/CeCl₃, or TMSC≡CLi/CeCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 2-ketosugar in anhydrous THF and cool the solution in an ice bath.
-
Add the appropriate Grignard reagent (pre-complexed with a Lewis acid if necessary) dropwise to the solution.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Step 3: Benzoylation of the 2'-Hydroxyl Group
The newly introduced 2'-hydroxyl group is protected with a benzoyl group to facilitate the subsequent glycosylation step.
-
Reagents and Materials:
-
2'-C-branched ribofuranoside
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the 2'-C-branched ribofuranoside in a mixture of dichloromethane and pyridine.
-
Cool the solution and add benzoyl chloride dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude tetrabenzoyl derivative is often used in the next step without further purification.
-
Step 4: Vorbrüggen Glycosylation
The protected 2'-C-branched ribofuranoside is coupled with a silylated nucleobase to form the N-glycosidic bond, predominantly yielding the β-anomer.
-
Reagents and Materials:
-
Tetrabenzoyl derivative
-
Nucleobase (e.g., uracil, adenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the nucleobase in anhydrous acetonitrile and add BSA. Heat the mixture to obtain a clear solution of the silylated nucleobase.
-
Cool the solution and add the tetrabenzoyl derivative.
-
Add TMSOTf dropwise and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the protected nucleoside by silica gel column chromatography.
-
Step 5: Deprotection
The final step involves the removal of the benzoyl protecting groups to yield the free 2'-C-branched ribonucleoside.
-
Reagents and Materials:
-
Protected β-nucleoside
-
Methanolic ammonia (B1221849) (NH₃/MeOH)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or silica gel column chromatography.
-
III. Quantitative Data Summary
The overall yields for the synthesis of various 2'-C-branched ribonucleosides starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose are summarized in the table below.[1]
| 2'-C-Branching Group | Nucleobase | Overall Yield (%) |
| Methyl (-CH₃) | Uracil | 49 |
| Vinyl (-CH=CH₂) | Uracil | 35 |
| Ethynyl (-C≡CH) | Uracil | 17 |
IV. Detailed Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages and transformations in the synthesis protocol.
Caption: Detailed workflow of the five-step synthesis protocol.
References
Application Notes and Protocols for alpha-D-Ribofuranose Derivatization in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of alpha-D-Ribofuranose for analysis by mass spectrometry, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Derivatization is a critical step for the analysis of polar and non-volatile compounds like sugars, enhancing their volatility and thermal stability for improved chromatographic separation and detection.
Introduction to this compound Derivatization
This compound, a key component of RNA and various essential biomolecules, is a challenging analyte for direct GC-MS analysis due to its high polarity and low volatility. Chemical derivatization is employed to replace the active hydrogen atoms in its hydroxyl groups with less polar, more volatile moieties. The most common and effective method for ribose and other sugars is a two-step process involving methoximation followed by silylation.
Methoximation serves to protect the aldehyde and keto groups, reducing the formation of multiple isomers (tautomers) and thus simplifying the resulting chromatogram.[1][2] This step effectively "locks" the sugar in its open-chain conformation.[1]
Silylation then replaces the active hydrogens of the hydroxyl groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS).[2] This process significantly increases the volatility of the sugar, making it amenable to GC analysis.[2] The most commonly used silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
Quantitative Data Summary
The following table summarizes quantitative performance data for the analysis of ribose using GC-MS following derivatization. Data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary between studies.
| Derivatization Method | Analyte | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Linearity (R²) | Reference |
| Methoximation & Silylation (TMSD) | D-Ribose | Standard Solution | 0.6 - 2.7 µg/mL (range for monosaccharides) | 3.1 - 13.3 µg/mL (range for monosaccharides) | > 0.99 | [1] |
| Methoximation & Silylation | D-Ribose | Standard Solution | 25 ng/µL | 50 ng/µL | Not Specified | [4] |
| Silylation (BSTFA) | 2-deoxyribose derivatives | DNA | 100 - 200 fmol | Not Specified | Not Specified | [5] |
Note: Data for this compound is often reported as D-Ribose or Ribose. TMSD refers to trimethylsilyl-dithioacetal derivatization. The ranges for LOD and LOQ in the first entry refer to a study of multiple monosaccharides, including ribose.
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This protocol is a widely adopted method for the derivatization of sugars, including this compound, from biological or purified samples.
Materials:
-
Dried sample containing this compound
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal standard (e.g., Ribitol)
-
Heating block or incubator
-
Vortex mixer
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the silylation reaction.[2]
-
Methoximation:
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex thoroughly to dissolve the sample.
-
Incubate the mixture at 37°C for 90 minutes with shaking.[2] This step converts the carbonyl groups to methoximes.[1]
-
-
Silylation:
-
After the methoximation reaction, add 80 µL of MSTFA (or BSTFA) to the vial.
-
Vortex the mixture.
-
Incubate at 37°C for 30 minutes with shaking.[2] This reaction silylates the hydroxyl groups.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Protocol 2: Alternative Oximation and Silylation
This protocol presents an alternative with slightly different reagents and conditions.
Materials:
-
Dried sample containing this compound
-
Pyridine (anhydrous)
-
O-ethylhydroxylamine hydrochloride (EtOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block or incubator
-
Vortex mixer
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, preferably by lyophilization.
-
Oximation:
-
Silylation:
-
Analysis:
-
After cooling, the sample can be diluted with a suitable solvent (e.g., ethyl acetate) before GC-MS analysis.[6]
-
Visualizations
Experimental Workflow for Derivatization and GC-MS Analysis
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
Application Notes and Protocols: α-D-Ribofuranose in Carbohydrate Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Ribofuranose is a five-carbon sugar that is a critical component of various biological structures, most notably as a constituent of bacterial surface polysaccharides, such as the O-antigen of lipopolysaccharides (LPS).[1][2] These bacterial polysaccharides play a crucial role in host-pathogen interactions, acting as virulence factors and key targets for the host immune response.[1] Carbohydrate microarrays have emerged as a powerful high-throughput technology for studying the interactions of carbohydrates with proteins, cells, and pathogens.[3][4][5] This document provides detailed application notes and protocols for the use of α-D-Ribofuranose-containing oligosaccharides in carbohydrate microarrays to investigate interactions with bacterial enzymes and for the detection of specific antibodies.
Application: Probing Bacterial Glycosyltransferase Specificity and Detecting Anti-Polysaccharide Antibodies
This application focuses on the fabrication of a carbohydrate microarray presenting synthetic oligosaccharides terminating in α-D-Ribofuranose. Such an array can be utilized for two primary purposes:
-
Characterizing Bacterial Glycosyltransferases: To identify and characterize the substrate specificity of bacterial ribofuranosyltransferases, enzymes responsible for incorporating ribofuranose into polysaccharides.[1][2]
-
Serological Screening: To detect and quantify antibodies specific to α-D-Ribofuranose-containing bacterial antigens in serum samples, which can be valuable for diagnostics and vaccine development.
Experimental Protocols
I. Preparation of α-D-Ribofuranose-Containing Glycan Probes
The synthesis of glycans for microarrays is a critical step, often involving complex chemical or chemoenzymatic strategies.[6][7] For this application, a synthetic approach is necessary to obtain pure α-D-Ribofuranose-containing oligosaccharides with a linker for immobilization.
Methodology:
-
Synthesis of Ribofuranosyl Donor: Prepare a suitable protected ribofuranosyl donor, such as a thioglycoside or a glycosyl phosphate (B84403), with the desired α-anomeric configuration.
-
Glycosylation: Couple the ribofuranosyl donor to a linker-equipped acceptor oligosaccharide on a solid support or in solution. The acceptor can be a simple disaccharide or a more complex oligosaccharide backbone relevant to the bacterial species of interest.
-
Linker Attachment: The linker, typically a long-chain aliphatic amine or thiol, is incorporated at the reducing end of the oligosaccharide to facilitate covalent immobilization onto the microarray surface.
-
Deprotection and Purification: Remove all protecting groups from the synthesized glycan and purify the final product using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the synthesized glycan using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
II. Fabrication of the α-D-Ribofuranose Microarray
A variety of surfaces and immobilization chemistries are available for creating carbohydrate microarrays.[8][9] N-hydroxysuccinimide (NHS)-ester coated glass slides are commonly used for their ability to covalently bind amine-functionalized molecules.
Methodology:
-
Slide Preparation: Use commercially available NHS-ester coated glass slides.
-
Printing Solution Preparation: Dissolve the amine-linked α-D-Ribofuranose-containing glycans and control glycans in a suitable printing buffer (e.g., phosphate buffer, pH 8.5) to a final concentration of 100 µM.
-
Microarray Printing: Print the glycan solutions onto the NHS-ester slides using a robotic microarrayer with piezoelectric or contact pins. Print each glycan in multiple replicates to ensure data robustness.
-
Incubation: Incubate the printed slides in a humid chamber at room temperature for 12-16 hours to allow for efficient covalent coupling.
-
Blocking: Quench the remaining reactive NHS-ester groups by incubating the slides in a blocking buffer (e.g., ethanolamine (B43304) in Tris-buffered saline, pH 9.0) for 1 hour at room temperature.
-
Washing and Drying: Wash the slides sequentially with water and an appropriate buffer (e.g., PBS with 0.05% Tween-20), and then dry them by centrifugation.
-
Storage: Store the fabricated microarrays in a desiccated, dark environment at 4°C until use.
III. Probing the Microarray with Biological Samples
A. Glycosyltransferase Activity Assay
This protocol is designed to assess the ability of a putative ribofuranosyltransferase to add a ribofuranose moiety to an acceptor glycan immobilized on the microarray.
Methodology:
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing the purified glycosyltransferase, a suitable sugar donor (e.g., phosphoribosyl-pyrophosphate), and necessary cofactors in an appropriate reaction buffer.
-
Microarray Incubation: Apply the reaction mixture to the surface of the microarray. Cover with a coverslip to ensure even distribution and prevent evaporation. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Washing: Wash the slides to remove the enzyme and unreacted substrates.
-
Detection: The incorporation of the new sugar can be detected using a fluorescently labeled lectin or antibody that specifically recognizes the newly formed glycan structure.
-
Scanning and Data Analysis: Scan the microarray using a fluorescence scanner. Quantify the fluorescence intensity for each spot. An increase in fluorescence compared to a no-enzyme control indicates enzyme activity.
B. Antibody Binding Assay
This protocol is for the detection of antibodies that recognize α-D-Ribofuranose-containing epitopes.
Methodology:
-
Sample Preparation: Dilute serum samples containing putative antibodies in a blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20) to minimize non-specific binding.
-
Microarray Incubation: Apply the diluted serum to the microarray and incubate for 1 hour at room temperature.
-
Washing: Wash the slides thoroughly with washing buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.
-
Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy3) that recognizes the primary antibodies from the serum. Incubate for 1 hour at room temperature in the dark.
-
Final Washing: Perform a final series of washes to remove the unbound secondary antibody.
-
Scanning and Data Analysis: Scan the microarray using a fluorescence scanner at the appropriate wavelength. Quantify the fluorescence intensity of each spot. The intensity correlates with the amount of specific antibody bound to each glycan.
Data Presentation
Table 1: Hypothetical Glycosyltransferase Activity Data
| Immobilized Acceptor Glycan | Enzyme Concentration (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change over Control |
| Control Glycan (Lacks Acceptor Site) | 10 | 150 | 25 | 1.0 |
| Acceptor Glycan 1 | 0 (Control) | 145 | 20 | 1.0 |
| Acceptor Glycan 1 | 1 | 850 | 70 | 5.9 |
| Acceptor Glycan 1 | 5 | 4500 | 350 | 31.0 |
| Acceptor Glycan 1 | 10 | 8200 | 600 | 56.6 |
| Acceptor Glycan 2 | 10 | 200 | 30 | 1.4 |
Table 2: Hypothetical Antibody Binding Data from Serum Screening
| Printed Glycan Antigen | Serum Dilution | Mean Fluorescence Intensity (RFU) | Standard Deviation | Signal-to-Noise Ratio |
| α-D-Ribofuranose-terminated Tetrasaccharide | 1:100 | 15,500 | 1,200 | 103.3 |
| α-D-Ribofuranose-terminated Tetrasaccharide | 1:500 | 8,200 | 750 | 54.7 |
| α-D-Ribofuranose-terminated Tetrasaccharide | 1:2500 | 2,100 | 210 | 14.0 |
| Control Glycan (Unrelated Structure) | 1:100 | 180 | 35 | 1.2 |
| No Glycan (Buffer only) | N/A | 150 | 28 | 1.0 |
Visualizations
Caption: Workflow for α-D-Ribofuranose Microarray Experimentation.
Caption: Principle of Antibody Detection on the Microarray.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthetic origin of ribofuranose in bacterial polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate microarrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The use of carbohydrate microarrays to study carbohydrate-cell interactions and to detect pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry of Natural Glycan Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-D-Ribofuranose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of α-D-Ribofuranose derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high yield of the α-anomer in D-ribofuranose synthesis?
The synthesis of α-D-ribofuranosides is often complicated by the inherent thermodynamic preference for the β-anomer. Key challenges include:
-
Anomeric Control: D-ribose exists in equilibrium between its α and β anomers in solution. Controlling the stereoselectivity at the anomeric carbon (C1) to favor the α-configuration is a significant hurdle.[1] The β-anomer is often the more thermodynamically stable product.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and protecting groups can significantly influence the ratio of α to β anomers.[2][3] For instance, non-polar solvents may favor the formation of the α-anomer.[2]
-
Protecting Group Strategy: The nature and placement of protecting groups on the ribose ring are crucial for directing the stereochemical outcome of glycosylation reactions.[4][5] Inefficient protection or deprotection steps can lead to side reactions and lower yields.
-
Purification: The separation of the desired α-anomer from the often co-produced β-anomer can be challenging, frequently requiring careful column chromatography or specialized enzymatic methods, which can reduce the isolated yield.[2][6]
Q2: Which factors primarily influence the α:β anomeric ratio during glycosylation?
The ratio of α to β anomers is highly dependent on several factors:
-
Lewis Acid Catalyst: The type and amount of Lewis acid used can dictate the stereoselectivity. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common catalyst where the concentration can be tuned to influence the anomeric ratio.[2]
-
Solvent: Non-polar solvents tend to favor the formation of the α-anomer in certain glycosylation reactions.[2]
-
Temperature: Glycosylation reactions are often temperature-sensitive. Cryogenic conditions are frequently employed to control the reactivity and selectivity of the intermediates formed.[3]
-
Protecting Groups: The choice of protecting groups on the glycosyl donor, particularly at the C2 position, can influence the stereochemical outcome through neighboring group participation or by altering the conformational equilibrium of the ribofuranose ring.
-
Additives: Additives like lithium perchlorate (B79767) have been shown to promote the formation of α-d-ribofuranosides in specific reaction systems.[7]
Q3: What are some common protecting groups used in ribofuranose synthesis, and what are their advantages?
Protecting groups are essential for directing the synthesis towards the desired product. Common choices for ribofuranose synthesis include:
-
Benzyl (B1604629) (Bn): Benzyl ethers are stable under a wide range of reaction conditions and can be removed by hydrogenolysis. They are often used to protect the hydroxyl groups at the C2, C3, and C5 positions.[2]
-
Acetyl (Ac): Acetyl groups are easily introduced and can be removed under mild basic conditions. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a common glycosyl donor.[2] Acetyl groups at C2 can sometimes favor the formation of the β-anomer through neighboring group participation.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are bulky protecting groups that can offer high selectivity in their introduction and are removable with fluoride (B91410) reagents. They are particularly useful for differentiating between primary and secondary hydroxyl groups.
-
Photocleavable Protecting Groups: Groups like o-nitrobenzyl can be removed with light, offering an orthogonal deprotection strategy that avoids harsh chemical reagents.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | Incomplete reaction; degradation of starting material or product; formation of multiple byproducts. | - Ensure all reagents are pure and dried appropriately. Anhydrous conditions are often critical.[9]- Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Optimize the reaction temperature; some glycosylations require cryogenic conditions to improve stability and selectivity.[3] |
| Poor α-selectivity (predominance of β-anomer) | The reaction conditions favor the thermodynamically more stable β-anomer. | - Change the solvent to a less polar one, such as dichloromethane (B109758) or toluene.[2]- Use specific additives like lithium perchlorate, which has been shown to favor α-anomer formation.[7]- Employ a glycosyl donor with a non-participating protecting group at the C2 position. |
| Formation of a difficult-to-separate anomeric mixture | The α and β anomers have very similar polarities. | - Optimize reaction conditions to maximize the formation of the α-anomer, thereby simplifying purification.- Employ specialized purification techniques. While silica (B1680970) gel chromatography is common, preparative HPLC or enzymatic separation might be necessary for challenging separations.[2][6] |
| Incomplete removal of protecting groups | The deprotection conditions are not harsh enough or the reaction time is insufficient. | - For benzyl groups, ensure the hydrogenation catalyst is active and the reaction is run under sufficient hydrogen pressure for an adequate duration.[2]- For acetyl groups, ensure the basic hydrolysis conditions (e.g., methanolic ammonia) are maintained for a sufficient time.[2] |
| Hydrolysis of the glycosidic bond during workup or purification | The desired product is sensitive to acidic or basic conditions. | - Maintain a neutral pH during the aqueous workup by using a buffered solution or a mild base like sodium bicarbonate to neutralize any acid catalyst.[9] |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
This protocol describes the acetylation of per-O-benzylated ribose, a common precursor for glycosylation reactions.[2]
-
Dissolution: Dissolve the per-O-benzylated ribose in a mixture of acetic acid and acetic anhydride.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, at 0 °C.
-
Reaction: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Extraction: Upon completion, pour the mixture into ice-water and extract the product with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to obtain 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers.[2]
Protocol 2: α-Selective Glycosylation using a Lewis Acid Catalyst
This protocol outlines a general procedure for the coupling of a glycosyl donor with a nucleobase acceptor to favor the α-anomer.[2]
-
Silylation of Nucleobase: Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to the nucleobase (e.g., a guanine (B1146940) derivative) and heat the mixture to reflux until the solution becomes homogeneous.
-
Coupling Reaction: Cool the solution to room temperature or 0 °C. Add the 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose donor prepared in Protocol 1.
-
Catalyst Addition: Add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Workup and Purification: Quench the reaction and perform an appropriate aqueous workup. Purify the crude product by silica gel chromatography to separate the α- and β-anomers of the protected nucleoside.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on α:β Selectivity in a Model Glycosylation Reaction
| Entry | Glycosyl Donor | Acceptor | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Silylated N2-acetyl-guanine | TMSOTf (1.2) | Dichloromethane | 0 to RT | 4 | 75 | 3:1 |
| 2 | 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Silylated N2-acetyl-guanine | TMSOTf (1.2) | Acetonitrile | 0 to RT | 4 | 72 | 1:2 |
| 3 | Phenyl 2,3,5-tri-O-acetyl-1-thio-β-D-ribofuranoside | 6-chloropurine derivative | Ph₃Bi(OTf)₂ (2.0) | (CH₂Cl)₂ | 40 | 24 | 63 | 6.1:1 |
Data is illustrative and compiled from trends reported in the literature.[2][10]
Visualizations
Caption: Workflow for α-D-Ribofuranoside Synthesis.
Caption: Logic for Troubleshooting Low α-Anomer Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
preventing protecting group migration in alpha-D-Ribofuranose chemistry.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the synthetic chemistry of α-D-ribofuranose, with a specific focus on preventing the migration of protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is protecting group migration in the context of ribofuranose chemistry?
A1: Protecting group migration is an intramolecular or intermolecular transfer of a protecting group from one hydroxyl position to another on the ribofuranose ring.[1] In ribofuranose chemistry, this is most commonly observed as acyl or silyl (B83357) group migration between adjacent hydroxyls, such as from the 2'- to the 3'-position or from the 3'- to the 5'-position.[2] This undesired side reaction can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the target molecule.
Q2: What are the primary factors that promote protecting group migration?
A2: Several factors can promote protecting group migration, including:
-
Reaction Conditions: Basic or acidic conditions can catalyze migration. For instance, basic conditions facilitate the deprotonation of a free hydroxyl group, which can then act as a nucleophile to attack the nearby protected ester or silyl ether.[3][4]
-
Protecting Group Type: Less sterically hindered protecting groups, such as acetyl groups, are more prone to migration than bulkier groups like pivaloyl or benzoyl.
-
Solvent and Temperature: The choice of solvent and elevated temperatures can influence the rate of migration.
-
Stereochemistry: The spatial relationship between the hydroxyl groups plays a role. Migration is often faster between cis-oriented hydroxyl groups compared to trans-oriented ones.[3]
Q3: How can I detect if protecting group migration has occurred in my reaction?
A3: Protecting group migration is typically detected and characterized using high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).[5][6][7] Key indicators include:
-
Appearance of new signals: A mixture of isomers will result in a more complex NMR spectrum with additional sets of peaks for the sugar ring protons and carbons.
-
Changes in chemical shifts: The chemical shifts of the protons and carbons attached to or near the protecting group will be different for each isomer. For example, in ¹H NMR, the proton attached to the carbon bearing the acyl group (e.g., H-2' or H-3') will show a significant downfield shift.[7]
-
2D NMR techniques: Techniques like COSY, HSQC, and HMBC can be used to definitively assign the structure of the different isomers present in the mixture.[5][6]
Q4: Which protecting groups are generally less prone to migration on a ribofuranose scaffold?
A4: Bulky protecting groups are generally less susceptible to migration due to steric hindrance, which disfavors the formation of the cyclic orthoester or pentacoordinate silicon intermediate required for migration. Examples of more robust protecting groups include:
-
Acyl groups: Pivaloyl (Piv) and Benzoyl (Bz) groups are significantly more stable against migration compared to the smaller acetyl (Ac) group.
-
Silyl groups: While tert-butyldimethylsilyl (TBDMS) is known to migrate, the larger tert-butyldiphenylsilyl (TBDPS) group shows greater stability.[2] The triisopropylsilyl (TIPS) group is also a bulky option.
-
Acetal-type protecting groups: Groups like the triisopropylsilyloxymethyl (TOM) group are designed to be stable against migration under basic and weakly acidic conditions.[8]
Troubleshooting Guide: Preventing Protecting Group Migration
This guide addresses specific issues you might encounter during your experiments with α-D-ribofuranose derivatives.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Unexpected mixture of isomers after a deprotection or modification step. | Protecting group migration has likely occurred. | 1. Re-evaluate your protecting group strategy: If using an acetyl group, consider switching to a bulkier acyl group like benzoyl or pivaloyl. If using a TBDMS group, consider the more robust TBDPS group.[2] 2. Modify reaction conditions: If the reaction is base-catalyzed, try using a milder, non-nucleophilic base or running the reaction at a lower temperature. For deprotection, explore alternative reagents. For example, for desilylation of acetylated ribosides, cerium ammonium (B1175870) nitrate (B79036) (CAN) has been shown to prevent acetyl migration that can occur with fluoride-based reagents. 3. Control pH: Carefully buffer the reaction mixture to avoid strongly acidic or basic conditions that can promote migration.[4] |
| Low yield of the desired product in a glycosylation reaction. | Besides other factors, protecting group migration on the glycosyl donor or acceptor could be a contributing factor, leading to undesired side products. | 1. Choose stable protecting groups for your glycosyl donor and acceptor: Ensure the protecting groups are stable under the glycosylation conditions (e.g., Lewis acid or promoter used). 2. Optimize reaction temperature: Lowering the reaction temperature can often suppress side reactions, including migration. |
| Difficulty in selectively protecting a specific hydroxyl group without migration. | The reaction conditions for protection are promoting migration of a previously installed protecting group. | 1. Orthogonal Protecting Group Strategy: Plan your synthesis with a set of orthogonal protecting groups that can be removed under different conditions without affecting each other. 2. One-pot procedures: For certain transformations, one-pot silylation and acylation procedures have been developed to achieve regioselectivity and minimize the need for multiple protection/deprotection steps, which can be opportunities for migration. |
Quantitative Data Summary
The following table summarizes data on the stability of various protecting groups, providing a comparative overview of their propensity for migration under different conditions. Note that direct comparison can be challenging as the experimental conditions vary between studies.
| Protecting Group | Substrate | Reaction/Conditions | Migration Observed | Ratio of Products (Desired:Migrated) | Yield of Desired Product |
| 3'-O-Pivaloyl | 2'-O-Acetyl-2,6-dichloropurine β-D-riboside | NaHCO₃ in Methanol | Yes (3' to 2') | 1.7-2.0 : 1 | 51% (mixture) |
| 3-O-TBDPS | Allyl 2-azido-2-deoxy-α-D-arabinofuranoside derivative | NaH, Benzyl bromide | Yes (3 to 5) | - | 78% (of migrated product) |
| Acetyl | β-1-O-acetyl riboside derivative | TBAF in THF | Yes (1 to 5) | - | Mixture of products |
| Acetyl | Acetylated ribosides | Desilylation with Cerium Ammonium Nitrate | No | - | - |
| Methyloxycarbonyl | Ribosides | TBAF | Yes (intermolecular) | - | - |
| Methyloxycarbonyl | Ribosides | Acidic conditions | No | - | - |
Key Experimental Protocols
Protocol 1: Regioselective 2'-O-Silylation of a Ribonucleoside with Minimal Migration
This protocol describes a method for the selective silylation of the 2'-hydroxyl group of a ribonucleoside using a scaffolding catalyst, which minimizes the formation of the 3'-O-silylated isomer.[3]
Materials:
-
Uridine (or other ribonucleoside)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Diisopropylethylamine (DIPEA)
-
(-)-Tetramisole hydrochloride catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ribonucleoside (1.0 equiv) in anhydrous DMF, add the scaffolding catalyst (e.g., 10 mol % (-)-tetramisole hydrochloride).
-
Add DIPEA (1.5 equiv) to the mixture.
-
Add TBSCl (2.0 equiv) portion-wise over 10 minutes at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 2'-O-silylated product.
Expected Outcome: This method has been reported to yield the 2'-O-TBDMS protected ribonucleoside with high selectivity (e.g., >95:5 ratio of 2'- to 3'-isomer) and in high yield (>90%).[3]
Visualizations
Caption: Workflow for minimizing protecting group migration.
Caption: Decision tree for selecting a protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | 52554-28-6 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for α-D-Ribofuranose Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving α-D-ribofuranose.
Troubleshooting Guide
This guide addresses common problems encountered when working with α-D-ribofuranose, focusing on maintaining its stability and desired isomeric form.
| Problem | Potential Cause | Recommended Solution |
| Low yield of α-D-ribofuranose in reaction mixture | Equilibrium favoring pyranose form: In aqueous solutions at room temperature, D-ribose exists in an equilibrium with the pyranose form being predominant. | - Increase Temperature: Higher temperatures can shift the equilibrium towards the furanose form. A population inversion, favoring furanose, can occur at temperatures around 130-156°C. - Use a Stabilizing Agent: Incorporate borate (B1201080) or silica (B1680970) into your reaction. Borate forms a stable complex with ribose, favoring the furanose conformation. Adsorption onto a silica surface also significantly increases the proportion of the furanose form.[1][2] |
| Rapid degradation of ribose during experiment | Unfavorable pH and/or high temperature: Ribose is notoriously unstable, especially at neutral to alkaline pH and elevated temperatures. For instance, at pH 7.0 and 100°C, the half-life of ribose is only 73 minutes.[3][4] | - pH Control: Maintain a slightly acidic pH (around 4-6) to minimize the rate of degradation. - Temperature Management: If high temperatures are not required for your reaction, conduct experiments at lower temperatures (e.g., 0-4°C) to prolong the half-life of ribose. At 0°C and pH 7.0, the half-life is estimated to be 44 years.[3][4] - Use Stabilizing Agents: As mentioned above, borate and silica can protect ribose from degradation.[1][2] |
| Inconsistent analytical results (e.g., varying anomer ratios) | Mutarotation: The α and β anomers of both furanose and pyranose forms of ribose are in a dynamic equilibrium in solution, a process called mutarotation. This can lead to changes in the isomeric composition over time. | - Control Temperature and pH: The rate of mutarotation is sensitive to both temperature and pH. Maintain consistent conditions throughout your experiments and analyses. - Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize shifts in the anomeric equilibrium. - "Freeze" the Equilibrium: For certain analytical techniques, derivatization (e.g., acetylation) can be used to "lock" the anomeric configuration, preventing further mutarotation. |
| Difficulty in separating and quantifying α-D-ribofuranose | Co-elution of isomers in chromatography: The different anomers of ribose can be challenging to separate using standard chromatography methods. | - Specialized HPLC Columns: Utilize columns designed for carbohydrate analysis, such as those with L22 packing material or specialized chiral columns.[5] - Mobile Phase Additives: The addition of boric acid to the mobile phase in HPLC can enhance the separation of ribose isomers by forming transient, charged complexes.[3] - NMR Spectroscopy: ¹H and ¹³C NMR are powerful techniques for quantifying the different anomers in solution without the need for physical separation. Specific signals for each anomer can be integrated to determine their relative abundance.[6][7][8] |
| Side reactions and product impurities | Maillard reaction and other degradation pathways: Ribose is highly reactive and can undergo various side reactions, such as the Maillard reaction with amines, leading to a complex mixture of products. | - Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. - Purification Strategy: Employ appropriate purification techniques, such as column chromatography on silica gel or specialized resins, to separate the desired product from byproducts. - Phosphorylation: If applicable to your workflow, phosphorylation of ribose can selectively stabilize the furanose ring and protect it from certain side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical equilibrium distribution of D-ribose anomers in an aqueous solution?
A1: In a pure aqueous solution at room temperature (around 25°C), the approximate equilibrium distribution of D-ribose is dominated by the pyranose forms. While exact percentages can vary slightly with conditions, a representative distribution is:
-
β-D-pyranose: ~58-60%
-
α-D-pyranose: ~20-22%
-
β-D-furanose: ~12-14%
-
α-D-furanose: ~6-8% The open-chain aldehyde form is present in a very small amount (less than 1%).
Q2: How does borate stabilize α-D-ribofuranose?
A2: Borate ions form a covalent complex with the cis-diol groups of the ribofuranose ring (at the C2 and C3 positions). This complex formation shifts the equilibrium in favor of the furanose form and protects the sugar from degradation and isomerization reactions.[9]
Q3: Can I use any type of silica to stabilize ribofuranose?
A3: Amorphous silica surfaces have been shown to be effective. The interaction with the silica surface not only protects the ribose from chemical and thermal degradation but also significantly increases the proportion of the furanose form compared to ribose in solution.[1][2]
Q4: What is the effect of pH on the stability of α-D-ribofuranose?
A4: The stability of ribose is highly dependent on pH. It is most stable in slightly acidic conditions (pH 4-6). In neutral and, particularly, alkaline solutions, the rate of degradation increases significantly.
Q5: What analytical technique is best for quantifying the α/β anomers of ribofuranose?
A5: Both HPLC and NMR spectroscopy are suitable, but they offer different advantages.
-
HPLC: With the appropriate column and mobile phase (e.g., with boric acid), HPLC can physically separate the anomers, allowing for individual quantification.[3] This is useful for preparative work.
-
NMR Spectroscopy: ¹H and ¹³C NMR are non-destructive and provide a direct measure of the anomeric ratio in solution without the need for separation. The anomeric protons and carbons have distinct chemical shifts that can be integrated.[6][7][8] This is often the preferred method for quantitative equilibrium studies.
Quantitative Data Summary
Table 1: Half-life of D-Ribose at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
| 4.0 - 8.0 | 40 - 120 | Varies significantly (degradation is fastest at higher pH and temperature) |
Data compiled from Larralde et al. (1995).[3][4]
Table 2: Anomeric Composition of D-Ribose in Solution
| Anomer | Approximate Percentage at Equilibrium (25°C, H₂O) |
| β-D-pyranose | 58.5% |
| α-D-pyranose | 21.5% |
| β-D-furanose | 13.5% |
| α-D-furanose | 6.5% |
Note: These are approximate values and can be influenced by temperature, pH, and solvent.
Experimental Protocols
Protocol 1: General Synthesis of Acetylated α/β-D-Ribofuranose
This protocol describes a general method for the synthesis of 1,2,3,5-tetra-O-acetyl-D-ribofuranose, which can then be deprotected. This method yields a mixture of α and β anomers.
Materials:
-
D-ribose
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture for elution
Procedure:
-
Suspend D-ribose in pyridine in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water while cooling the flask in an ice bath.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the anomers.
Protocol 2: NMR Analysis of D-Ribose Anomeric Ratio
Materials:
-
D-ribose sample
-
Deuterium oxide (D₂O)
-
NMR tube
Procedure:
-
Dissolve a known amount of the D-ribose sample in D₂O directly in the NMR tube.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for several hours to ensure mutarotational equilibrium is reached.
-
Acquire a ¹H NMR spectrum. The anomeric protons typically appear in the region of δ 4.8-5.4 ppm.
-
Integrate the signals corresponding to the anomeric protons of the α-furanose, β-furanose, α-pyranose, and β-pyranose forms.
-
Calculate the percentage of each anomer from the relative integrals.
Visualizations
Caption: Equilibrium between the anomeric forms of D-ribose in solution.
Caption: Troubleshooting workflow for optimizing α-D-ribofuranose stability.
References
- 1. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Unwanted Side Reactions in Ribofuranosylation
Welcome to the technical support center for ribofuranosylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of ribofuranosides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My ribofuranosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?
A1: Anomerization, the formation of a mixture of α and β isomers at the anomeric carbon (C1'), is a common challenge in ribofuranosylation. The desired stereochemical outcome is influenced by several factors, including the choice of protecting groups, the nature of the Lewis acid catalyst, solvent, and temperature.
Troubleshooting Strategies:
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the ribose donor can effectively direct the stereochemical outcome. This group can form a transient cyclic intermediate (e.g., an oxonium or dioxolanylium ion) that blocks one face of the ribose ring, leading to the preferential formation of the 1,2-trans-glycoside (typically the β-anomer).
-
Choice of Lewis Acid: The type and amount of Lewis acid used as a promoter can significantly impact the anomeric ratio.[1] Bulkier Lewis acids may favor the formation of one anomer over the other due to steric hindrance.[1] It is advisable to screen a variety of Lewis acids (e.g., TMSOTf, BF₃·Et₂O, SnCl₄) to find the optimal conditions for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the rate of anomerization. Ethereal solvents are known to sometimes favor 1,2-cis selectivity.[2] Experimenting with different solvents (e.g., dichloromethane, acetonitrile (B52724), toluene) can help to optimize the anomeric ratio.
-
Temperature Control: Higher reaction temperatures can sometimes promote anomerization by providing enough energy to overcome the activation barrier for the interconversion of anomers.[3] Running the reaction at a lower temperature for a longer duration may improve the stereoselectivity.[3]
-
Enzymatic Methods: In some cases, enzymatic approaches using nucleoside phosphorylases can offer high stereoselectivity and regioselectivity.[3]
A logical workflow for troubleshooting anomerization is presented below:
Q2: I am attempting an N-ribosylation, but I am observing significant O-ribosylation of my nucleobase. How can I prevent this side reaction?
A2: Unwanted O-glycosylation is a common side reaction when working with nucleobases that have hydroxyl or tautomeric keto-enol functionalities.[4][5][6][7] To favor N-glycosylation, it is crucial to enhance the nucleophilicity of the desired nitrogen atom while minimizing the reactivity of oxygen atoms.
Troubleshooting Strategies:
-
Silylation of the Nucleobase: A common and effective method is to silylate the nucleobase prior to the glycosylation reaction. Reagents like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) convert the hydroxyl and N-H groups into their trimethylsilyl (B98337) (TMS) ethers and N-TMS derivatives, respectively. This not only increases the solubility of the nucleobase in organic solvents but also directs the glycosylation to the desired nitrogen atom, following the Vorbrüggen reaction mechanism.
-
Protecting Group Strategy: If silylation is not completely effective or desirable, consider using protecting groups that are specific for the oxygen atoms on the nucleobase. The choice of protecting group will depend on the specific nucleobase and the overall synthetic strategy.
-
Reaction Conditions: The choice of catalyst and solvent can also influence the N- versus O-selectivity. The Hilbert-Johnson-Birkofer reaction conditions, which involve the reaction of a silylated nucleobase with a glycosyl halide, are specifically designed to favor N-glycosylation.
The decision-making process for addressing unwanted O-glycosylation is outlined in the following diagram:
Q3: I am observing degradation of my ribose starting material or product during the reaction. What are the likely causes and how can I mitigate this?
A3: Ribose and its derivatives can be susceptible to degradation, particularly under harsh acidic or basic conditions, or at elevated temperatures.[8][9][10][11] The primary degradation pathways include ring-opening to the aldehyde form, which can undergo further reactions, and elimination reactions.
Troubleshooting Strategies:
-
pH Control: Avoid strongly acidic or basic conditions. If a Lewis acid is required, use the mildest effective catalyst at the lowest possible concentration. If the reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate decomposition.[8]
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can facilitate hydrolysis of the glycosidic bond or other protecting groups, leading to decomposition.
-
Protecting Groups: The stability of the ribofuranoside is greatly influenced by the protecting groups on the hydroxyls. Ensure that the chosen protecting groups are stable to the reaction conditions. For example, acid-labile groups like trityl ethers may not be suitable for reactions employing strong Lewis acids.
The following table summarizes the half-life of ribose at different pH values and temperatures, highlighting its instability:
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 min |
| 7.0 | 0 | 44 years |
Data sourced from Larralde et al. (1995).[8]
Troubleshooting Guides
Guide 1: Low Yield of the Desired Ribofuranoside
If you are experiencing low yields of your target ribofuranoside, a systematic approach to troubleshooting is necessary. The experimental workflow below guides you through the process of identifying and resolving the issue.
Experimental Protocols
Protocol 1: Regioselective 5'-O-Glycosylation of Unprotected Ribonucleosides via a Temporary 2',3'-Diol Protection
This protocol describes a method for the regioselective glycosylation of the 5'-hydroxyl group of an unprotected ribonucleoside by temporarily protecting the 2',3'-diol with a boronic ester.[12]
Materials:
-
Ribonucleoside (e.g., uridine, adenosine)
-
Phenylboronic acid
-
Anhydrous pyridine (B92270)
-
Anhydrous toluene (B28343)
-
Thioglycoside donor
-
p-Toluenesulfenyl chloride
-
Silver triflate
-
Molecular sieves (4Å, activated)
Procedure:
-
Formation of the Boronic Ester:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the ribonucleoside (1.0 eq) and phenylboronic acid (1.1 eq) in anhydrous pyridine.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the pyridine under reduced pressure. Add anhydrous toluene and co-evaporate three times to ensure the removal of water and pyridine. This forms the 2',3'-O-phenylboronate ester of the ribonucleoside.
-
-
Glycosylation:
-
To the flask containing the dried boronic ester intermediate, add anhydrous toluene and activated 4Å molecular sieves.
-
Add the thioglycoside donor (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then cool to -40 °C.
-
At -40 °C, add p-toluenesulfenyl chloride (1.1 eq) and silver triflate (1.1 eq).
-
Stir the reaction at -40 °C for 1.5 to 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography to yield the 5'-O-glycosylated ribonucleoside. The boronic ester is cleaved during the aqueous work-up.
-
Protocol 2: Separation and Quantification of Anomers by HPLC
This protocol provides a general guideline for the separation and quantification of α and β anomers of a ribofuranoside product using High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is typically sufficient for nucleoside analogs. For compounds without a chromophore, a refractive index (RI) or evaporative light scattering detector (ELSD) may be necessary.
-
Column: The choice of column is critical for separating anomers.
-
Normal-Phase Chromatography: Columns such as silica or amino-propyl bonded phases can be effective.
-
Reverse-Phase Chromatography: C18 columns are widely used, often with aqueous/organic mobile phases.
-
Chiral Chromatography: For particularly difficult separations, chiral stationary phases (e.g., Chiralpak series) can provide excellent resolution of anomers.[15]
-
General HPLC Method:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase: A typical starting point for reverse-phase chromatography is a gradient of acetonitrile in water. For normal-phase, a mixture of hexane (B92381) and isopropanol (B130326) or ethyl acetate is common. The exact composition will need to be optimized for the specific compound.
-
Method Development:
-
Begin with a broad gradient to determine the approximate retention times of the anomers.
-
Optimize the gradient or switch to an isocratic elution to improve the resolution between the anomeric peaks.
-
Adjust the flow rate and column temperature to further enhance separation.
-
-
Quantification:
-
Inject a known concentration of a pure anomer standard (if available) to determine its retention time and response factor.
-
The ratio of the anomers in a mixture can be determined by integrating the peak areas of the α and β anomers in the chromatogram. The relative percentage of each anomer is calculated as: % Anomer = (Area of Anomer Peak / Total Area of Anomer Peaks) x 100%
-
Example Anomer Separation Data:
The following table illustrates hypothetical data from an HPLC analysis of a ribofuranosylation reaction mixture, showing the effect of changing the Lewis acid on the anomeric ratio.
| Lewis Acid | Retention Time Anomer α (min) | Retention Time Anomer β (min) | Peak Area Anomer α | Peak Area Anomer β | Anomeric Ratio (α:β) |
| TMSOTf | 10.2 | 11.5 | 150,000 | 450,000 | 1 : 3 |
| BF₃·Et₂O | 10.3 | 11.6 | 300,000 | 300,000 | 1 : 1 |
| SnCl₄ | 10.1 | 11.4 | 500,000 | 100,000 | 5 : 1 |
References
- 1. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]
- 5. researchgate.net [researchgate.net]
- 6. Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-Deoxyribose Mediated Glycation Leads to Alterations in BSA Structure Via Generation of Carbonyl Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bio-physical characterization of ribose induced glycation: a mechanistic study on DNA perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 12. Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for alpha-D-Ribofuranose Anomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of alpha-D-Ribofuranose anomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties in purifying this compound stem from the complex equilibrium of D-ribose in solution. D-ribose exists as a mixture of four cyclic anomers (alpha-furanose, beta-furanose, alpha-pyranose, and beta-pyranose) and a minor open-chain form. This phenomenon, known as mutarotation, leads to the interconversion of anomers during purification, which can cause peak broadening or the appearance of multiple peaks for a single compound in chromatography, making the isolation of a pure anomer challenging.[1] Additionally, the high polarity of ribose can make it difficult to achieve good retention and separation on standard reversed-phase chromatography columns.
Q2: What is the typical distribution of D-ribose anomers in an aqueous solution at equilibrium?
A2: The distribution of D-ribose anomers in an aqueous solution is temperature-dependent. At room temperature, the pyranose forms are predominant. The approximate equilibrium composition is detailed in the table below. Understanding this equilibrium is crucial for designing an effective purification strategy.
Data Presentation
Table 1: Equilibrium Composition of D-Ribose Anomers in Aqueous Solution
| Anomer | Composition at 25°C |
| α-D-Ribofuranose | ~6.5% |
| β-D-Ribofuranose | ~13.5% |
| α-D-Ribopyranose | ~21.5% |
| β-D-Ribopyranose | ~58.5% |
| Total Furanose | ~20% |
| Total Pyranose | ~80% |
Source: Data compiled from various studies on aldose compositions in aqueous solutions.
Troubleshooting Guides
Issue 1: Peak Splitting or Broadening During HPLC Separation
-
Cause: This is often due to the on-column mutarotation of the anomers. If the rate of interconversion is comparable to the separation time, it can result in distorted peak shapes.[1]
-
Solution 1: Elevated Column Temperature: Increasing the column temperature (e.g., to 70-80°C) can accelerate the rate of anomer interconversion.[1] When the interconversion is much faster than the separation, the anomers will elute as a single, sharp peak.
-
Solution 2: High pH Mobile Phase: Using a mobile phase with a high pH (e.g., >10) can also increase the rate of mutarotation, leading to the coalescence of anomeric peaks.[1] It is important to use a pH-stable column, such as a polymer-based one, under these conditions.
-
Solution 3: Derivatization: Protecting the anomeric hydroxyl group will prevent mutarotation. This can be achieved by converting the sugar into a glycoside or by acetylating the hydroxyl groups. The resulting protected anomers can then be separated chromatographically, followed by a deprotection step.
Issue 2: Poor Retention on Reversed-Phase HPLC Columns
-
Cause: D-Ribofuranose is a highly polar molecule and, as such, has a low affinity for nonpolar stationary phases like C18.
-
Solution 1: Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This is well-suited for the retention and separation of highly polar compounds like sugars.
-
Solution 2: Ion-Exchange Chromatography: At high pH, sugars can be partially ionized and separated on strong anion-exchange columns.
-
Solution 3: Ligand-Exchange Chromatography: This technique uses a stationary phase containing metal ions (e.g., Ca2+) that can form complexes with the hydroxyl groups of sugars, allowing for their separation.
Issue 3: Difficulty in Achieving Baseline Separation of Anomers
-
Cause: The alpha and beta anomers of ribofuranose are epimers, differing only in the stereochemistry at the anomeric carbon, which can make their separation challenging.
-
Solution 1: Chiral Chromatography: Chiral stationary phases can provide the selectivity needed to resolve anomers. A chiral HPLC method using a Chiralpak AD-H column has been reported for the separation of various carbohydrate anomers, including those of ribose.
-
Solution 2: Optimization of Mobile Phase: For HILIC or normal-phase chromatography, carefully adjusting the ratio of organic solvent to aqueous buffer can significantly impact the resolution of anomers.
-
Solution 3: Preparative HPLC with Recycling: For difficult separations, a recycling HPLC system can be employed. In this setup, the partially separated anomers are collected and reinjected onto the column multiple times to improve the resolution.
Experimental Protocols
Protocol 1: Preparative HPLC for the Isolation of this compound
This protocol is a general guideline for scaling up an analytical separation to a preparative scale. The specific conditions will need to be optimized for your particular system and sample.
-
Analytical Method Development:
-
Column: HILIC column (e.g., Amide or Diol chemistry), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile (B52724):Water gradient (e.g., starting with 85:15 and decreasing the acetonitrile concentration over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Temperature: Ambient.
-
Optimize the gradient to achieve baseline separation of the alpha- and beta-D-Ribofuranose anomers.
-
-
Scale-Up to Preparative HPLC:
-
Column: Select a preparative HILIC column with the same stationary phase chemistry and particle size as the analytical column, but with a larger internal diameter (e.g., 21.2 x 250 mm).
-
Flow Rate Calculation: Scale the flow rate proportionally to the cross-sectional area of the preparative column. The formula for scaling the flow rate is: Flow_prep = Flow_anal * (ID_prep / ID_anal)^2 Where Flow_prep and Flow_anal are the preparative and analytical flow rates, and ID_prep and ID_anal are the internal diameters of the preparative and analytical columns, respectively.
-
Injection Volume Calculation: The injection volume can also be scaled up. A conservative starting point is to scale by the ratio of the column volumes: InjVol_prep = InjVol_anal * (ID_prep^2 * L_prep) / (ID_anal^2 * L_anal) Where InjVol is the injection volume and L is the column length.
-
Gradient Adjustment: If the column lengths are the same, the gradient timeline can remain the same. If the lengths differ, the gradient time should be adjusted to keep the column volumes of mobile phase per segment constant.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Protocol 2: Enzymatic Resolution of Derivatized D-Ribofuranosides
This method involves the derivatization of the ribofuranose anomers, followed by selective enzymatic deacetylation to facilitate separation.
-
Peracetylation of D-Ribose:
-
Treat a mixture of D-ribose anomers with an acetylating agent (e.g., acetic anhydride (B1165640) in pyridine) to produce a mixture of peracetylated alpha- and beta-D-ribofuranosides.
-
-
Enzymatic Deacetylation:
-
Incubate the mixture of peracetylated ribofuranosides with an immobilized lipase, such as Lipozyme® TL IM. This enzyme has been shown to selectively deacetylate the C-5'-O-acetoxy group of the alpha-anomer of O-aryl D-ribofuranosides.[2]
-
-
Chromatographic Separation:
-
The resulting mixture will contain the selectively deacetylated alpha-anomer and the fully acetylated beta-anomer. These two compounds will have significantly different polarities and can be readily separated by standard silica (B1680970) gel column chromatography.
-
-
Deprotection:
-
The separated, protected anomers can then be fully deacetylated using standard chemical methods (e.g., treatment with sodium methoxide (B1231860) in methanol) to yield the pure alpha- and beta-D-Ribofuranose.
-
Protocol 3: Selective Crystallization of Protected beta-D-Ribofuranose Anomer (Inference for alpha-Anomer)
A patented method describes the selective crystallization of the beta-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.[3][4] A similar principle could be applied to attempt the selective crystallization of the alpha-anomer.
-
Preparation of a Supersaturated Solution:
-
Dissolve the mixture of acetylated alpha- and beta-D-ribofuranose anomers in a suitable solvent system (e.g., a mixture of acetic acid and water, or an alcohol-water mixture) at an elevated temperature to create a supersaturated solution.
-
-
Controlled Cooling:
-
Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of high-purity crystals of the desired anomer.
-
-
Seeding (Optional):
-
If available, adding a small seed crystal of pure alpha-1,2,3,5-tetra-O-acetyl-D-ribofuranose can promote the selective crystallization of the alpha-anomer.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration and analyze their purity by HPLC and NMR to determine the anomeric ratio.
-
-
Deprotection:
-
Once the desired purity of the protected alpha-anomer is achieved, the acetyl groups can be removed as described in Protocol 2.
-
Visualizations
References
Technical Support Center: Alpha-D-Ribofuranose Production Scale-Up
Welcome to the Technical Support Center for alpha-D-Ribofuranose production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of D-ribose synthesis and purification.
Section 1: Fermentation Scale-Up Troubleshooting Guide
The majority of large-scale D-ribose production relies on microbial fermentation, typically using genetically modified strains of Bacillus subtilis that are deficient in transketolase.[1][2][3] This section addresses common issues encountered when moving from laboratory-scale to industrial-scale fermentation.
Frequently Asked Questions & Troubleshooting
Q1: We are observing a significant drop in D-ribose yield and productivity after scaling up our fermentation process from a benchtop bioreactor to a pilot-scale fermenter. What are the potential causes?
A1: This is a common challenge in scaling up fermentation processes.[4][5][6] The discrepancy often arises from difficulties in replicating the optimal environmental conditions of a smaller vessel in a much larger one. Key factors to investigate include:
-
Inadequate Oxygen Transfer: Oxygen is crucial for cell growth and product formation.[4] The oxygen transfer rate (OTR) does not scale linearly with volume. In larger tanks, achieving sufficient and uniform dissolved oxygen (DO) levels can be difficult.
-
Troubleshooting Steps:
-
Review Agitation and Aeration: Increase agitation speed and/or sparging rate. However, be cautious of excessive shear stress on the cells.
-
Optimize Impeller Design: Ensure the impeller type and position are suitable for the vessel geometry to improve mixing and gas dispersion.[5]
-
Enrich Air with Oxygen: If increasing agitation and aeration is insufficient, consider supplementing the air supply with pure oxygen.
-
-
-
Poor Mixing and Heterogeneity: Larger volumes are prone to gradients in pH, temperature, and nutrient concentration.[4][6] This means some cells may be in suboptimal conditions, leading to reduced overall productivity.
-
Troubleshooting Steps:
-
Conduct Mixing Studies: Use tracer studies to identify poorly mixed zones in the fermenter.
-
Adjust Baffling and Agitation: Optimize the baffle arrangement and agitation to improve bulk mixing.
-
-
-
Substrate or Byproduct Inhibition: High concentrations of the glucose substrate or accumulation of byproducts like acetoin (B143602) and 2,3-butanediol (B46004) can inhibit cell growth and D-ribose production.[2]
-
Troubleshooting Steps:
-
Implement a Fed-Batch Strategy: Instead of adding all the glucose at the beginning (batch mode), feed it incrementally throughout the fermentation to maintain a non-inhibitory concentration.
-
Monitor Byproduct Formation: Track the concentration of known inhibitory byproducts. If high, consider process modifications to reduce their formation, such as adding dicarboxylic acids.[2]
-
-
Q2: Our fermentation is experiencing inconsistent batch-to-batch reproducibility at the production scale. How can we improve this?
A2: Batch-to-batch variability is a significant hurdle in regulated production environments.[5] The key is to standardize and control all critical process parameters (CPPs).
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure the age, cell density, and metabolic state of the inoculum are consistent for every batch.
-
Raw Material Quality Control: Variations in the composition of complex media components (e.g., corn steep liquor, yeast extract) can impact performance.[3][7] Implement rigorous quality control testing for all incoming raw materials.
-
Automate Process Control: Utilize advanced process control systems to tightly regulate parameters like pH, temperature, DO, and nutrient feed rates in real-time.[4]
-
Implement Process Analytical Technology (PAT): Use online sensors to monitor key variables and cell health, allowing for proactive adjustments.
-
Section 2: Chemical Synthesis Scale-Up Troubleshooting Guide
While less common for bulk production, chemical synthesis is used for producing D-ribose derivatives. Scaling these multi-step syntheses presents its own set of challenges.[8][9][10]
Frequently Asked Questions & Troubleshooting
Q1: We are struggling to isolate the pure alpha-anomer of our D-ribofuranose derivative at a large scale. The product is a mixture of alpha and beta anomers.
A1: Anomeric control is a classic challenge in carbohydrate chemistry. While chromatographic separation is feasible at the lab scale, it is often impractical and costly for large quantities.[8]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions for Anomeric Selectivity:
-
Solvent and Catalyst: The choice of solvent and catalyst during glycosylation can significantly influence the anomeric ratio. Re-evaluate these based on literature for your specific reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one anomer over the other.
-
-
Crystallization-Induced Separation: Exploit differences in the solubility of the anomers.
-
Solvent Screening: Conduct a systematic screening of different solvent and anti-solvent systems to find conditions where the desired alpha-anomer preferentially crystallizes, leaving the beta-anomer in the mother liquor.[8]
-
Controlled Cooling: Implement a precise and reproducible cooling profile during crystallization to maximize yield and purity.
-
-
Q2: The overall yield of our multi-step synthesis has decreased significantly upon scale-up, and we are observing an increase in impurities.
A2: In multi-step syntheses, small decreases in yield at each step compound to a large overall loss. Increased impurities often point to issues with reaction control.[11]
-
Troubleshooting Steps:
-
Heat Transfer and Temperature Control: Many reactions are exothermic. In a large reactor, the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[11] This can lead to temperature spikes, promoting side reactions.
-
Solution: Ensure the reactor's cooling system is adequate. Consider slower, controlled addition of reagents to manage the heat evolution.
-
-
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" of high reagent concentration, causing side reactions, or areas where the reaction is incomplete.[11]
-
Solution: Verify that the reactor's agitation speed and impeller design are appropriate for the reaction type (e.g., solid-liquid, liquid-liquid).
-
-
Moisture Control: Many reagents used in carbohydrate chemistry (e.g., protecting group reagents, hydrides) are moisture-sensitive.[11] Ensuring all solvents, reagents, and equipment are scrupulously dry is more challenging but critical at scale.
-
Section 3: Downstream Processing and Purification
Purification can account for a substantial portion of the total production cost and is a common bottleneck.[12] The goal is to isolate this compound of the desired purity while minimizing product loss.[12]
Frequently Asked Questions & Troubleshooting
Q1: We are experiencing low recovery of D-ribose from the fermentation broth using ion-exchange chromatography.
A1: Low recovery from complex mixtures like fermentation broth is a frequent issue.[11]
-
Troubleshooting Steps:
-
Pre-treatment of Broth: The broth contains cells, proteins, and other metabolites that can foul the chromatography resin.
-
Solution: Implement an efficient cell removal step (e.g., centrifugation followed by microfiltration).[11] Consider additional pre-treatment steps like activated carbon treatment to remove color and other impurities that might compete for binding sites on the resin.
-
-
Optimize Binding and Elution Conditions:
-
pH and Conductivity: The binding of ribose (if derivatized to be charged) or impurities to the ion-exchange resin is highly dependent on pH and conductivity. Ensure the broth is adjusted to the optimal pH and conductivity for binding before loading.
-
Flow Rate: A lower flow rate during loading can increase the residence time and improve binding efficiency.
-
Elution Profile: Use a gradient elution (e.g., increasing salt concentration) rather than a step elution to achieve better separation and identify the exact conditions where the product elutes.
-
-
Data Presentation
Table 1: Typical Fermentation Parameters for D-Ribose Production by Bacillus subtilis
| Parameter | Optimized Value | Potential Impact of Deviation at Scale |
| Temperature | 36-37°C[3] | Lower temps slow growth; higher temps can stress cells and increase byproduct formation. |
| Initial pH | 7.0[3] | Deviations can inhibit enzyme activity and nutrient uptake. |
| Glucose Conc. | 150-200 g/L (Fed-batch)[3] | High initial concentration can cause substrate inhibition; low levels limit production. |
| Nitrogen Source | Corn Steep Liquor (20 g/L), (NH₄)₂SO₄[3][7] | Affects cell growth and productivity; quality can be variable.[3] |
| Dissolved Oxygen | Maintained >20% | Critical for aerobic respiration; difficult to maintain in large vessels.[4] |
Table 2: D-Ribose Production Yields from Fermentation
| Strain / Condition | Substrate | D-Ribose Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Bacillus subtilis ATCC 21951 | Glucose (200 g/L) | ~40 | - | - | [3] |
| Bacillus subtilis UJS0717 (Optimized) | Glucose (157 g/L) | 62.13 | 0.40 | 0.86 | [3][7] |
| General Fermentation Developments | - | >90 | - | - | [1][2] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Pilot-Scale Fermentation
Objective: To produce a healthy and active inoculum for a pilot-scale (e.g., 100 L) fermenter.
Methodology:
-
Stage 1: Shake Flask Culture a. Aseptically transfer a cryopreserved vial of the Bacillus subtilis production strain into 50 mL of sterile seed medium in a 250 mL baffled shake flask. b. Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours, or until the mid-logarithmic growth phase is reached.
-
Stage 2: Seed Fermenter a. Aseptically transfer the entire volume of the shake flask culture into a sterilized 5 L seed fermenter containing 3 L of seed medium. This represents a ~1.7% v/v inoculation. b. Control the temperature at 37°C and pH at 7.0. Maintain dissolved oxygen (DO) above 30% by adjusting agitation and aeration. c. Culture for 8-12 hours until a target cell density (e.g., OD₆₀₀ of 10-15) is achieved.
-
Stage 3: Transfer to Production Fermenter a. Aseptically transfer the required volume of the seed culture (typically 5-10% of the production fermenter volume) into the production fermenter.
Visualizations
Caption: Troubleshooting logic for low yield in fermentation scale-up.
Caption: General workflow for D-ribose purification from fermentation broth.
References
- 1. Production of D-ribose by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 6. duoningbio.com [duoningbio.com]
- 7. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. arxada.com [arxada.com]
Technical Support Center: Managing Kinetic vs. Thermodynamic Control in Glycosylation
Welcome to the technical support center for managing kinetic versus thermodynamic control in glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in a glycosylation reaction?
In a glycosylation reaction, the formation of a new glycosidic bond at the anomeric center can result in two stereoisomers: the α-anomer and the β-anomer.[1] The ratio of these anomers is determined by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of product formation. The kinetic product is the one that forms faster, typically because it has a lower activation energy barrier. These reactions are often irreversible and are favored by conditions such as lower temperatures and shorter reaction times.
-
Thermodynamic Control: This regime applies when the reaction is reversible, allowing an equilibrium to be established between the products. The major product, in this case, is the more thermodynamically stable of the two, regardless of how fast it is formed. Thermodynamic control is typically favored by higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions.
Q2: How does the anomeric effect relate to thermodynamic stability in glycosylation?
The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the anomeric carbon. This preference for the axial position often makes the α-anomer the more thermodynamically stable product in many glycosylation reactions. Therefore, under thermodynamic control, the α-anomer is frequently the major product.
Q3: What is "neighboring group participation," and how does it influence the stereochemical outcome?
Neighboring group participation is a crucial concept in controlling glycosylation stereoselectivity, often leading to the formation of 1,2-trans-glycosides. It occurs when a protecting group at the C-2 position of the glycosyl donor, typically an acyl group (e.g., acetyl, benzoyl), participates in the reaction. This participating group attacks the anomeric center to form a stable cyclic intermediate, such as a dioxolenium ion. This intermediate effectively blocks one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in a highly stereoselective formation of the 1,2-trans product.[2]
Q4: What are the key experimental parameters that can be adjusted to favor either kinetic or thermodynamic control?
Several experimental factors can be manipulated to influence the stereochemical outcome of a glycosylation reaction:
-
Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and transition states. Ethereal solvents tend to favor α-glycoside formation, while nitrile solvents often promote the formation of β-glycosides.[4][5]
-
Protecting Groups: The choice of protecting groups, especially at the C-2 position, can direct the stereochemical outcome through neighboring group participation or by influencing the overall reactivity and conformation of the glycosyl donor.[2]
-
Activator/Promoter: The nature and amount of the activator or promoter can influence the reaction mechanism and the lifetime of reactive intermediates, thereby affecting the anomeric selectivity.
-
Reaction Time: Shorter reaction times can trap the kinetic product, whereas longer reaction times allow for equilibration to the thermodynamic product.
Troubleshooting Guides
This section provides solutions to common problems encountered during glycosylation experiments, presented in a question-and-answer format.
Issue 1: Poor Anomeric Selectivity - Mixture of α and β Products
Q: My reaction is producing an almost 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?
A: A lack of stereoselectivity is a common challenge. The following troubleshooting workflow can help you identify and address the root cause.
Troubleshooting Workflow for Poor Anomeric Selectivity
Caption: A decision tree to guide troubleshooting of poor anomeric selectivity.
Issue 2: Predominance of the undesired anomer
Q: My reaction is highly selective, but it's for the wrong anomer. How can I reverse the selectivity?
A: Reversing the stereoselectivity often requires a significant change in the reaction conditions to switch from kinetic to thermodynamic control, or vice versa.
-
To favor the thermodynamic product (often α): Increase the reaction temperature and prolong the reaction time. This allows the initially formed kinetic product to equilibrate to the more stable thermodynamic product. Consider using a less polar solvent to enhance the anomeric effect.
-
To favor the kinetic product (often β): Decrease the reaction temperature significantly (e.g., -78 °C). Use a more polar and/or coordinating solvent that can stabilize the transition state leading to the kinetic product. Shorten the reaction time to isolate the product before it has a chance to equilibrate. For 1,2-trans products, ensure a participating protecting group is at the C-2 position.
Issue 3: Low or no product yield
Q: I am not getting any of my desired glycoside. What could be the problem?
A: Low or no yield can be due to a variety of factors, from inactive reagents to inappropriate reaction conditions.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low or no yield in glycosylation.
Data on Factors Influencing Stereoselectivity
The following tables summarize quantitative data on how different experimental parameters can influence the anomeric ratio of glycosylation products.
Table 1: Influence of Temperature on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzylated glucosyl imidate | Primary alcohol | Dichloromethane (B109758) | -40 | 1:9 | [4] |
| Per-O-benzylated glucosyl imidate | Primary alcohol | Dichloromethane | 25 | >9:1 | [4] |
| Per-O-benzylated mannosyl imidate | Secondary alcohol | Dichloromethane | -78 | 1:4 | [4] |
| Per-O-benzylated mannosyl imidate | Secondary alcohol | 0 | 4:1 | [4] |
Table 2: Influence of Solvent on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | α:β Ratio | Reference |
| Per-O-benzylated glucosyl thioglycoside | Secondary alcohol | NIS/TfOH | Diethyl Ether | 6:1 | [6] |
| Per-O-benzylated glucosyl thioglycoside | Secondary alcohol | NIS/TfOH | Dichloromethane | 1:8 | [6] |
| N-trichloroacetyl carbamate (B1207046) glucosyl donor | Secondary alcohol | TMSClO₄ | Diethyl Ether | 93:7 | [4] |
| N-trichloroacetyl carbamate glucosyl donor | Secondary alcohol | TMSOTf | Ethyl Cyanide | 8:92 | [4] |
Table 3: Influence of C-2 Protecting Group on Anomeric Selectivity
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Glycosyl Acceptor | Conditions | α:β Ratio | Reference |
| Thioglycoside | Acetyl (Ac) | Secondary alcohol | NIS/TfOH, DCM, -20°C | 1: >20 (1,2-trans) | [2] |
| Thioglycoside | Benzyl (Bn) | Secondary alcohol | NIS/TfOH, DCM, -20°C | 1:1.2 (mixture) | [6] |
| Trichloroacetimidate | Pivaloyl (Piv) | Primary alcohol | TMSOTf, DCM, 0°C | 1:>20 (1,2-trans) | |
| Trichloroacetimidate | Trichloroacetyl (TCA) | Primary alcohol | BF₃·OEt₂, Et₂O, -40°C | 4:1 (1,2-cis) |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Glycosylation (Favoring the β-anomer)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Add freshly activated 4 Å molecular sieves to the flask.
-
Dissolve the glycosyl acceptor (1.0 equiv) in anhydrous dichloromethane (DCM) and add it to the flask.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.2 equiv) with a non-participating C-2 protecting group (e.g., benzyl) in anhydrous DCM.
-
Add the glycosyl donor solution dropwise to the cooled acceptor solution.
-
Add the activator (e.g., TMSOTf, 0.1-0.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC.
-
Protocol 2: General Procedure for Thermodynamically Controlled Glycosylation (Favoring the α-anomer)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Follow the same preparation steps as in Protocol 1, using a glycosyl donor with a non-participating C-2 protecting group. A less polar solvent such as toluene (B28343) or a mixture of DCM and a non-coordinating solvent can be used.
-
-
Reaction:
-
Combine the glycosyl acceptor (1.0 equiv) and glycosyl donor (1.2 equiv) in the reaction flask with molecular sieves and solvent at 0 °C.
-
Add the activator (e.g., BF₃·OEt₂, 1.0-1.5 equiv).
-
Allow the reaction to slowly warm to room temperature and then, if necessary, heat to a higher temperature (e.g., 40-60 °C) to facilitate equilibration.
-
Stir the reaction for an extended period (e.g., 12-24 hours), monitoring by TLC until the product ratio is stable.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
-
Analysis:
-
Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC.
-
Protocol 3: Analysis of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the purified glycoside product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1) for both the α and β anomers. These signals typically appear in a distinct region of the spectrum (usually between 4.5 and 6.0 ppm). The coupling constant (³J(H1,H2)) can also help in assigning the anomers (typically smaller for α-anomers and larger for β-anomers in gluco- and galacto-series).
-
Integrate the area under the anomeric proton signals for both isomers.
-
The anomeric ratio is calculated from the ratio of the integration values.
-
Protocol 4: Analysis of Anomeric Ratio by HPLC
-
Method Development:
-
Select an appropriate HPLC column (e.g., normal-phase, reverse-phase, or chiral column) and mobile phase that can resolve the α and β anomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the anomeric peaks.
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified glycoside product in the mobile phase.
-
-
Data Acquisition:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Refractive Index).
-
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers based on their retention times (co-injection with authentic standards, if available, can confirm peak identity).
-
Integrate the peak areas for both anomers.
-
The anomeric ratio is calculated from the ratio of the peak areas.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of alpha-D-Ribofuranose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of alpha-D-Ribofuranose derivatives. Poor aqueous solubility is a common challenge that can impede biological assays and limit the therapeutic potential of these compounds.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: this compound derivatives, particularly those modified for therapeutic purposes, are often more lipophilic than the parent ribose sugar. Modifications such as the addition of protecting groups (e.g., isopropylidene) or conjugation with lipids increase the nonpolar surface area of the molecule, leading to reduced solubility in aqueous solutions.[2] This increased lipophilicity can be a significant hurdle in experimental setups and for oral drug delivery.[2][3]
Q2: What are the initial steps I should take when my this compound derivative doesn't dissolve in my aqueous buffer?
A2: The recommended initial approach is to first create a concentrated stock solution by dissolving the compound in a water-miscible organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for many organic compounds. This stock solution can then be diluted into the final aqueous medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid impacting the biological system being studied.
Q3: Are there alternatives to using organic co-solvents?
A3: Yes, several alternative strategies can be employed. These include adjusting the pH of the solution, using complexing agents like cyclodextrins, creating solid dispersions, or employing a prodrug approach to transiently modify the molecule's properties.[1][3] The choice of method depends on the specific chemical properties of the derivative and the requirements of the experiment.
Q4: How can pH adjustment improve the solubility of my compound?
A4: If your this compound derivative has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. Conversely, for basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility. It's advisable to test the solubility across a range of pH values to determine the optimal conditions.[5]
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like many ribofuranose derivatives, within their hydrophobic core, forming an inclusion complex.[7][8][9] This complex has improved aqueous solubility and stability.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution after dilution from an organic stock. | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Reduce the final concentration of the compound.- Slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it does not affect your experimental system. |
| The pH of the solution cannot be adjusted due to experimental constraints. | The compound's solubility is highly pH-dependent, but the assay requires a specific pH. | - Explore the use of cyclodextrins to form an inclusion complex.- Consider synthesizing a more soluble prodrug of your compound. |
| The use of co-solvents or cyclodextrins interferes with the biological assay. | The excipients used for solubilization are interacting with the biological target or cellular system. | - Investigate alternative solubilization techniques such as solid dispersions or particle size reduction (micronization or nanosuspension).- If possible, modify the derivative to include more hydrophilic groups.[10] |
| Difficulty in purifying the final product after chemical modification for solubility enhancement. | The presence of unreacted starting materials or byproducts with similar polarity to the desired product. | - Optimize the reaction conditions to ensure complete conversion.- Employ alternative purification techniques such as preparative HPLC or crystallization with a different solvent system. |
Quantitative Data on Solubility
The following table summarizes the solubility of D-Ribose and provides a qualitative overview of how different strategies can impact the solubility of its derivatives. Quantitative data for specific derivatives is often compound-dependent and requires experimental determination.
| Compound/Derivative | Solvent/Condition | Solubility | Reference |
| D-Ribose | Water (25 °C) | 100 g/L | [11] |
| D-Ribose | Ether | Insoluble | [12] |
| 2',3'-O-Isopropylideneadenosine | DMSO | ≥ 100 mg/mL | |
| 2',3'-O-Isopropylideneadenosine | Water | Poor / Limited | |
| alpha-Naphthoflavone with Hydroxypropyl cyclosophoraoses (8 mM) | Water | 257-fold increase | [4] |
| Hyperoside with 2-hydroxypropyl-β-cyclodextrin | Water | 9-fold increase | [8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of a poorly soluble this compound derivative using DMSO.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, TRIS buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of the this compound derivative into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
To prepare the working solution, dilute the DMSO stock solution into the target aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: pH-Dependent Solubility Assay
This protocol outlines a method to determine the solubility of an ionizable this compound derivative at different pH values.
Materials:
-
This compound derivative
-
A series of buffers with varying pH values (e.g., pH 4 to pH 10)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well plate or cuvettes
-
Shaker or orbital incubator
Procedure:
-
Prepare a saturated solution of the derivative in each buffer by adding an excess amount of the compound to a known volume of each buffer.
-
Incubate the solutions on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and, if necessary, filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax.
-
Plot the solubility (concentration) as a function of pH to identify the pH range of maximum solubility.
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement
This protocol details the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of a lipophilic this compound derivative.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration can range from 1% to 40% (w/v) depending on the required level of solubility enhancement.
-
Add the this compound derivative powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating or sonication can be used to expedite the process.
-
After the incubation period, visually inspect the solution for any undissolved compound. If the solution is clear, the compound has been successfully solubilized.
-
The concentration of the solubilized derivative can be determined using an appropriate analytical technique.
Visualizations
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ribose - Wikipedia [en.wikipedia.org]
- 12. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]
strategies for selective deprotection of poly-protected alpha-D-Ribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective deprotection of poly-protected α-D-ribofuranose.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind selective deprotection of a poly-protected ribofuranose?
A1: Selective deprotection relies on the use of orthogonal protecting groups.[1][2][3] Orthogonal protecting groups are distinct functional groups that can be removed under specific reaction conditions without affecting other protecting groups on the same molecule.[1][2] For example, in a ribofuranose protected with silyl (B83357), acetal (B89532), and acyl groups, one can choose a reagent that cleaves the silyl ether while leaving the acetal and acyl groups intact.
Q2: What are the most common protecting groups for the hydroxyls of ribofuranose?
A2: The most common protecting groups for ribofuranose hydroxyls fall into three main categories:
-
Silyl ethers: such as tert-butyldimethylsilyl (TBDMS or TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS).
-
Acetals: typically isopropylidene (acetonide) groups protecting vicinal diols (e.g., 2',3'-O-isopropylidene).
-
Acyl groups: including acetyl (Ac) and benzoyl (Bz).
Q3: How do I choose the right deprotection strategy?
A3: The choice of deprotection strategy depends on the specific protecting groups present on your α-D-ribofuranose and the desired hydroxyl group to be deprotected. The key is to understand the relative lability of each protecting group to different reaction conditions (acidic, basic, fluoride-mediated). A general principle is to remove the most labile group first, or to use conditions that are specific for one type of protecting group.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of a Silyl Ether
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired deprotected product is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., TBAF, HF•Pyridine). Monitor the reaction by TLC to determine the optimal amount. |
| Steric Hindrance | A bulky silyl group (e.g., TIPS) or a sterically hindered environment around the hydroxyl group can slow down the reaction. Increase the reaction temperature or prolong the reaction time. For highly hindered groups, a less sterically demanding fluoride (B91410) source might be beneficial. |
| Inadequate Solvent | The solvent may not be optimal for the reaction. For fluoride-mediated deprotections, THF is common. Ensure the solvent is anhydrous if required by the reagent. |
| Reagent Decomposition | The deprotecting agent may have degraded. Use a fresh batch of the reagent. For instance, TBAF solutions can absorb water and lose activity over time. |
Issue 2: Unintentional Removal of Multiple Protecting Groups
Symptoms:
-
Mass spectrometry analysis indicates the loss of more than one protecting group.
-
Multiple spots are observed on the TLC plate, corresponding to partially and fully deprotected products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | The reaction conditions (e.g., strong acid or base, high temperature) are too harsh and are cleaving more stable protecting groups. Use milder reagents or conditions. For example, use a buffered fluoride source for silyl group removal to avoid cleaving acid-labile acetals. |
| Incorrect Reagent Choice | The chosen reagent is not selective for the target protecting group. For instance, strong acids used to remove an isopropylidene group can also cleave silyl ethers.[4] Refer to orthogonal protecting group strategies to select a more specific reagent.[2][5][6] |
| Acyl Migration | Under basic or acidic conditions, acyl groups (like benzoyl or acetyl) can migrate between adjacent hydroxyl groups, leading to a mixture of isomers and the appearance of unintentional deprotection.[7] This is particularly relevant for the 2' and 3' hydroxyls of ribose. To minimize migration, use milder conditions and lower temperatures. |
Issue 3: Acyl Group Migration During Deprotection
Symptoms:
-
NMR analysis of the product shows a mixture of isomers, with the acyl group at an unintended position.
-
The desired regioisomer is obtained in low yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Basic or Acidic Conditions | Both basic and acidic conditions can catalyze the migration of acyl groups between vicinal diols. |
| High Temperature | Elevated temperatures can promote acyl migration. |
| Prolonged Reaction Time | The longer the reaction is allowed to proceed, the more likely acyl migration is to occur. |
| To mitigate acyl migration, use enzymatic deacylation, which can be highly regioselective. Alternatively, employ very mild and controlled chemical deprotection methods at low temperatures and monitor the reaction closely to stop it as soon as the desired deprotection is complete. |
Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether
This protocol describes the selective removal of a primary tert-butyldimethylsilyl (TBDMS) ether in the presence of secondary TBDMS or other more stable silyl ethers.
Reagents and Materials:
-
Poly-silylated α-D-ribofuranose derivative
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the silylated ribofuranose derivative in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Removal of an Isopropylidene Acetal
This protocol details the removal of a 2',3'-O-isopropylidene group under acidic conditions.
Reagents and Materials:
-
Isopropylidene-protected α-D-ribofuranose derivative
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Water
-
Dowex® H+ resin (or other acidic resin)
-
Ammonia (B1221849) solution
Procedure:
-
Dissolve the protected ribofuranose in a 9:1 mixture of MeOH:H₂O.
-
Add a catalytic amount of TFA (e.g., 10 mol%).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a basic resin or a few drops of ammonia solution.
-
Remove the resin by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography if necessary. A mild acetolysis procedure using TFA and acetic anhydride (B1165640) can also be employed for regioselective removal.[8]
Protocol 3: Selective Deprotection of a Benzoyl Ester
This protocol outlines the removal of a benzoyl group using basic conditions.
Reagents and Materials:
-
Benzoylated α-D-ribofuranose derivative
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Methanol (MeOH)
-
Dowex® 50WX8 (H+ form) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the benzoylated compound in anhydrous MeOH.
-
Add a catalytic amount of a freshly prepared solution of NaOMe in MeOH (e.g., 0.1 M solution).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with Dowex® H+ resin until the pH is neutral.
-
Filter off the resin and wash with MeOH.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Data Summary Tables
Table 1: Common Conditions for Selective Silyl Ether Deprotection
| Silyl Group | Reagent | Solvent | Temperature (°C) | Comments |
| TBDMS | 1 M TBAF | THF | 0 - 25 | Most common method, can affect other labile groups if not controlled. |
| TBDMS | HF•Pyridine | THF/Pyridine | 0 - 25 | Can be selective for primary vs. secondary silyl ethers. |
| TES | 5-10% Formic Acid | MeOH or DCM | 25 | Chemoselective deprotection of TES in the presence of TBDMS.[9] |
| TIPS | TBAF | THF | 25 - 50 | More resistant to fluoride than TBDMS or TES, may require heating. |
| TBDMS | NCS, cat. ZnBr₂ | MeOH/DCM | 25 | Mild and selective cleavage of TBDMS ethers.[10] |
Table 2: Reagents for Acetal and Acyl Group Deprotection
| Protecting Group | Reagent | Solvent | Temperature (°C) | Comments |
| Isopropylidene | 80% Acetic Acid | Water | 25 - 60 | Common and mild conditions. |
| Isopropylidene | Dowex-H+ | MeOH/H₂O | 25 | Heterogeneous catalyst, easy workup. |
| Benzoyl (Bz) | NaOMe | MeOH | 0 - 25 | Zemplén conditions, very effective for esters. |
| Acetyl (Ac) | K₂CO₃ | MeOH | 0 - 25 | Mild basic conditions suitable for acetyl group removal. |
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection reactions.
Caption: Decision pathway for selecting an orthogonal deprotection strategy.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ace.as-pub.com [ace.as-pub.com]
Technical Support Center: Navigating Complex NMR Spectra of α-D-Ribofuranose Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-D-Ribofuranose and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the NMR analysis of complex carbohydrate mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the 1D ¹H NMR spectrum of my α-D-Ribofuranose sample so complex and poorly resolved?
A1: The complexity and poor resolution in the 1D ¹H NMR spectrum of α-D-Ribofuranose are primarily due to two factors:
-
Signal Overlap: The proton signals from the carbohydrate backbone are often clustered in a narrow chemical shift range, typically between 3.0 and 5.5 ppm, leading to significant overlap.[1][2][3]
-
Anomeric and Tautomeric Mixtures: In solution, reducing sugars like D-Ribose exist as an equilibrium mixture of different forms. This includes the α and β anomers of both the furanose and pyranose ring forms, and to a lesser extent, the open-chain form.[4][5] Each of these species will have its own set of NMR signals, leading to a highly complex spectrum. For aldopentoses, the proportion of furanose tautomers can range from 21% to 32%.[4]
Q2: I am having trouble assigning the proton and carbon signals for the different anomers of α-D-Ribofuranose. What is the best approach?
A2: A combination of 2D NMR experiments is the most effective strategy for unambiguous signal assignment in complex carbohydrate spectra.[4][6] The recommended workflow is as follows:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify the proton signal associated with each carbon in the ribofuranose ring.[1][2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically protons on adjacent carbons). Starting from a well-resolved anomeric proton (H-1), you can "walk" along the carbon backbone to assign the H-2, H-3, and subsequent protons of that specific anomer.[6]
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system (i.e., all protons of a single anomer). This is particularly useful for identifying all the proton signals belonging to a specific anomeric form, even if some are overlapped.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is useful for confirming assignments and identifying linkages to other molecules in more complex derivatives.[6][7]
-
HSQC-TOCSY: This powerful 2D NMR technique can fully define the covalent structure by correlating the ¹H resonance of every group with the ¹³C chemical shift of the carbon it is attached to, resolving accidental overlaps seen in 1D spectra.[1][2]
Q3: How can I quantify the ratio of α and β anomers in my ribofuranose mixture?
A3: Quantitative NMR (qNMR) can be used to determine the relative concentrations of the anomers. The key is to use the anomeric proton (H-1) signals, as they are typically the most downfield and well-resolved signals in the ¹H NMR spectrum.
-
Method:
-
Acquire a fully relaxed 1D ¹H NMR spectrum. This requires a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being quantified.
-
Carefully integrate the signals corresponding to the H-1 proton of the α-anomer and the H-1 proton of the β-anomer.
-
The ratio of the integrals will give you the relative ratio of the two anomers in the mixture.[8]
-
For accurate quantification, ensure good shimming and consider turning off sample spinning to avoid spinning sidebands.[8]
Q4: My sample is in D₂O, and I don't see any hydroxyl (-OH) proton signals. Can I still get useful information from them?
A4: Yes, observing the hydroxyl protons can be very beneficial as they often have better chemical shift dispersion than the C-H protons.[1][2] However, in D₂O, the hydroxyl protons rapidly exchange with deuterium, making them invisible in the spectrum. To observe these signals, you need to use a solvent system that slows down this exchange. A common method is to use a supercooled aqueous solution (e.g., 99% H₂O / 1% D₂O) at low temperatures (e.g., -14 °C).[1][2] Under these conditions, the -OH signals become sharp and can be used in 2D NMR experiments like HSQC-TOCSY to aid in structure elucidation.[1][2]
Troubleshooting Guides
Issue 1: Severe signal overlap in the ¹H NMR spectrum prevents any meaningful analysis.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.[3] | Prepare your sample as usual and acquire the spectrum on a higher field instrument. |
| Inherent complexity of the mixture. | Employ 2D NMR techniques to resolve overlapping signals in a second dimension. | HSQC Experiment: A standard pulse program (e.g., hsqcedetgpsp) can be used. Key parameters include setting the ¹³C spectral width to cover the expected carbohydrate region (~60-110 ppm) and optimizing the ¹JCH coupling constant (typically ~145 Hz for carbohydrates). |
| TOCSY Experiment: Use a standard pulse program (e.g., dipsi2esgpph). The most critical parameter is the mixing time, which determines the extent of magnetization transfer. A longer mixing time (~80-120 ms) will show correlations to all protons in the spin system. | ||
| Broad signals due to molecular motion or aggregation. | Increase the temperature of the experiment to reduce viscosity and sharpen signals. For larger polysaccharides, temperatures of 60-80°C are common.[4] | Use a variable temperature unit on the NMR spectrometer to acquire spectra at elevated temperatures. Ensure your sample and solvent are stable at the chosen temperature. |
Issue 2: I can't distinguish between the furanose and pyranose forms of ribose in my spectra.
| Potential Cause | Troubleshooting Step | Data Interpretation |
| Lack of characteristic chemical shifts. | Analyze the ¹³C NMR spectrum or an HSQC spectrum. The chemical shifts of the ring carbons are diagnostic for the ring size. | ¹³C Chemical Shifts: Furanose sugars generally have less shielded ¹³C nuclei compared to their pyranose counterparts.[4] The anomeric carbon (C-1) of furanoses typically resonates at a higher frequency than that of pyranoses. The carbon involved in the ring closure (C-4 for furanose, C-5 for pyranose) also has a characteristic chemical shift range. |
| Typical ¹³C Chemical Shift Ranges for Ribose Anomers: | ||
| * α-Furanose: C1 ~102 ppm | ||
| * β-Furanose: C1 ~97 ppm | ||
| * α-Pyranose: C1 ~94 ppm | ||
| * β-Pyranose: C1 ~94 ppm | ||
| Ambiguous coupling constants. | Measure the ³J(H,H) coupling constants from a high-resolution 1D ¹H or a COSY spectrum. The magnitude of these couplings is related to the dihedral angle between the protons, which is different for the five-membered furanose and six-membered pyranose rings. | The conformation of the furanose ring is flexible, which can complicate the interpretation of coupling constants.[5][9] However, comparison to literature values for known ribofuranosides and ribopyranosides can aid in identification. |
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Carbohydrate Ring Moieties.
| Nucleus | Position | Typical Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1) | 4.5 - 5.5 |
| Other Ring Protons | 3.0 - 4.5 | |
| ¹³C | Anomeric Carbons (C-1) | 90 - 110 |
| Ring Carbons with -OH | 68 - 86 | |
| Exocyclic -CH₂OH | 60 - 64 |
Data compiled from multiple sources.[3]
Visualizations
Diagram 1: Recommended workflow for analyzing complex α-D-Ribofuranose mixtures using NMR.
Diagram 2: A decision tree for addressing signal overlap in the NMR spectra of ribofuranose mixtures.
References
- 1. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Reactions Involving alpha-D-Ribofuranose and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving alpha-D-Ribofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Is this compound a general enhancer of enzymatic reactions?
Current scientific literature does not support the concept of this compound as a general-purpose enhancer of enzymatic reactions. Instead, it is typically a substrate or product in specific metabolic pathways. For instance, enzymes like 5-chloro-5-deoxy-d-ribose 1-dehydrogenase (SalM) utilize ribose derivatives as substrates for oxidation.[1] The efficiency of such reactions is governed by principles of enzyme kinetics, including substrate concentration, enzyme concentration, temperature, and pH.[2][3][4]
Q2: Which types of enzymes act on this compound and its derivatives?
Several classes of enzymes can utilize this compound and its derivatives as substrates. These include:
-
Dehydrogenases: These enzymes catalyze the oxidation of ribose derivatives. An example is the oxidation of 5-Cl-d-ribose by SalM.[1]
-
Aldolases: Deoxyribose-5-phosphate aldolases (DERAs), for example, catalyze the reversible aldol (B89426) reaction involving 2-deoxy-D-ribose-5-phosphate.[5]
-
Isomerases: Enzymes like L-rhamnose isomerase can catalyze the interconversion between different monosaccharides, including those structurally related to ribose.[6]
-
Lipases: In synthetic applications, lipases can be used for regioselective deacetylation of peracetylated ribofuranose.[7]
Q3: What are the key parameters to consider when setting up an enzymatic assay with a ribofuranose substrate?
To ensure reliable and reproducible results, the following parameters are critical:
-
Substrate Purity and Concentration: Use a high-purity substrate and prepare stock solutions accurately. The substrate concentration should ideally be around the Michaelis constant (Km) for optimal sensitivity in kinetic studies.[8]
-
Enzyme Concentration: Titrate the enzyme to determine a concentration that results in a linear reaction rate over the desired time course.[9]
-
Buffer Conditions (pH and Ionic Strength): Use a buffer system that maintains a stable pH within the optimal range for the specific enzyme's activity.[10]
-
Temperature: Maintain a constant and optimal temperature for the reaction, as enzyme activity is highly temperature-dependent.[11]
-
Cofactors: Ensure the presence of any necessary cofactors (e.g., NAD+ for dehydrogenases) in saturating concentrations.[12]
-
Controls: Include appropriate controls, such as a reaction without the enzyme (to detect non-enzymatic substrate degradation) and a reaction without the substrate (to measure background signal).[9]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify enzyme activity with a known positive control substrate.[9]- Ensure proper storage of the enzyme at the recommended temperature.- Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions | - Confirm that the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme.[10]- Check for the presence and correct concentration of any required cofactors.[12] |
| Inhibitors in the Sample | - Prepare samples to avoid common inhibitors like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of organic solvents.[9][11]- If contamination is suspected, purify the substrate or enzyme preparation.[10] |
| Incorrect Substrate Anomer | - Be aware that alpha- and beta-anomers of ribofuranose may exist in solution. The enzyme may be specific for one anomer. Allow the substrate solution to equilibrate to reach anomeric equilibrium if necessary. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | - Prepare the substrate solution fresh before each experiment.[9]- Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[9] |
| Contaminating Enzymes | - Use highly purified enzyme preparations.- If using cell lysates, consider the presence of other enzymes that might react with the substrate or detection reagents. |
| Reagent-Related Issues | - Measure the absorbance or fluorescence of individual reaction components to identify the source of the high background.[9]- For fluorescence assays, use black microplates to minimize light scatter.[11] |
Issue 3: Non-Linear Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - Decrease the enzyme concentration or shorten the incubation time.[9]- Ensure the substrate concentration is not limiting during the initial rate measurement. |
| Enzyme Instability | - Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment.[9]- Consider adding stabilizing agents like BSA, if compatible with the assay.[10] |
| Product Inhibition | - Measure the initial reaction velocity where the product concentration is minimal.- If studying the full reaction course, fit the data to a kinetic model that accounts for product inhibition. |
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for Selected Enzymes with Ribose-Related Substrates
| Enzyme | Substrate | Km (mM) | Reference |
| Deoxyribose-5-phosphate aldolase (B8822740) (E. coli) | 2-deoxy-D-ribose-5-phosphate | ~0.1 | [5] |
| Deoxyribose-5-phosphate aldolase (E. coli) | D-2-deoxyribose | ~10 | [5] |
| D-amino acid oxidase | D-serine | Varies | [12] |
Note: Kinetic parameters are highly dependent on experimental conditions.
Experimental Protocols
Protocol: Spectrophotometric Assay for a Hypothetical this compound Dehydrogenase
This protocol describes a general method to measure the activity of a hypothetical NAD+-dependent dehydrogenase that uses this compound as a substrate. The reaction progress is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
This compound
-
Purified this compound Dehydrogenase
-
β-Nicotinamide Adenine Dinucleotide (NAD+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in purified water.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a solution of the enzyme in assay buffer. Keep on ice.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+ solution, and this compound solution. The final volume should be, for example, 1 mL.
-
The final concentrations should be optimized, but a starting point could be 5 mM this compound and 2 mM NAD+.
-
Prepare a blank cuvette containing all components except the substrate to zero the spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix quickly by inversion.
-
Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (in moles/minute).
-
Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General workflow for a spectrophotometric enzyme assay.
References
- 1. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochem.du.ac.in [biochem.du.ac.in]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. imbb.forth.gr [imbb.forth.gr]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
avoiding epimerization during alpha-D-Ribofuranose reactions
Welcome to the technical support center for α-D-Ribofuranose reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing epimerization and controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of α-D-Ribofuranose reactions, and why is it a concern?
A1: Epimerization refers to the inversion of the stereochemical configuration at a single chiral center in a molecule. In the case of α-D-Ribofuranose reactions, this most commonly occurs at the anomeric carbon (C1), leading to the formation of the undesired β-anomer instead of the desired α-anomer. This is a significant issue as the biological activity and structural properties of molecules like nucleosides and carbohydrates are often highly dependent on the specific anomeric configuration.[1][2]
Q2: At which stages of my reaction is epimerization most likely to occur?
A2: Epimerization, or anomerization, is most prevalent during glycosylation reactions. The formation of an oxocarbenium ion intermediate at the anomeric center creates a planar structure, which can then be attacked from either face by the nucleophile (the glycosyl acceptor), leading to a mixture of α and β anomers.[3] The stability of this intermediate and the kinetics of the subsequent nucleophilic attack are influenced by various factors in the reaction environment.
Q3: Are there specific protecting groups that are more prone to causing epimerization?
A3: The choice of protecting groups on the ribofuranose donor has a significant impact on stereoselectivity. While not causing epimerization directly, certain protecting groups can influence the facial selectivity of the incoming nucleophile. For instance, non-participating protecting groups at the C2 position, such as benzyl (B1604629) ethers, are often used to favor the formation of the α-anomer. Conversely, participating groups like acyl substituents (e.g., acetyl, benzoyl) at C2 can lead to the formation of the β-anomer through the formation of a dioxolanylium ion intermediate.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of α and β anomers, with a high proportion of the undesired β-epimer.
Possible Causes and Solutions:
-
Incorrect Choice of Protecting Groups: The protecting group at the C2 position of the ribofuranose donor is crucial for controlling anomeric selectivity.
-
Recommendation: For α-selectivity, utilize a non-participating protecting group at the C2 position, such as a benzyl ether. If you are using an acyl group (e.g., acetyl, benzoyl) at C2, this will strongly favor the formation of the β-anomer due to neighboring group participation.
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the kinetics and thermodynamics of the glycosylation reaction, thereby affecting the α/β ratio.[4]
-
Recommendation: Lowering the reaction temperature can often enhance stereoselectivity. It is advisable to perform temperature screening to identify the optimal conditions for your specific donor-acceptor pair.[4]
-
-
Inappropriate Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid can impact the reaction outcome.[3]
-
Recommendation: Different Lewis acids can favor different anomers. Experiment with a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) and optimize their concentration. Stronger Lewis acids may lead to faster anomerization of the product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state, thus affecting stereoselectivity.
-
Recommendation: Ethereal solvents are often employed to enhance α-selectivity. Consider screening solvents such as diethyl ether, THF, or dichloromethane.
-
Issue 2: The yield of my desired α-D-Ribofuranoside is consistently low.
Possible Causes and Solutions:
-
Donor Reactivity: The leaving group and protecting groups on the glycosyl donor determine its reactivity.
-
Recommendation: If the donor is not reactive enough, consider a more labile leaving group (e.g., trichloroacetimidate, thioglycoside). Conversely, a highly reactive donor might be leading to side reactions. The reactivity of thioglycoside donors can be tuned by modifying the thiol aglycon.
-
-
Acceptor Nucleophilicity: A poorly nucleophilic acceptor will react slowly, potentially allowing for side reactions or decomposition of the activated donor.
-
Recommendation: If possible, modify the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group. The stereoselectivity of glycosylations with benzylidene protected glucose donors is highly susceptible to acceptor nucleophilicity.[4]
-
-
Presence of Water: Trace amounts of water can quench the activated donor and reduce yields.
-
Recommendation: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents and activated molecular sieves to remove moisture.
-
Data Presentation
Table 1: Effect of Reaction Parameters on α/β Selectivity in Glycosylation Reactions
| Donor Protecting Group (C2) | Lewis Acid | Solvent | Temperature (°C) | Typical Predominant Anomer |
| Benzyl (non-participating) | TMSOTf | CH₂Cl₂ | -78 to 0 | α |
| Acetyl (participating) | TMSOTf | CH₂Cl₂ | -20 to 25 | β |
| Benzoyl (participating) | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | β |
| Benzyl (non-participating) | NIS/TfOH | CH₂Cl₂/Ether | -40 to 0 | α |
Note: The actual α/β ratio can vary significantly depending on the specific substrates and other reaction conditions.
Experimental Protocols
Detailed Methodology for Stereoselective α-Glycosylation of a Ribofuranose Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
The glycosyl donor (e.g., a 2-O-benzyl-3,5-di-O-benzoyl-1-O-acetyl-α,β-D-ribofuranose) and the glycosyl acceptor are dried under high vacuum for several hours before use.
-
All solvents (e.g., dichloromethane) should be freshly distilled from an appropriate drying agent (e.g., CaH₂).
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add the glycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid promoter (e.g., TMSOTf, 1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired α-anomer.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
-
Visualizations
Caption: Mechanism of glycosylation involving a planar oxocarbenium ion intermediate.
References
Validation & Comparative
A Comparative Guide to Confirming the Anomeric Configuration of Ribofuranosides
For researchers, scientists, and drug development professionals working with ribofuranosides, the precise determination of the anomeric configuration is a critical step that influences the molecule's biological activity and physicochemical properties. The spatial orientation at the anomeric carbon (C-1) as either alpha (α) or beta (β) can lead to profoundly different molecular interactions. This guide provides an objective comparison of the most effective analytical techniques for this purpose, supported by experimental data and detailed methodologies.
The principal methods for elucidating the anomeric configuration of ribofuranosides include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chemical derivatization coupled with chromatography. Each technique offers unique advantages and provides complementary information, allowing for a comprehensive and unambiguous assignment.
Comparison of Analytical Methods
| Method | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms. | Non-destructive, provides data on the molecule in solution, relatively fast, and can be used for a wide range of compounds.[1] | Requires soluble samples, can be complex to interpret for large molecules, and may not provide absolute configuration without reference compounds. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam. | Provides an unequivocal, high-resolution 3D structure, including the absolute anomeric configuration.[2][3][4][5][6] Considered the "gold standard".[4] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution conformation. |
| Chemical Derivatization | Chemically modifies the ribofuranoside to enhance its separation and detection by chromatographic methods like HPLC or GC.[7][8][9][10] | Increases volatility for GC analysis, improves chromatographic resolution, and enhances detection sensitivity.[8] | Can be time-consuming, may introduce artifacts, and requires careful optimization of reaction conditions. |
Data Presentation: Key Diagnostic Markers
The following tables summarize key quantitative data used to differentiate between α and β anomers of ribofuranosides using NMR spectroscopy.
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Ribofuranoside Anomers
| Parameter | α-Anomer | β-Anomer | Reference |
| Anomeric Proton (H-1) Chemical Shift (δ) | ~5.1 ppm | ~4.5 ppm | [11] |
| J(H-1, H-2) Coupling Constant | Typically small (~1-4 Hz) | Typically larger (~4-8 Hz) for trans-diaxial protons in certain conformations | [12][13] |
Note: Chemical shifts can vary depending on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shifts for Ribofuranoside Anomers
| Parameter | α-Anomer | β-Anomer | Reference |
| Anomeric Carbon (C-1) Chemical Shift (δ) | ~90-100 ppm | ~90-100 ppm (often slightly upfield from α) | [1][14] |
| ¹J(C-1, H-1) Coupling Constant | Larger (~170 Hz) | Smaller (~160 Hz) | [1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the ribofuranoside sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The chemical shift of the anomeric proton (H-1) is a primary indicator. Protons of α-glycosides typically resonate 0.3-0.5 ppm downfield from those of the corresponding β-glycosides.[11] For example, the α-anomeric proton may appear around 5.1 ppm, while the β-anomeric proton is around 4.5 ppm.[11]
-
The coupling constant between H-1 and H-2 (J(H-1, H-2)) provides further evidence. The magnitude of this coupling is dependent on the dihedral angle between these two protons, which is influenced by the anomeric configuration.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the anomeric carbon (C-1) can be informative, although the ranges for α and β anomers can overlap.[1][14]
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
These experiments are crucial for assigning all proton and carbon signals, which is a prerequisite for unambiguous NOE analysis.
5. Nuclear Overhauser Effect (NOE) Difference Spectroscopy:
-
This technique provides definitive proof of the anomeric configuration by detecting through-space interactions between protons.
-
For a β-ribofuranoside, irradiation of the anomeric proton (H-1) will show an NOE to the protons on the same face of the furanose ring, typically H-2' and H-4'.
-
For an α-ribofuranoside, an NOE would be expected between H-1' and the protons on the opposite face.
-
The anomeric configuration of various nucleosides has been unambiguously assigned using NOE difference spectroscopy.[15]
X-ray Crystallography
1. Crystallization:
-
The primary challenge is to grow a single, diffraction-quality crystal of the ribofuranoside. This often involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Data Collection:
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.
-
The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[3]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined, and an electron density map is calculated.[3]
-
A molecular model is built into the electron density map and refined to best fit the experimental data.[3] The final refined structure provides the precise three-dimensional coordinates of all atoms, thereby unequivocally establishing the anomeric configuration.[2][4]
Chemical Derivatization for Chromatographic Analysis
1. Derivatization Reaction (Example: Acetylation):
-
Dissolve the ribofuranoside in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride (B1165640) and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Quench the reaction and purify the acetylated product. This simple derivatization with acetic anhydride can make the compound more amenable to reversed-phase chromatography and mass spectrometric detection.[10]
2. Chromatographic Analysis (GC or HPLC):
-
Develop a chromatographic method to separate the anomeric derivatives.
-
For GC analysis, trimethylsilyl (B98337) (TMS) derivatives are commonly used to increase volatility.[8]
-
For HPLC, various derivatization agents can be employed to introduce a chromophore or fluorophore for enhanced detection.[9]
-
The retention times of the α and β anomers will differ, allowing for their separation and quantification. The efficacy of resolving anomers that differ only in their α and β anomeric configurations has been demonstrated.[8]
Mandatory Visualization
Caption: Workflow for determining the anomeric configuration of ribofuranosides.
Caption: Logic for anomeric assignment using NOE spectroscopy.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to Alpha-D-Ribofuranose and Beta-D-Ribofuranose in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-D-Ribofuranose and beta-D-Ribofuranose, focusing on their structural distinctions, thermodynamic stability, and functional implications within biological systems. The content is supported by experimental data and includes detailed methodologies for key analytical techniques.
Structural and Conformational Differences
This compound and beta-D-Ribofuranose are anomers of the five-carbon sugar ribose, differing only in the stereochemical configuration at the anomeric carbon (C1'). In the Haworth projection, the hydroxyl group on the C1' carbon is positioned on the opposite side (trans) of the CH₂OH group at C4' in the alpha anomer, while it is on the same side (cis) in the beta anomer. This seemingly minor structural variance leads to significant differences in their biological roles and the stability of the macromolecules they form.
In aqueous solution, D-ribose exists as an equilibrium mixture of its different isomeric forms, with the pyranose forms being predominant. However, it is the furanose form that is biologically most relevant.
Thermodynamic Stability
While the beta-pyranose form of ribose is the most stable in aqueous solution, within the furanose forms, the relative stability of the alpha and beta anomers is a critical factor in their biological utilization. Computational studies in the gas phase suggest that the α-anomer of ribofuranose is slightly more stable than the β-anomer. However, in aqueous solution, the presence of the beta-anomer in biologically crucial molecules like nucleosides and nucleotides points towards a thermodynamic or kinetic preference for this form during biosynthesis.
Table 1: Comparison of Thermodynamic Properties
| Property | This compound | beta-D-Ribofuranose | Experimental Method |
| Relative Energy (Gas Phase, ΔG) | More Stable | Less Stable | Computational (DFT) |
| Predominance in Nucleosides/Nucleotides | Virtually Absent | Almost Exclusively Present | X-ray Crystallography, NMR |
Biological Significance and Functional Comparison
The most profound difference between the two anomers is their prevalence in biological systems. Beta-D-ribofuranose is the exclusive anomer found in the backbone of ribonucleic acid (RNA) and is a fundamental component of essential molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and flavin adenine dinucleotide (FAD). This universal selection of the beta-anomer underscores its critical role in the storage and transfer of genetic information and in cellular metabolism.
Conversely, this compound is exceedingly rare in natural biological systems. However, synthetic oligonucleotides incorporating alpha-anomeric nucleosides have garnered significant interest in drug development due to their unique properties.
Table 2: Functional Comparison in Biological Systems
| Feature | This compound containing Molecules | beta-D-Ribofuranose containing Molecules |
| Natural Occurrence | Extremely rare | Abundant (RNA, ATP, NAD, FAD) |
| Role in Genetics | Not naturally involved | Backbone of RNA, essential for transcription and translation |
| Role in Metabolism | Not naturally involved | Core of ATP (energy currency), NAD/FAD (redox cofactors) |
| Nuclease Resistance | High | Susceptible |
| Hybridization with RNA | Forms stable parallel duplexes | Forms standard antiparallel duplexes |
Signaling and Metabolic Pathways
The central role of beta-D-ribofuranose is evident in the fundamental pathways of nucleotide biosynthesis. The precursor for both de novo and salvage pathways for nucleotide synthesis is 5-phospho-alpha-D-ribosyl -1-pyrophosphate (PRPP). Interestingly, the synthesis of PRPP starts from ribose-5-phosphate (B1218738), which is in equilibrium between its anomeric forms. The enzyme PRPP synthetase specifically utilizes the alpha-anomer of ribose-5-phosphate to produce PRPP. Subsequently, in the synthesis of nucleosides, the pyrophosphate group of PRPP is replaced by a nucleobase with an inversion of configuration at the anomeric carbon, resulting in the formation of a beta-N-glycosidic bond.
The nucleotide salvage pathway also highlights the central role of the ribose moiety in its beta-configuration. Pre-formed nucleobases are attached to a ribose-1-phosphate (B8699412) donor, often derived from the phosphorolysis of existing nucleosides, to form new beta-nucleosides.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Anomer Separation and Quantification
Objective: To separate and quantify the alpha and beta anomers of D-ribofuranose in an aqueous solution.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of D-ribose in deionized water.
-
Allow the solution to equilibrate at a specific temperature (e.g., 25°C) for several hours to reach anomeric equilibrium.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Utilize an HPLC system equipped with a refractive index (RI) detector.
-
Employ a specialized carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724)/Water gradient (e.g., starting with 85:15 and gradually decreasing the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the alpha and beta anomers based on their retention times (typically, the beta anomer elutes slightly later).
-
Quantify the area under each peak.
-
Calculate the percentage of each anomer in the equilibrium mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Objective: To structurally characterize and quantify the anomeric composition of D-ribose in solution.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of D-ribose in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Allow the solution to equilibrate.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of all proton and carbon signals for each anomer.
-
-
Data Analysis:
-
Identify the anomeric proton signals (H1') for both alpha and beta furanose and pyranose forms. These signals appear as distinct doublets in the ¹H NMR spectrum.
-
The coupling constant (J-coupling) between H1' and H2' is characteristic of the anomeric configuration.
-
Integrate the anomeric proton signals to determine the relative abundance of each anomer in the equilibrium mixture.
-
Enzyme Kinetic Analysis: Comparing Substrates with Alpha and Beta Anomers
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme for substrates containing either alpha- or beta-D-ribofuranose.
Methodology:
-
Substrate Synthesis: Synthesize the alpha- and beta-anomers of the desired riboside substrate.
-
Enzyme Assay:
-
Prepare a series of substrate concentrations for both the alpha and beta anomers.
-
Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for each anomer.
-
Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear representation of the data.
-
Table 3: Hypothetical Enzyme Kinetic Data
| Substrate Anomer | Kₘ (mM) | Vₘₐₓ (µmol/min) | kcat/Kₘ (M⁻¹s⁻¹) |
| Beta-Riboside | 0.5 | 100 | 2.0 x 10⁵ |
| Alpha-Riboside | 5.0 | 20 | 4.0 x 10³ |
Conclusion
The distinction between alpha- and beta-D-ribofuranose, though subtle in chemical structure, has profound consequences for their roles in biological systems. The overwhelming preference for the beta-anomer in fundamental molecules like RNA and ATP underscores a highly specific selection process during evolution, likely driven by the unique structural and conformational properties it imparts to these macromolecules. While the alpha-anomer is largely excluded from natural biological processes, its synthetic incorporation into oligonucleotides offers promising therapeutic avenues due to enhanced stability and unique hybridization properties. A thorough understanding of the comparative biochemistry of these two anomers is therefore essential for researchers in molecular biology, drug discovery, and biotechnology.
alpha-D-Ribofuranose vs. L-ribofuranose: A Comparative Study for Researchers
A deep dive into the structural nuances, biological significance, and experimental differentiation of two pivotal stereoisomers.
Ribofuranose, the five-membered ring form of ribose, is a cornerstone of modern biochemistry and drug development. Its stereoisomers, specifically alpha-D-Ribofuranose and L-ribofuranose, present a classic case of how subtle changes in molecular geometry can lead to vastly different biological roles. While this compound is a fundamental component of life's central molecules, its enantiomer, L-ribofuranose, is a rare sugar whose "unnatural" configuration is being harnessed for novel therapeutic applications. This guide provides a comparative analysis for researchers, complete with experimental data and protocols.
Structural and Physicochemical Properties: A Tale of Mirror Images
This compound and L-ribofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This fundamental difference in chirality dictates their interactions with other chiral molecules, such as enzymes and receptors, in biological systems.[3] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C1), which is the carbon atom of the hemiacetal group.
| Property | This compound | L-ribofuranose |
| Molecular Formula | C₅H₁₀O₅[1][4] | C₅H₁₀O₅[5][6] |
| Molar Mass | 150.13 g/mol [1][4] | 150.13 g/mol [5][6] |
| Chirality at C2, C3, C4 | S, R, R[3] | R, S, S[3] |
| Natural Abundance | High (component of RNA, ATP)[7][8] | Very low (unnatural sugar)[8] |
| Biological Role | Essential for genetic coding, energy transfer[7][8] | Primarily used in synthetic chemistry and as a precursor for antiviral nucleoside analogues[6] |
Biochemical Significance and Applications
The Ubiquitous D-form: this compound is a core structural component of ribonucleic acid (RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP).[7] Its presence is essential for a vast array of cellular processes, including gene expression, regulation, and cellular metabolism.[7][8] The specific stereochemistry of D-ribose is a prerequisite for the formation of the stable, helical structure of RNA.[9]
The Therapeutic Potential of the L-form: L-ribofuranose, being the enantiomer of the naturally occurring D-form, is not readily metabolized by most biological pathways.[3] This metabolic resistance makes it an attractive building block for the synthesis of nucleoside analogues with therapeutic potential.[6] For instance, L-ribofuranose is a precursor for antiviral agents like levovirin, which has been investigated for its activity against HIV.[6] The incorporation of L-nucleosides can disrupt viral replication, as viral polymerases may mistakenly use them, leading to chain termination or dysfunctional genetic material.
Experimental Protocols for Differentiation and Analysis
Distinguishing between these two stereoisomers is crucial for both research and pharmaceutical quality control. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are two powerful techniques for this purpose.
Protocol 1: Chiral HPLC for Enantiomeric Separation
-
Objective: To separate and quantify D- and L-ribofuranose.
-
Methodology:
-
Column: A chiral stationary phase column, such as a Chiralpak AD-H column, is used.[10]
-
Mobile Phase: An isocratic elution with a mixture of hexane (B92381) and ethanol (B145695), often with a small amount of a modifier like trifluoroacetic acid (TFA), is typically employed. A common mobile phase composition is a 7:3 ratio of hexane to ethanol with 0.1% TFA.
-
Flow Rate: A flow rate of 0.5 mL/min is generally suitable.
-
Detection: A refractive index (RI) detector is commonly used for carbohydrate analysis.[10]
-
Analysis: Under these conditions, the D- and L-enantiomers will have different retention times, allowing for their separation and quantification.[10][11] It is important to note that different anomers (alpha and beta) may also be separated, resulting in multiple peaks for each enantiomer.[10]
-
Protocol 2: ¹H NMR Spectroscopy for Anomeric and Conformational Analysis
-
Objective: To identify the anomeric configuration (alpha vs. beta) and determine the solution-state conformation of the furanose ring.
-
Methodology:
-
Sample Preparation: Dissolve the purified ribofuranose sample in a deuterated solvent, such as D₂O.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
The anomeric proton (H-1) signal is a key diagnostic. Its chemical shift and coupling constant (J-coupling) to the H-2 proton are characteristic of the anomeric configuration.
-
The various tautomers (alpha-furanose, beta-furanose, alpha-pyranose, beta-pyranose) will exist in equilibrium in solution, each giving rise to a distinct set of signals.[8][12]
-
Advanced 2D NMR techniques, such as COSY and TOCSY, can be used to assign all proton resonances and confirm the sugar's identity and isomeric form.
-
-
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound and L-ribofuranose in a research context.
Caption: A logical workflow for the comparative experimental analysis of D- and L-ribofuranose.
References
- 1. This compound | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(9CI) CAS#: 32445-75-3 [m.chemicalbook.com]
- 5. L-ribofuranose | C5H10O5 | CID 11804933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-L-ribofuranose | 41546-19-4 | Benchchem [benchchem.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Ribose - Wikipedia [en.wikipedia.org]
- 9. First experimental evidence for the preferential stabilization of the natural D- over the nonnatural L-configuration in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of alpha-D-Ribofuranose: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alpha-D-Ribofuranose, a critical carbohydrate component of nucleic acids and various pharmaceuticals, can be achieved through both traditional chemical methods and modern enzymatic approaches. The choice of synthetic route has significant implications for yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Comparing Chemical and Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Starting Material | D-Ribose | Nucleosides (e.g., guanosine, inosine) |
| Key Intermediates | Protected ribose derivatives (e.g., acetals, esters) | alpha-D-Ribose-1-phosphate |
| Overall Yield | Variable, often moderate (e.g., 57% for a multi-step synthesis of a derivative)[1] | High (near quantitative yields for the phosphate (B84403) precursor, with isolated yields of 74-94%)[2][3] |
| Product Purity | Often a mixture of anomers (α/β), requiring extensive purification | Highly stereospecific, yielding predominantly the α-anomer |
| Reaction Conditions | Often harsh (strong acids/bases, high temperatures, anhydrous solvents) | Mild (physiological pH, ambient temperature, aqueous media) |
| Reaction Time | Multi-step processes can be lengthy (days) | Can be faster, but enzyme preparation and incubation may take time |
| Cost-Effectiveness | Can be expensive due to costly reagents, solvents, and purification steps[1][4] | Enzyme cost can be a factor, but overall process can be more economical due to higher yields and reduced purification needs. |
| Environmental Impact | Generates significant chemical waste, uses hazardous reagents and solvents | "Green" approach with biodegradable catalysts (enzymes) and less hazardous waste.[5][6] |
| Scalability | Can be challenging to scale up due to complex procedures and purification.[4] | Potentially more scalable, especially with immobilized enzymes. |
Delving Deeper: A Closer Look at the Synthetic Pathways
Chemical Synthesis: A Multi-Step Endeavor
The chemical synthesis of this compound from D-ribose is a well-established but often intricate process. It typically involves a series of protection, activation, and deprotection steps to control the stereochemistry and reactivity of the hydroxyl groups. A common strategy involves the formation of a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can then be further manipulated to yield the desired alpha-anomer.
This multi-step nature, while offering versatility, presents several challenges. The use of protecting groups adds to the number of synthetic steps, and their subsequent removal can sometimes be difficult. The formation of anomeric mixtures (alpha and beta isomers) is a frequent issue, necessitating laborious chromatographic purification to isolate the desired this compound.[4][7] Furthermore, the reliance on harsh reagents and organic solvents contributes to a significant environmental footprint.
Experimental Protocol: A Typical Chemical Synthesis of a Ribofuranose Derivative
This protocol outlines the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a key intermediate.
Step 1: Methyl Glycoside Formation
-
Dissolve D-ribose in methanol (B129727) containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction mixture at room temperature for several hours to form the methyl ribofuranoside.
-
Neutralize the acid with a base (e.g., sodium carbonate) and concentrate the solution under reduced pressure.
Step 2: Benzoylation
-
Dissolve the methyl ribofuranoside in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath and add benzoyl chloride dropwise.
-
Allow the reaction to proceed for several hours, then quench with water and extract the product with an organic solvent.
-
Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the benzoylated intermediate.
Step 3: Acetolysis
-
Dissolve the benzoylated intermediate in a mixture of acetic acid and acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) at low temperature.
-
Stir the reaction for a specified time, monitoring for the formation of the acetylated product.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. The crude product, a mixture of anomers, is then purified by recrystallization or column chromatography to yield the desired β-anomer.[8]
Enzymatic Synthesis: A Greener and More Specific Alternative
Enzymatic synthesis offers a more elegant and environmentally friendly route to this compound, primarily through the production of its activated precursor, alpha-D-ribose-1-phosphate. This approach leverages the high specificity of enzymes, particularly nucleoside phosphorylases, to catalyze the desired transformation under mild, aqueous conditions.
The core of this method is the phosphorolysis of a nucleoside (like inosine (B1671953) or guanosine) in the presence of inorganic phosphate, catalyzed by a purine (B94841) nucleoside phosphorylase (PNP). This reaction is highly stereospecific, yielding exclusively the alpha-anomer of ribose-1-phosphate.[2][3] This intermediate can then be readily converted to this compound through enzymatic or mild chemical hydrolysis.
The advantages of this biocatalytic approach are numerous. The high stereoselectivity eliminates the need for complex purification to separate anomers. The mild reaction conditions reduce energy consumption and the use of hazardous materials. Furthermore, the enzymes themselves are biodegradable, making the process inherently "greener". While the initial cost of enzymes can be a consideration, their potential for immobilization and reuse can enhance the economic viability of this method on a larger scale.
Experimental Protocol: Enzymatic Synthesis of alpha-D-Ribose-1-Phosphate
This protocol describes the synthesis of alpha-D-ribose-1-phosphate using purine nucleoside phosphorylase.
Materials:
-
Inosine (or another suitable purine nucleoside)
-
Potassium phosphate buffer
-
Purine Nucleoside Phosphorylase (PNP)
Procedure:
-
Dissolve inosine in a potassium phosphate buffer at a specified pH (typically around 7.0-8.0).
-
Add the purine nucleoside phosphorylase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a duration determined by the enzyme's activity and substrate concentration.
-
Monitor the progress of the reaction by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to confirm the formation of alpha-D-ribose-1-phosphate and the consumption of inosine.
-
Once the reaction is complete, the enzyme can be denatured by heating and removed by centrifugation.
-
The resulting solution containing alpha-D-ribose-1-phosphate can be used directly for subsequent reactions or the product can be isolated and purified, for example, as a barium salt.[2][9]
Visualizing the Synthesis: Workflow Diagrams
To further illustrate the distinct nature of these two synthetic approaches, the following diagrams, generated using the DOT language, depict the typical workflows for both chemical and enzymatic synthesis.
Caption: Workflow for the chemical synthesis of a protected this compound derivative.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion: A Clear Choice for a Greener Future
While chemical synthesis has historically been the cornerstone of carbohydrate chemistry, the advent of robust enzymatic methods presents a compelling alternative for the production of this compound. The enzymatic route offers significant advantages in terms of stereoselectivity, yield, and environmental sustainability. For applications where high purity of the alpha-anomer is critical and a green manufacturing process is desired, enzymatic synthesis is the superior choice.
Chemical synthesis, however, may still be relevant for the creation of novel, non-natural ribofuranose derivatives where specific protecting group strategies are necessary and enzymatic pathways are not available. Ultimately, the selection of the synthetic method will depend on the specific goals of the research or production campaign, weighing the trade-offs between versatility, efficiency, cost, and environmental impact. For the straightforward and efficient production of this compound, the enzymatic pathway represents a significant step forward in sustainable chemical manufacturing.
References
- 1. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furanosyl Donors in Glycosylation: The Role of alpha-D-Ribofuranose and Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of furanosides is a critical step in the development of novel therapeutics and biological probes. The choice of the furanosyl donor is paramount in determining the yield, selectivity, and overall efficiency of the glycosylation reaction. This guide provides an objective comparison of alpha-D-ribofuranose-derived donors and other furanosyl donors, supported by experimental data and detailed protocols to aid in the selection of the optimal glycosylation strategy.
Furanosides, five-membered carbohydrate rings, are key components of numerous biologically significant molecules, including nucleic acids and bacterial cell wall polysaccharides. Their synthesis, however, presents unique challenges compared to their pyranosidic counterparts, particularly in controlling the stereochemistry at the anomeric center. This guide will delve into the performance of various furanosyl donors, with a focus on comparing this compound donors to other commonly employed furanosyl donors.
Comparative Performance of Furanosyl Donors
The efficacy of a glycosylation reaction is primarily assessed by its yield and stereoselectivity (the ratio of α to β anomers). The following tables summarize the performance of different furanosyl donors in glycosylation reactions, providing a quantitative basis for comparison.
Table 1: Glycosylation Reactions Involving Ribofuranosyl Donors
| Donor Type | Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Ribofuranosyl Sulfone (α-anomer) | Aromatic Aldehydes | - | - | High | up to 94:6 (E/Z) | [1][2] |
| Ribofuranosyl Sulfone (β-anomer) | Aromatic Aldehydes | - | - | - | 41:59 (E/Z) | [2] |
| α-D-Ribosyl Fluoride | Various | Resorcin[3]arene capsule | - | - | β-selective | [4] |
| 1,3,5-tri-O-benzoyl-α-D-ribose derivative | - | - | - | - | - | [5] |
Table 2: Glycosylation Reactions Involving Other Furanosyl Donors
| Donor Type | Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Galactofuranose thioimidate | Various | Copper(II) ions | - | - | - | [6] |
| Galactofuranoside (from pyranoside rearrangement) | Glucosamine donor | - | - | 96 | - | [3] |
| Arabinose Phosphate (B84403) | 6-hydroxy galactopyranose | Bis-thiourea | nPr₂O | High | β-selective | [7][8] |
| Fucofuranosyl Phosphate | 6-hydroxy galactopyranose | Bis-thiourea | nPr₂O | Excellent | Good β-selectivity | [7] |
| Galactofuranosyl Phosphate | 6-hydroxy galactopyranose | Bis-thiourea | nPr₂O | Excellent | Good β-selectivity | [7] |
| Xylofuranosyl Bromide | Alcohol acceptors | Phenanthroline | MTBE/CH₂Cl₂ | - | α-selective | [9] |
| Arabinofuranosyl Bromide | Pyranoside/Furanoside nucleophiles | Phenanthroline | MTBE/CH₂Cl₂ | - | - | [9] |
| Acyclic D-galacto donor | Various | HgO/HgCl₂ | Methanol | Good to Excellent | β-selective | [10] |
Key Factors Influencing Stereoselectivity
The stereochemical outcome of a glycosylation reaction is a delicate interplay of several factors. Understanding these factors is crucial for designing a successful synthesis.
Caption: Key factors influencing the stereochemical outcome of glycosylation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of glycosylation methods. Below are representative protocols for glycosylation reactions using different types of furanosyl donors.
Protocol 1: Glycosylation using a Thioglycoside Donor (General Procedure)
This protocol outlines a general method for the activation of thioglycoside donors using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent). Add activated 4 Å molecular sieves.
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Activation: In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous CH₂Cl₂. Add the NIS solution to the reaction mixture dropwise. After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding triethylamine (B128534).
-
Work-up: Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to yield the desired product.[11]
Protocol 2: Glycosylation using a Trichloroacetimidate (B1259523) Donor (General Procedure)
This protocol describes a general method for glycosylation using a protected furanosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Preparation: To a flame-dried flask under an inert atmosphere, add the protected furanosyl trichloroacetimidate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent). Add activated 4 Å molecular sieves.
-
Dissolution: Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Activation: Add a catalytic amount of TMSOTf solution dropwise.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Quenching: Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Work-up: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂. Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[11]
Protocol 3: Organocatalytic Furanosylation with a Phosphate Donor
This protocol is based on the use of a bis-thiourea hydrogen-bond-donor catalyst for stereoselective furanosylation.
-
Reaction Setup: In a reaction vessel, combine the furanosyl phosphate donor (0.2 mmol), the alcohol acceptor (0.4 mmol), 5 mol% of the bis-thiourea catalyst, and 500 mg of 4 Å molecular sieves.
-
Solvent Addition: Add n-propyl ether (nPr₂O, 5 mL).
-
Reaction Conditions: Stir the mixture constantly at 40 °C for 18 hours.
-
Analysis and Purification: The product anomeric ratio is determined by ¹H NMR spectroscopy. The product is isolated through standard purification techniques.[7]
General Glycosylation Workflow
The process of chemical glycosylation, regardless of the specific donor and acceptor, follows a general workflow.
Caption: General workflow for a chemical glycosylation reaction.
Conclusion
The selection of a furanosyl donor is a critical decision in the synthesis of furanosides. While this compound donors are essential for the synthesis of nucleosides and their analogues, a diverse array of other furanosyl donors offers a broad toolkit for accessing a wide range of furanoside-containing structures. The choice of donor, in conjunction with the appropriate promoter, solvent, and protecting groups, allows for the fine-tuning of reactivity and stereoselectivity. This guide provides a starting point for researchers to navigate the complexities of furanosylation and select the most promising strategy for their synthetic targets. The provided experimental data and protocols serve as a practical resource for the implementation of these methods in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Ribofuranoid exo-Glycals by One-Pot Julia Olefination Using Ribofuranosyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of comprehensive strategies for furanoid glycal synthesis and their applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28598H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of D-Ribose: X-ray Crystallography vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is fundamental to understanding their biological roles and designing effective therapeutics. This guide provides a comparative analysis of two primary techniques for structure validation, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, using D-ribose as a case study. A crucial finding is that while the furanose form of ribose is biologically ubiquitous (e.g., in RNA), it is not the form observed in the crystalline solid state. Instead, D-ribose crystallizes in its pyranose form. This guide will, therefore, compare the solid-state structure of the pyranose anomers as determined by X-ray crystallography with the solution-state structure of the biologically relevant furanose anomers characterized by NMR spectroscopy.
At a Glance: Solid-State vs. Solution-State Structures of D-Ribose
The structural validation of D-ribose reveals a fascinating divergence between its solid-state and solution-state conformations. X-ray crystallography provides a high-resolution, static picture of the molecule in a crystal lattice, while NMR spectroscopy offers insights into the dynamic equilibrium of different isomers in solution.
| Feature | X-ray Crystallography (Solid State) | NMR Spectroscopy (Solution State) |
| Observed Form | Primarily a mixture of α-D-ribopyranose and β-D-ribopyranose. | An equilibrium mixture of α/β-pyranose (approx. 76%) and α/β-furanose (approx. 24%) forms. |
| Principle | Diffraction of X-rays by a single crystal to determine electron density and thus atomic positions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe chemical environment and connectivity. |
| Key Data | Precise 3D coordinates, bond lengths, bond angles, crystal packing information. | Chemical shifts, scalar (J) coupling constants, Nuclear Overhauser Effects (NOEs), providing information on connectivity, stereochemistry, and conformation. |
| Primary Advantage | Provides a definitive, atomic-resolution structure of the crystalline form. | Allows for the study of molecules in a more biologically relevant solution state and can characterize conformational flexibility and equilibrium. |
| Limitations | Crystal growth can be a major bottleneck; the solid-state conformation may not be the biologically active one. | Structure is an interpretation of averaged data for molecules in dynamic exchange; absolute configuration is not directly determined. |
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from X-ray crystallography for the pyranose forms of D-ribose and from NMR spectroscopy for the furanose forms in an aqueous solution.
X-ray Crystallography Data: D-Ribopyranose Anomers
The crystal structure of D-ribose reveals the presence of both α- and β-pyranose anomers. The data presented below is for β-D-ribopyranose, obtained from the Cambridge Crystallographic Data Centre (CCDC).
Table 1: Selected Bond Lengths and Angles for β-D-Ribopyranose from X-ray Crystallography (CCDC Entry: 768156)
| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | Bond Angles | ||
| C1-C2 | 1.525 | C1-C2-C3 | 110.8 |
| C2-C3 | 1.522 | C2-C3-C4 | 111.4 |
| C3-C4 | 1.528 | C3-C4-C5 | 109.9 |
| C4-C5 | 1.517 | C4-C5-O5 | 111.2 |
| C5-O5 | 1.439 | C5-O5-C1 | 112.5 |
| C1-O5 | 1.431 | O5-C1-C2 | 111.3 |
| C1-O1 | 1.396 | O1-C1-O5 | 111.1 |
Note: Data is derived from a representative crystal structure and may vary slightly between different crystallographic studies.
NMR Spectroscopy Data: α-D-Ribofuranose in Solution
In solution, D-ribose exists in equilibrium between its various forms. NMR spectroscopy allows for the characterization of each of these forms, including the biologically significant α-D-ribofuranose. The conformation of the furanose ring can be inferred from the proton-proton (¹H-¹H) J-coupling constants, as described by the Karplus relationship.
Table 2: ¹H NMR Chemical Shifts and J-Coupling Constants for α-D-Ribofuranose in D₂O
| Proton | Chemical Shift (ppm) | Coupling Constant | Value (Hz) |
| H-1 | ~5.23 | J (H1-H2) | ~4.5 |
| H-2 | ~4.10 | J (H2-H3) | ~5.0 |
| H-3 | ~4.00 | J (H3-H4) | ~6.5 |
| H-4 | ~4.15 | J (H4-H5a) | ~3.0 |
| H-5a | ~3.75 | J (H4-H5b) | ~5.5 |
| H-5b | ~3.65 | J (H5a-H5b) | ~-12.0 |
Note: Chemical shifts and coupling constants are approximate and can vary with temperature, pH, and solvent conditions. The data presented is a consensus from typical values reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are representative protocols for the structural analysis of a monosaccharide like D-ribose using X-ray crystallography and NMR spectroscopy.
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of D-ribose are grown, typically by slow evaporation of a saturated aqueous solution. The resulting crystals often contain a mixture of α- and β-pyranose anomers.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) within an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector, generating a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model of the ribopyranose molecule is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: A sample of D-ribose (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of D₂O) in a 5 mm NMR tube. A small amount of an internal standard may be added for chemical shift referencing.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed. For ¹H NMR, the residual HDO signal is often suppressed.
-
Spectral Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected.
-
Data Analysis and Structure Determination: The signals in the various spectra are assigned to the specific protons and carbons of the different ribose anomers present in the solution. ¹H-¹H J-coupling constants are measured from the fine splitting of the proton signals. These coupling constants are used to determine the relative stereochemistry and the preferred conformation of the furanose and pyranose rings in solution.
Visualization of Validation Workflow
The following diagram illustrates the general workflow for validating the structure of a carbohydrate, incorporating both X-ray crystallography and NMR spectroscopy.
Caption: Workflow for carbohydrate structure validation.
A Comparative Analysis of Protecting Groups for α-D-Ribofuranose: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection and application of protecting groups are paramount in the multi-step synthesis of complex molecules derived from α-D-Ribofuranose. This guide provides an objective comparison of commonly employed protecting groups for the hydroxyl functions of α-D-Ribofuranose, supported by experimental data and detailed protocols to aid in the design and execution of synthetic strategies.
The polyhydroxylic nature of α-D-Ribofuranose necessitates the use of protecting groups to achieve regioselectivity and stereoselectivity in chemical transformations. The ideal protecting group should be introduced in high yield, stable under a variety of reaction conditions, and removable chemoselectively in high yield without affecting other functional groups. This guide focuses on three major classes of protecting groups for the hydroxyls of α-D-Ribofuranose: silyl (B83357) ethers, acyl esters, and acetals.
Comparative Data of Common Protecting Groups
The following tables summarize quantitative data for the installation and removal of common protecting groups on α-D-Ribofuranose, compiled from various literature sources.
Silyl Ether Protecting Groups
Silyl ethers are widely used for the protection of hydroxyl groups due to their ease of formation, stability, and selective removal under mild conditions. Their steric bulk can be tuned to achieve regioselective protection of the primary 5'-hydroxyl group.
| Protecting Group | Substrate | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) |
| TBDMS | Ribonucleoside | TBDMS-Cl, Imidazole, DMF | High | TBAF, THF | >95% |
| TBDMS | 3',5'-di-O-protected Ribonucleoside | TBDMS-Cl, N-methylimidazole | High | Ammonium fluoride | High |
| TIPDSi | Ribonucleoside | TIPDSiCl₂, Pyridine | 72-89% | TBAF, THF | High |
Acyl Ester Protecting Groups
Acyl groups, such as acetyl and benzoyl, are robust protecting groups that are stable to acidic conditions. They are typically introduced using acid anhydrides or acyl chlorides in the presence of a base.
| Protecting Group | Substrate | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) |
| Acetyl | D-Ribose | Ac₂O, Pyridine, 24h | 58-66% | NaOMe, MeOH | High |
| Acetyl | 5-Deoxy-D-ribofuranose | Ac₂O, Pyridine | High | 0.04N H₂SO₄, 80-85°C (for hydrolysis of all groups) | High |
| Benzoyl | 1-O-methyl-D-ribofuranoside | Benzoyl chloride, Pyridine | High | Ethanolic Ammonia | 85-88% (in nucleoside synthesis) |
| Benzoyl | Ribonucleoside | Benzoyl chloride, Pyridine | High | Ethanolic Ammonia | High |
Acetal Protecting Groups
Acetal protecting groups, most commonly the isopropylidene group, are used to protect cis-diols, such as the 2' and 3'-hydroxyls of ribofuranose, in a single step. They are stable to basic and neutral conditions but are readily cleaved by acid.
| Protecting Group | Substrate | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) |
| Isopropylidene | D-Ribopyranosylamine | Acetone, 2,2-dimethoxypropane, TsOH | High | 80% Acetic acid | 98% |
| Isopropylidene | Adenosine | Acetone, 2,2-dimethoxypropane, TsOH | High | Acidic hydrolysis | High |
| Isopropylidene | D-Ribose | Acetone, SnCl₂·2H₂O, H₂SO₄ (cat.), 40-45°C | 88% | 0.04N H₂SO₄, 80-85°C | High |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate typical experimental workflows for the protection and deprotection of α-D-Ribofuranose and the concept of orthogonal protection.
A Comparative Guide to Assessing the Purity of Synthetic alpha-D-Ribofuranose
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthetic alpha-D-Ribofuranose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is contingent on several factors, including the nature of the analyte, potential impurities, and the required level of quantitative accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on the differential partitioning of analytes between a mobile and a stationary phase. | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei, enabling absolute quantification against a certified reference material. |
| Typical Impurities Detected | Anomers (β-D-ribofuranose), epimers, residual starting materials, and by-products from the synthesis. | Volatile impurities, residual solvents, and derivatized monosaccharide isomers. | Structurally distinct molecules, including residual solvents, starting materials, and side-products. Anomers can also be distinguished. |
| Sample Preparation | Can be analyzed directly, but often requires pre-column derivatization (e.g., with PMP) for UV detection due to the lack of a strong chromophore.[1] | Requires derivatization (e.g., silylation or acetylation) to increase volatility and thermal stability.[2] | Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.[3] |
| Limit of Detection (LoD) | ~1-10 ng (with derivatization and UV/fluorescence detection) | ~0.1-1 ng (with FID/MS detection) | ~0.1-1 mg (analyte dependent) |
| Limit of Quantitation (LoQ) | ~5-50 ng | ~0.5-5 ng | ~0.5-5 mg |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Analysis Time per Sample | 15-45 minutes | 20-60 minutes | 5-15 minutes |
| Strengths | High resolution for separating closely related sugars like anomers and epimers. Well-established and widely available. | High sensitivity and excellent separation efficiency for volatile compounds. | Provides structural information and quantification simultaneously. A primary ratio method that does not require a standard of the analyte for quantification. |
| Limitations | May require derivatization for sensitive detection. Peak identification can be ambiguous without appropriate standards. | Destructive sample analysis. Derivatization can introduce artifacts. Not suitable for non-volatile impurities. | Lower sensitivity compared to chromatographic methods. Spectral overlap can complicate quantification in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol describes the purity assessment of this compound using HPLC with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization for UV detection.
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard at a known concentration in ultrapure water.
-
Accurately weigh the synthetic this compound sample and dissolve it in ultrapure water to a similar concentration.
2. Derivatization with PMP:
-
To 50 µL of the sample or standard solution, add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 60 minutes.
-
Cool the mixture to room temperature and neutralize with 50 µL of 0.6 M HCl.
-
Add 250 µL of ultrapure water.
-
Extract the excess PMP reagent by adding 500 µL of chloroform (B151607) and vortexing.
-
Centrifuge and collect the aqueous layer for HPLC analysis.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating PMP derivatives.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound purity using GC-MS after derivatization.
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., pyridine).
-
Accurately weigh the synthetic this compound sample and dissolve it in the same solvent.
2. Derivatization:
-
To the dried sample or standard, add 100 µL of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and incubate at 90°C for 30 minutes to form oximes.
-
Add 100 µL of acetic anhydride (B1165640) and incubate at 90°C for 60 minutes for acetylation.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to separate the derivatized sugars.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) with a mass range of 50-500 m/z.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol details the use of qNMR for the absolute purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. The anomeric proton signal of this compound is often suitable for quantification.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for Purity Assessment of Synthetic Compounds.
Caption: Comparison of Key Features of Analytical Techniques.
References
A Comparative Guide to Glycosylation Reactions: α-D-Ribofuranose vs. Arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of furanosides, five-membered ring sugars, is a critical aspect of synthetic carbohydrate chemistry, with profound implications for drug discovery and chemical biology. Among the pentofuranoses, α-D-Ribofuranose and its C2-epimer, arabinofuranose, are of paramount importance. Ribofuranose is the backbone of essential biomolecules like RNA and ATP, while arabinofuranose is a key component of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. Understanding the nuances of their behavior in glycosylation reactions is crucial for the synthesis of novel therapeutics and biological probes. This guide provides an objective comparison of their performance in glycosylation reactions, supported by experimental data, detailed protocols, and visual representations of their biological significance.
Unveiling the Stereochemical Challenge: The C2-Hydroxyl Influence
The primary determinant of the reactivity and stereoselectivity of these two furanosides in glycosylation reactions is the orientation of the hydroxyl group at the C2 position. In α-D-Ribofuranose, the C2-hydroxyl is cis to the anomeric center, while in arabinofuranose, it is trans. This seemingly subtle difference has a profound impact on the outcome of glycosylation reactions.
The formation of a 1,2-cis glycosidic linkage (β for arabinofuranose and α for ribofuranose) is particularly challenging. This is because the C2-substituent can influence the approach of the incoming nucleophile (the glycosyl acceptor). For arabinofuranose, achieving the biologically relevant β-linkage is a significant hurdle, as the neighboring C2-hydroxyl group does not participate in shielding the β-face of the oxocarbenium ion intermediate.[1] Similarly, the synthesis of α-ribofuranosides, the anomer found in many natural products, requires careful control to overcome the directing effect of participating groups at C2 that would favor the β-anomer.
Comparative Performance in Glycosylation Reactions
The choice of glycosyl donor, acceptor, promoter, and solvent all play critical roles in determining the yield and stereoselectivity of glycosylation reactions. Below is a summary of experimental data from various studies, highlighting the performance of ribofuranose and arabinofuranose donors under different conditions.
| Glycosyl Donor Configuration | Donor Type | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Arabinofuranose | Thioglycoside | Primary Alcohol | NIS/TfOH | CH₂Cl₂ | 75 | 1:5 | [2] |
| Arabinofuranose | Trichloroacetimidate (B1259523) | Secondary Alcohol | TMSOTf | CH₂Cl₂ | 82 | 1:10 | [2] |
| Arabinofuranose | 3,5-O-xylylene-protected | Primary Alcohol | B(C₆F₅)₃ | CH₂Cl₂ | 91 | 1:14 | [2] |
| Arabinofuranose | 2,3-O-xylylene-protected | Primary Alcohol | NIS/AgOTf | Et₂O | High | >20:1 (α-selective) | [3] |
| Ribofuranose | 1-O-iodoacetyl | Silylated Alcohol | AgClO₄/LiClO₄ | CH₂Cl₂ | 85 | >99:1 (α-selective) | [4] |
| Ribofuranose | 1-O-iodoacetyl | Silylated Alcohol | AgClO₄/Ph₂SnS | CH₂Cl₂ | 88 | 1: >99 (β-selective) | [4] |
| Ribofuranose | Thioglycoside | Heteroarylthiol | N/A | N/A | N/A | Complete α-selectivity | [5] |
| 4-Thio-arabinofuranose | Thioglycoside | TES-H | NIS/TfOH | CH₂Cl₂ | 95 | 1,2-cis selective | [6] |
| 4-Thio-ribofuranose | Thioglycoside | TES-H | NIS/TfOH | CH₂Cl₂ | 93 | 1,2-cis selective | [6] |
Note: The reactivity and stereoselectivity are highly dependent on the specific protecting groups on the donor and acceptor, which are not fully detailed in this summary table for brevity. Readers are encouraged to consult the cited literature for complete experimental details. A direct comparison of reactivity showed that 4-thio-arabinofuranosyl donors react faster than their 4-thio-ribofuranosyl counterparts.[6]
Experimental Protocols
Stereoselective Synthesis of a β-Arabinofuranoside
This protocol is adapted from a method employing a conformationally restricted donor to achieve high β-selectivity.[2]
Materials:
-
3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate donor
-
Glycosyl acceptor (e.g., a primary alcohol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the arabinofuranosyl donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and activated molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of B(C₆F₅)₃ (0.2 equivalents) in anhydrous CH₂Cl₂ dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired β-arabinofuranoside.
Stereoselective Synthesis of an α-Ribofuranoside
This protocol is based on a method using a combination of silver salts and lithium perchlorate (B79767) for α-selective ribofuranosylation.[4]
Materials:
-
2,3,5-Tri-O-benzoyl-1-O-iodoacetyl-D-ribofuranose donor
-
Trimethylsilylated alcohol acceptor
-
Silver perchlorate (AgClO₄)
-
Lithium perchlorate (LiClO₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ribofuranosyl donor (1.0 equivalent), the silylated acceptor (1.2 equivalents), and activated molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of AgClO₄ (0.1 equivalents) and LiClO₄ (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the promoter solution to the reaction mixture dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to yield the α-ribofuranoside.
Visualizing the Biological Context
The distinct roles of arabinofuranose and ribofuranose in biological systems underscore the importance of their controlled synthesis. The following diagrams, generated using the DOT language, illustrate key pathways involving these furanosides.
Caption: Biosynthesis of the Arabinogalactan Precursor in Mycobacterium tuberculosis.
Caption: Biosynthesis and Degradation of Poly(ADP-ribose) (PAR).
Conclusion
The glycosylation of α-D-Ribofuranose and arabinofuranose presents distinct yet related challenges to the synthetic chemist. The stereochemical outcome is highly dependent on the C2-configuration, with the synthesis of 1,2-cis linkages being a common hurdle. For arabinofuranose, the development of conformationally restricted donors has proven to be a successful strategy for achieving high β-selectivity, which is crucial for the synthesis of mycobacterial cell wall fragments. In the case of ribofuranose, catalytic systems involving Lewis acids and specific additives have enabled highly stereoselective access to both α- and β-anomers, facilitating the synthesis of nucleoside analogues and other biologically important molecules. The comparative data and protocols presented in this guide are intended to aid researchers in the rational design of glycosylation strategies for these important furanosides, ultimately advancing the fields of drug development and chemical biology.
References
- 1. DSpace [helda.helsinki.fi]
- 2. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereoselective Synthesis of Ribofuranoid exo-Glycals by One-Pot Julia Olefination Using Ribofuranosyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical approach for the stereoselective introduction of beta-arabinofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of Enzymes Acting on alpha-D-Ribofuranose and its Phosphorylated Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of enzymes that metabolize alpha-D-Ribofuranose is crucial for elucidating metabolic pathways and developing novel therapeutics. This guide provides a comparative analysis of the kinetic parameters of key enzymes involved in the initial steps of ribose metabolism, namely Ribokinase (RK), Phosphopentomutase (PPM), and Purine Nucleoside Phosphorylase (PNP). Detailed experimental protocols for kinetic assays and visualizations of the metabolic pathway and experimental workflow are also presented.
Quantitative Data Comparison
The following tables summarize the kinetic parameters of Ribokinase, Phosphopentomutase, and Purine Nucleoside Phosphorylase from various sources, acting on this compound or its phosphorylated derivatives.
Table 1: Kinetic Parameters of Ribokinase (EC 2.7.1.15)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Escherichia coli | D-Ribose | ~0.2 | Not Reported | Not Reported | 8.2 | 37 |
| Escherichia coli (A98G mutant) | D-Ribose | Increased 2-fold | Decreased | Not Reported | 8.0 | Not Reported |
| Human | D-Ribose | ~2.0 | Not Reported | Not Reported | Not Reported | 37 |
| Human (E154A mutant) | D-Ribose | Increased 13.5-fold | Decreased 2-fold | Not Reported | Not Reported | 37 |
Table 2: Kinetic Parameters of Phosphopentomutase (EC 5.4.2.7)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Bacillus cereus | Ribose-5-phosphate | 0.263 ± 0.034 | 12.3 ± 0.7 µM/min | 263 ± 34 | 8.0 | Room Temp. |
| Thermotoga maritima | Ribose-5-phosphate | 1.2 | Not Reported | 185 | Not Reported | 90 |
Table 3: Kinetic Parameters of Purine Nucleoside Phosphorylase (EC 2.4.2.1)
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Calf Spleen | Ribose-1-phosphate (B8699412) | Not Reported | Not Reported | 22 and 1.3 | 7.1 | 25 |
Experimental Protocols
Detailed methodologies for determining the kinetic parameters of the enzymes discussed are provided below. These protocols are based on established spectrophotometric assays.
Coupled Enzyme Assay for Ribokinase Activity
This assay measures the activity of Ribokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
D-Ribose solution (variable concentrations)
-
ATP solution (e.g., 3 mM)
-
Phosphoenolpyruvate (PEP) (e.g., 1 mM)
-
KCl (e.g., 100 mM)
-
MgCl₂ (e.g., 10 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate Kinase (PK) (e.g., 2 U)
-
Lactate Dehydrogenase (LDH) (e.g., 2 U)
-
Ribokinase (enzyme sample)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D-Ribose, ATP, PEP, KCl, MgCl₂, NADH, Pyruvate Kinase, and Lactate Dehydrogenase in a cuvette.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate the reaction by adding a small volume of the Ribokinase enzyme solution to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by Ribokinase.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying concentrations of D-Ribose to determine K_m_ and V_max_ using Michaelis-Menten kinetics.
Coupled Enzyme Assay for Phosphopentomutase Activity
This assay determines the activity of Phosphopentomutase by coupling the formation of ribose-1-phosphate to the consumption of hypoxanthine (B114508) by Purine Nucleoside Phosphorylase and Xanthine (B1682287) Oxidase.[2][3]
Materials:
-
Tris-HCl buffer (25 mM, pH 8.0)
-
MnCl₂ (e.g., 0.1 mM)
-
α-D-glucose 1,6-bisphosphate (activator, e.g., 5 µM)
-
Ribose-5-phosphate (substrate, variable concentrations)
-
Human Purine Nucleoside Phosphorylase (coupling enzyme, e.g., 5 µM)
-
Hypoxanthine (e.g., 600 µM)
-
Xanthine Oxidase (coupling enzyme)
-
Iodonitrotetrazolium (B1214958) chloride (colorimetric reagent)
-
Phosphopentomutase (enzyme sample)
-
96-well plate and plate reader
Procedure:
-
Pre-activate the Phosphopentomutase by incubating it with Tris-HCl buffer, MnCl₂, and α-D-glucose 1,6-bisphosphate for 10 minutes at room temperature.
-
Prepare a reaction mixture in a 96-well plate containing the pre-activated PPM, Tris-HCl buffer, MnCl₂, Purine Nucleoside Phosphorylase, and hypoxanthine.
-
Initiate the reaction by adding the substrate, ribose-5-phosphate.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Quench the reaction by adding 2 M NaOH, followed by neutralization with 2 M HCl.
-
To determine hypoxanthine consumption, add a developer mix containing Triton X-100, iodonitrotetrazolium chloride, and xanthine oxidase.
-
Measure the absorbance at 546 nm and compare it to a standard curve of hypoxanthine to determine the amount consumed, which is proportional to the ribose-1-phosphate produced by PPM.
-
Calculate the initial velocity and determine kinetic parameters by varying the concentration of ribose-5-phosphate.
Visualizations
The following diagrams, generated using Graphviz, illustrate a key metabolic pathway involving this compound and a typical experimental workflow for enzyme kinetic analysis.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Molecular differences between a mutase and a phosphatase: Investigations of the activation step in Bacillus cereus phosphopentomutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacillus cereus Phosphopentomutase Is an Alkaline Phosphatase Family Member That Exhibits an Altered Entry Point into the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of alpha-D-Ribofuranose: Computational versus Experimental Approaches
For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure of carbohydrates is paramount. The conformation of alpha-D-Ribofuranose, a key component of nucleic acids and other biologically significant molecules, dictates its interactions and functions. This guide provides an objective comparison of computational and experimental methodologies used to elucidate the conformational preferences of this critical monosaccharide, highlighting the strengths and limitations of each approach.
While computational methods provide a powerful tool to explore the energy landscape of isolated molecules, experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer insights into the behavior of molecules in solution and the solid state, respectively. A key challenge in the experimental analysis of this compound is its preference for the pyranose form in the crystalline state, making direct X-ray crystallographic analysis of the furanose ring difficult. Consequently, experimental studies often rely on derivatives, such as methyl ribofuranosides, to lock the molecule in the furanose conformation.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data obtained from both computational and experimental studies. It is crucial to note that the computational data pertains to the parent this compound molecule in the gas phase, while the experimental data is derived from its derivatives in either the solid state or in solution. This highlights a fundamental aspect of this comparative analysis: the influence of the molecular environment and chemical modification on conformational preference.
| Parameter | Computational Analysis (this compound, Gas Phase) | Experimental Analysis (this compound Derivatives) |
| Most Stable Conformation | Twist (2T1)[1] | Varies with derivative and state (e.g., Envelope for methyl β-D-ribofuranoside in solid state) |
| Puckering Parameters | Calculated for various low-energy conformers | Determined from crystal structures of derivatives |
| 1H-1H Coupling Constants (Hz) | Can be calculated from theoretical models | Measured in solution for derivatives (e.g., 3JH1,H2 ≈ 3-5 Hz for some α-furanosides) |
| Relative Energies (kJ/mol) | Calculated for a range of conformers | Inferred from population analysis in solution |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. The key parameters for studying furanose ring pucker are the three-bond proton-proton coupling constants (3JHH).
-
Sample Preparation: A solution of the ribofuranose derivative is prepared in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D 1H NMR: To determine the chemical shifts and coupling constants of the protons.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.
-
-
Data Analysis: The spectra are processed and analyzed to extract the 1H-1H coupling constants. These experimental values are then used in conjunction with Karplus-type equations or computational models to determine the preferred conformation and the equilibrium between different puckered forms (e.g., North and South conformers on the pseudorotational wheel).
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides a high-resolution, static picture of the molecular conformation in the solid state.
-
Crystallization: High-quality single crystals of the this compound derivative are grown from a supersaturated solution by methods such as slow evaporation or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phases of the reflections are determined using computational methods, leading to an initial electron density map. A molecular model is built into the electron density and refined to best fit the experimental data.
-
Conformational Analysis: The final refined crystal structure provides precise atomic coordinates. From these coordinates, detailed conformational parameters, including bond lengths, bond angles, torsion angles, and puckering parameters (P and τm), can be calculated to describe the conformation of the furanose ring.
Mandatory Visualization
Caption: Workflow for computational and experimental analysis of this compound conformation.
Caption: Pseudorotational wheel illustrating the conformational space of a furanose ring.
References
Assessing the Biological Activity of alpha-D-Ribofuranose Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
alpha-D-Ribofuranose, a central component of nucleic acids, serves as a critical scaffold in the design of novel therapeutic agents. Analogs of this fundamental sugar are being extensively investigated for their potential as antiviral, anticancer, and anti-inflammatory drugs. This guide provides a comparative overview of the biological activities of select this compound analogs, supported by quantitative data and detailed experimental protocols to aid in the evaluation and development of new chemical entities.
Comparative Biological Activity of this compound Analogs
The biological efficacy of this compound analogs is diverse, with modifications to the sugar moiety or the attached nucleobase leading to a wide spectrum of activities. Below is a summary of the quantitative biological data for representative analogs.
| Analog | Biological Activity | Target/Virus | Assay | IC50/EC50 | Cell Line | Citation(s) |
| Antiviral Analogs | ||||||
| 5-deoxy-alpha-L-lyxofuranosyl benzimidazole (B57391) (2-halogen derivatives) | Antiviral | Human Cytomegalovirus (HCMV) (Towne strain) | Plaque Reduction Assay | 0.2-0.4 µM | HFF | [1] |
| 9-alpha-D-lyxofuranosyladenine | Antiviral | Herpes Simplex Virus 1 & 2 (HSV-1 & 2) | In vitro assays | - | - | |
| Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) | Antiviral | RNA Viruses (e.g., Hepatitis C, Influenza A) | Various | - | Various | [2] |
| Anticancer Analogs | ||||||
| 1-(3'-C-ethynyl-beta-D-ribofuranosyl)uracil (PJ 272) | Anticancer | Leukemia and Lymphoma | MTT Assay | < 25 nM | 7 out of 8 tumor cell lines | [3] |
| Azaformycin A analogue (8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine) | Anticancer | Leukemia | Cell Culture | 5.0 - 7.3 µM | L1210, WIL2, CCRF-CEM | [4] |
| Kinase Inhibitors | ||||||
| 1-O-(3-Methoxyphenyl)-β-d-ribofuranoside | Kinase Inhibition | Src Kinase | In vitro kinase assay | 95.0 µM | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following sections provide step-by-step protocols for key assays cited in this guide.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.[5]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, HFF) in 6-well plates
-
Virus stock with a known titer
-
Test compound (this compound analog)
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cell monolayers with a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[5]
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days), depending on the virus.[5]
-
Fixation and Staining:
-
Remove the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.[5]
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the virus control. The 50% effective concentration (EC50) is calculated.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]
Materials:
-
Cells in suspension or adherent cells cultured in 96-well plates
-
Test compound (this compound analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assessment: In Vitro Src Kinase Assay
This protocol outlines a non-radioactive, ELISA-based method to determine the inhibitory effect of a compound on Src kinase activity.[7]
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound analog)
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other HRP substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Dilute the c-Src enzyme and substrate in the kinase assay buffer to their desired working concentrations.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted c-Src enzyme to each well.
-
Add 25 µL of the substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[7]
-
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of inhibition relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Visualizing Mechanisms of Action
Understanding the cellular pathways affected by this compound analogs is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of action for many antiviral ribofuranose analogs.
Caption: Proposed mechanism of action for the anticancer analog PJ 272.[8][9]
Caption: Simplified Src kinase signaling pathway and the point of inhibition by analogs.[10][11]
Caption: General workflow for assessing the biological activity of this compound analogs.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 3. Evaluation of the antitumor activity of 1-(3-C-ethynyl-beta-D-ribofuranosyl) (PJ272), a recent ribonucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines related to formycin prepared via ring closure of a 1,2,4-triazine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory mechanisms of 1-(3-C-ethynyl-beta-D-ribopentofuranosyl)uracil (EUrd) on RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor mechanisms and metabolism of the novel antitumor nucleoside analogues, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine and 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of Antibodies Targeting Furanose-Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monoclonal antibodies developed against arabinofuranose-containing glycans, with a focus on their specificity and potential cross-reactivity with structurally similar sugars like alpha-D-Ribofuranose. Given the structural similarity between D-arabinofuranose and D-ribofuranose (C-2 epimers), antibodies targeting one may exhibit cross-reactivity with the other. Understanding this potential off-target binding is critical for the development of specific diagnostics and therapeutics.
Antibody Comparison: Specificity and Cross-Reactivity
The following table summarizes the characteristics of several well-documented monoclonal antibodies raised against mycobacterial arabinofuranose-containing glycans. These antibodies are valuable tools for studying mycobacterial infections and serve as a model for understanding antibody recognition of furanose rings.
| Monoclonal Antibody (MAb) | Target Antigen | Recognized Epitope | Reported Specificity & Cross-Reactivity |
| CS-35 | Lipoarabinomannan (LAM) | Terminal hexaarabinofuranosyl motif of mycobacterial arabinans[1] | Cross-reacts extensively with LAMs from Mycobacterium tuberculosis and other mycobacteria. Also cross-reacts with arabinogalactan (B145846) (AG)[1]. |
| SMITB14 | Lipoarabinomannan (LAM) | Arabinomannan (AM) carbohydrate portion of LAM[2][3][4] | Binding is inhibited by arabinomannan (AM) and oligosaccharides derived from LAM. Does not bind to yeast mannan, methyl α-D-mannopyranosides or DL-arabinose[4]. |
| 9d8 | Arabinomannan (AM) | Exclusive to Arabinomannan (AM) | Binds exclusively to AM and does not show cross-reactivity with other arabinose-containing mycobacterial polysaccharides[5][6]. |
| 5c11 | Arabinomannan (AM) & other mycobacterial polysaccharides | Arabinose-containing carbohydrates | Recognizes other mycobacterial arabinose-containing carbohydrates in addition to AM[5][6]. |
| P1AM25 | Arabinomannan (AM) | Specific oligosaccharide (OS) motifs within AM | High-affinity human monoclonal antibody. Binds to specific oligosaccharide motifs associated with in vitro functions of human polyclonal anti-AM IgG[7]. |
| LM6 | (1->5)-alpha-L-arabinan | Linear chain of (1->5)-alpha-L-arabinan | Recognizes 5-6 Ara residues. 50% inhibition of antibody binding was achieved with approximately 2ng (21 nM) of (1->5)-alpha-L-Arabinohexaose[8]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below are outlines of common experimental protocols used to characterize the specificity of anti-glycan antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is adapted for determining the specificity and cross-reactivity of monoclonal antibodies against various glycan antigens.
1. Antigen Coating:
-
Dilute the primary target glycan (e.g., Arabinomannan) and potential cross-reactive glycans (e.g., a synthetic this compound-containing glycan) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of each glycan solution to separate wells of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
3. Primary Antibody Incubation:
-
Dilute the anti-glycan monoclonal antibody to its optimal working concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
4. Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
5. Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
6. Data Analysis:
-
Compare the absorbance values for the target antigen to those of the potential cross-reactive glycans. High absorbance for a non-target glycan indicates cross-reactivity.
Glycan Microarray for High-Throughput Specificity Profiling
Glycan microarrays allow for the simultaneous screening of antibody binding against a large library of diverse glycan structures.
1. Array Preparation and Blocking:
-
A library of synthetic glycans, including various arabinofuranose and ribofuranose-containing structures, are covalently printed onto a chemically activated glass slide.
-
The array is blocked with a suitable blocking buffer to prevent non-specific binding.
2. Antibody Incubation:
-
The monoclonal antibody of interest is diluted in a binding buffer.
-
The diluted antibody is applied to the surface of the glycan microarray.
-
The array is incubated in a humidified chamber for a defined period (e.g., 1 hour) to allow for binding.
3. Washing:
-
The array is washed with a series of wash buffers to remove unbound antibody.
4. Detection:
-
A fluorescently labeled secondary antibody that recognizes the primary antibody is diluted in binding buffer and applied to the array.
-
The array is incubated for a defined period.
-
The array is washed again to remove unbound secondary antibody.
5. Scanning and Data Analysis:
-
The microarray is scanned using a fluorescence scanner to detect the spots where the antibody has bound.
-
The fluorescence intensity of each spot is quantified. A high fluorescence signal indicates strong binding of the antibody to that specific glycan. The binding profile across the array reveals the antibody's specificity and cross-reactivity.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.
References
- 1. Characterization of the epitope of anti-lipoarabinomannan antibodies as the terminal hexaarabinofuranosyl motif of mycobacterial arabinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A mycobacterial lipoarabinomannan specific monoclonal antibody and its F(ab′)2 fragment prolong survival of mice infected with Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 3. A mycobacterial lipoarabinomannan specific monoclonal antibody and its F(ab') fragment prolong survival of mice infected with Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mycobacterial lipoarabinomannan specific monoclonal antibody and its F(ab′)2 fragment prolong survival of mice infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Diversity of Antibodies to Mycobacterium tuberculosis Arabinomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and diversity of antibodies to Mycobacterium tuberculosis arabinomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Features and protective efficacy of human mAbs targeting Mycobacterium tuberculosis arabinomannan [insight.jci.org]
- 8. Generation of monoclonal antibody specific to (1-->5)-alpha-L-arabinan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-D-Ribofuranose: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of alpha-D-Ribofuranose, a naturally occurring pentose (B10789219) sugar fundamental in various biological research and drug development applications. While this compound itself is not classified as a hazardous substance, its disposal route is critically dependent on whether it has been mixed with or contaminated by hazardous materials.[1]
Adherence to the guidelines set by the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) departments is mandatory for all laboratory waste.[2][3]
Key Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the fundamental properties of D-Ribose, of which this compound is a specific form. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol [4] |
| Appearance | White to off-white powder/solid[1][5] |
| Melting Point | 79 - 81 °C / 174.2 - 177.8 °F[5] |
| Solubility | Soluble in water[1] |
| Hazard Classification | Not a hazardous substance or mixture |
Detailed Disposal Protocol
This protocol outlines the decision-making process and actions required for the safe disposal of this compound waste from a laboratory setting. The primary determination is the contamination status of the material.[6]
Step 1: Waste Characterization
Before initiating any disposal procedure, the first and most critical step is to characterize the waste.
-
Confirm Identity: Ensure the waste material is this compound.
-
Assess Contamination: Determine if the this compound is pure and uncontaminated or if it has been mixed with any other chemicals, particularly those classified as hazardous (e.g., flammable, corrosive, reactive, or toxic).[3] If the this compound is part of a mixture, the entire mixture must be treated according to the hazards of its most hazardous component.
Step 2: Disposal of Uncontaminated this compound
As a non-hazardous substance, the disposal of pure this compound does not require specialized hazardous waste procedures.[1]
-
Solid Waste:
-
Ensure the material is in a securely closed container to prevent dust generation.[1]
-
Clearly label the container as "this compound" or "D-Ribose" (non-hazardous).
-
Dispose of the sealed container in the regular solid waste stream (trash), unless institutional policy dictates otherwise.[7] Always alert maintenance staff if chemicals are in the trash to avoid accidents.[7]
-
-
Aqueous Solutions:
-
Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water.[7]
-
Crucially, always obtain written permission from your institution's EHS department before disposing of any chemical via the sanitary sewer. [2][7] Unauthorized drain disposal is prohibited.[8]
-
Step 3: Disposal of Contaminated this compound
If this compound is mixed with or contaminated by any hazardous substance, the entire volume of waste must be managed as hazardous waste.[1][6]
-
Container Selection:
-
Select a leak-proof container with a secure, screw-on cap that is chemically compatible with all components of the waste mixture.[9][10] Plastic containers are often preferred over glass.[2][3]
-
For instance, acids and bases should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[10]
-
-
Labeling:
-
Attach a completed EHS hazardous waste tag to the container.[2]
-
The label must include the words "Hazardous Waste".[2]
-
List the full common chemical name and quantity or percentage of all constituents in the mixture.[2] Abbreviations, acronyms, and chemical formulas are not permitted.[2]
-
Include the date of waste generation and the principal investigator's name and contact information.[2]
-
-
Storage:
-
Store the container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[3][11]
-
Ensure the container is kept closed except when adding waste.[9]
-
Segregate the waste container from incompatible materials. For example, store acids and bases separately, and keep oxidizers away from flammable materials.[11]
-
Place the container in secondary containment to capture any potential spills or leaks.[9]
-
-
Disposal Request:
Step 4: Disposal of Empty Containers
-
Uncontaminated Containers: An empty container that held only pure this compound should be rinsed with water. The container can then be disposed of in the regular trash after defacing or removing the original label.[8]
-
Contaminated Containers: A container that held this compound mixed with a hazardous substance must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The first rinsate must be collected and disposed of as hazardous waste along with the original mixture.[6]
-
Subsequent rinsates may also need to be collected, depending on the nature of the contaminant.
-
After proper rinsing and drying, and with the label defaced, the container may be disposed of as regular trash.[8]
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling alpha-D-Ribofuranose
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling alpha-D-Ribofuranose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The following guidance is based on best practices for handling non-hazardous solid biochemicals.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following standard PPE is required to ensure a safe working environment.[1][2][3]
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles.[1][3] |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills.[2] |
Hazard and Exposure Data
Based on available safety data for similar compounds and general guidelines for non-hazardous solids, no specific quantitative exposure limits have been established for this compound. It is considered to be of low toxicity.
| Substance Name | CAS Number | Hazard Classification | Exposure Limits |
| This compound | 32445-75-3 | Not classified as hazardous | No data available |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to cleanup.
-
Preparation :
-
Weighing and Transfer :
-
Use a clean spatula to carefully transfer the desired amount of solid this compound onto weighing paper or a suitable container on a calibrated analytical balance.
-
Avoid generating dust. If the material is a fine powder, perform this task in a fume hood or a ventilated enclosure.
-
Securely close the source container of this compound immediately after use.
-
-
Dissolution (if applicable) :
-
If preparing a solution, add the weighed solid to the solvent in a clean, appropriate vessel (e.g., beaker, flask).
-
Stir or agitate the mixture as required for dissolution.
-
-
Post-Handling :
-
Clean all equipment used for transfer and weighing.
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Properly dispose of any contaminated materials according to the disposal plan.
-
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Solid Waste :
-
Contaminated Materials :
-
Disposable items such as used gloves, weighing paper, and contaminated paper towels should be placed in a designated container for non-hazardous laboratory waste.[6]
-
-
Empty Containers :
-
Aqueous Solutions :
-
Non-hazardous, dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local and institutional regulations.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
